2-(3-Methoxyphenyl)ethanimidamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEULXLHQMAHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-98-5 | |
| Record name | Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Navigating the Amidine Landscape: A Technical Guide to Synthesis and Biological Screening for Drug Discovery
Introduction: The Amidine Moiety - A Privileged Scaffold in Medicinal Chemistry
The amidine functional group, characterized by the RC(NR)NR₂ structure, stands as a cornerstone in modern medicinal chemistry.[1] Its basicity, ability to participate in hydrogen bonding, and capacity to mimic protonated amines make it a versatile pharmacophore for engaging a wide array of biological targets.[2] Amidine-containing compounds have demonstrated a remarkable breadth of therapeutic potential, with applications ranging from antimicrobial and antiviral agents to enzyme inhibitors and receptor modulators.[3][4] This guide provides an in-depth exploration of the synthesis of novel amidine compounds and a comprehensive framework for their subsequent biological screening, designed to empower researchers in their quest for new therapeutic leads.
The inherent value of the amidine scaffold lies in its ability to interact with biological macromolecules through various mechanisms. These include binding to the minor groove of DNA, disrupting bacterial membranes, and inhibiting key enzymes.[3] Furthermore, the amidine group can serve as a bioisosteric replacement for other functional groups, offering a strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound.[2][5] However, the strong basicity of amidines can also present challenges, such as poor oral bioavailability. This has led to the development of innovative prodrug strategies, where the amidine functionality is masked to improve absorption and is later revealed in vivo to exert its therapeutic effect.[6][7][8][9]
This technical guide will navigate the critical steps from initial compound synthesis to biological evaluation, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for a successful drug discovery campaign centered on novel amidine compounds.
Part 1: Synthesis of a Novel Amidine Library
A robust and diverse library of amidine compounds is the essential starting point for any screening campaign. The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles and represents a foundational technique for constructing such a library.[5][8][10]
Workflow for Amidine Synthesis via the Pinner Reaction
The following diagram illustrates the key stages involved in the synthesis of an amidine library, starting from a diverse set of nitrile precursors.
Sources
- 1. High-throughput Enzyme Screening [creative-enzymes.com]
- 2. Enhanced SAR maps: expanding the data rendering capabilities of a popular medicinal chemistry tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis. The central hypothesis posits that this compound functions as an inhibitor of nitric oxide synthase (NOS), with potential selectivity for inducible (iNOS) and neuronal (nNOS) isoforms. This guide will delve into the rationale for this hypothesis, the biochemical context of NOS inhibition, and detailed experimental protocols to validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a chemical compound with the formula C₉H₁₃ClN₂O[1]. Its structure features a methoxyphenyl group linked to an ethanimidamide moiety. While this specific molecule is commercially available for research purposes, there is a notable lack of published literature detailing its biological activity or mechanism of action[1]. However, the presence of the imidamide functional group provides a strong basis for inferring a potential pharmacological target.
| Compound Property | Value | Source |
| Molecular Formula | C₉H₁₃ClN₂O | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| CAS Number | 6487-98-5 | [1] |
| Appearance | Solid | [1] |
A Hypothesized Mechanism of Action: Nitric Oxide Synthase Inhibition
Based on the known biological activities of structurally related imidamide derivatives, a compelling hypothesis is that this compound acts as an inhibitor of nitric oxide synthase (NOS)[2][3].
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. It is synthesized by a family of three NOS isoenzymes:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense and inflammation.
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is responsible for the production of NO that regulates vascular tone and blood pressure.
Selective inhibition of nNOS and iNOS is a therapeutic strategy for various disorders, including neurodegenerative diseases and chronic inflammatory conditions, while sparing the crucial homeostatic functions of eNOS. Research on other imidamide-containing compounds has demonstrated their potential as selective inhibitors of iNOS and nNOS[2]. The proposed mechanism involves the imidamide moiety interacting with the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
The Role of the Methoxyphenyl Group
The 3-methoxyphenyl group in this compound is likely to influence the compound's pharmacokinetic and pharmacodynamic properties. Methoxyphenyl moieties are common in biologically active compounds and can contribute to target binding, membrane permeability, and metabolic stability[4][5]. This structural feature could play a role in the compound's potency and selectivity towards different NOS isoforms.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound within the context of the nitric oxide signaling pathway.
Caption: Hypothesized inhibition of the iNOS pathway by this compound.
Experimental Protocols for Mechanism Validation
To test the hypothesis that this compound is a nitric oxide synthase inhibitor, the following experimental workflow is proposed.
In Vitro NOS Inhibition Assay
This assay directly measures the enzymatic activity of the three NOS isoforms in the presence of the test compound.
Objective: To determine the IC₅₀ values of this compound for nNOS, iNOS, and eNOS.
Materials:
-
Recombinant human nNOS, iNOS, and eNOS enzymes
-
L-[³H]Arginine
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Calmodulin (for nNOS and eNOS)
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, BH₄, and calmodulin (for nNOS and eNOS).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the respective NOS enzyme and L-[³H]Arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the product, L-[³H]Citrulline, from the unreacted L-[³H]Arginine using cation exchange resin.
-
Quantify the amount of L-[³H]Citrulline produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitric oxide in a cellular context.
Objective: To evaluate the effect of this compound on nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Experimental Workflow Diagram
Caption: A proposed experimental workflow to validate the hypothesized mechanism of action.
Concluding Remarks
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural analogy to known nitric oxide synthase inhibitors provides a strong foundation for a working hypothesis. The proposed experimental protocols offer a clear path to validating this hypothesis and elucidating the pharmacological profile of this compound. Further research into this and other imidamide derivatives could lead to the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders.
References
- Carrion, M. D., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. [Link]
- Camacho, M. E., et al. (2018). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 56(10), 967-977. [Link]
- MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1534. [Link]
Sources
Discovery and synthesis of novel ethanimidamide derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Ethanimidamide Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Ethanimidamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is relentless. The ethanimidamide moiety, a derivative of the simplest amidine, acetamidine, represents a privileged scaffold that offers significant strategic advantages in drug design.[1] Its utility stems primarily from its role as a bioisostere, a chemical substituent that can replace another functional group while retaining or enhancing biological activity.[2][3] Ethanimidamides are effective bioisosteric substitutes for amides, guanidines, and classical cationic heads, offering unique physicochemical properties such as planarity, hydrogen-bond-forming capacity, and modulated basicity.[4] This allows for the rational design of molecules with improved metabolic stability, enhanced target affinity, and novel intellectual property positions.[2][3][5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel ethanimidamide derivatives. We will move beyond simple recitation of protocols to explore the causal logic behind experimental choices, offering field-proven insights into synthetic strategy, purification, characterization, and potential therapeutic applications.
Part 1: Strategic Synthesis of Ethanimidamide Derivatives
The synthesis of the ethanimidamide core can be approached through several strategic routes. The choice of method is dictated by factors such as the nature of the desired substituents, required scale, functional group tolerance, and available starting materials.
The Pinner Synthesis: The Classic Approach and Its Modern Context
The Pinner reaction is the most established method for converting nitriles into amidines.[6] It is a two-step process that involves the acid-catalyzed addition of an alcohol to a nitrile to form a Pinner salt (an imidate ester hydrochloride), followed by reaction with ammonia or an amine to yield the desired amidine.[6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The first step is highly sensitive to water, which would hydrolyze the nitrile or the intermediate imidate ester. Therefore, rigorous exclusion of moisture using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) is critical for success.[6]
-
Acid Catalyst: Gaseous hydrogen chloride (HCl) is the traditional catalyst. Its high reactivity ensures the efficient formation of the Pinner salt.
-
Amine Addition: The second step involves nucleophilic attack by an amine on the imidate. Using ammonium chloride or a primary/secondary amine allows for the synthesis of unsubstituted, N-monosubstituted, or N,N-disubstituted ethanimidamides, respectively.
Diagram 1: Pinner Synthesis Workflow A high-level overview of the classic Pinner reaction for amidine synthesis.
Expected Characterization Data for N-(4-bromophenyl)ethanimidamide hydrochloride
The following table summarizes the expected analytical data used to confirm the structure of the example compound.
Table 2: Analytical Data for N-(4-bromophenyl)ethanimidamide hydrochloride
| Analysis Type | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.5 (br s, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.8 Hz, 2H), 2.35 (s, 3H) | Broad singlet for -NH₂ protons; two doublets for the A-A'B-B' system of the 4-bromophenyl ring; singlet for the methyl (-CH₃) group. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.5, 138.1, 132.2, 122.5, 118.0, 19.5 | Signals correspond to the imidamide carbon (C=N), the four distinct carbons of the aromatic ring, and the methyl carbon. |
| HRMS (ESI) | m/z calculated for C₈H₁₀BrN₂ [M+H]⁺: 213.0022 | The high-resolution mass confirms the elemental composition of the protonated molecule, providing strong evidence of its identity. |
Part 4: Applications and Future Directions in Drug Discovery
The true value of synthesizing novel ethanimidamide derivatives lies in their potential as therapeutic agents. The amidine functional group is a key pharmacophore in a wide range of biologically active molecules, including agents that are antibacterial, antifungal, antiparasitic, and antiproliferative. [7][8][9]
-
Anticancer Agents: Novel amidine derivatives have shown potent activity as topoisomerase I inhibitors, outperforming reference drugs like doxorubicin in certain cancer cell lines. [7]The planar nature of the amidine group can facilitate interactions with DNA or enzyme active sites. [9]* Antimicrobial Agents: The cationic nature of protonated amidines allows them to interact with negatively charged bacterial cell membranes, making them promising scaffolds for new antibiotics. [8]This is particularly relevant in the fight against antimicrobial resistance.
-
Enzyme Inhibition: Specific ethanimidamide derivatives have been developed as highly selective inhibitors of enzymes like human inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases. [10]
Pharmacokinetic and Pharmacodynamic Considerations
When developing these derivatives as drugs, it is crucial to consider their pharmacokinetic (PK) and pharmacodynamic (PD) properties. [11][12][13]
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). [14]The ethanimidamide group can influence a molecule's solubility, membrane permeability, and metabolic stability. Replacing a metabolically labile amide with a more robust amidine can significantly improve a drug's half-life. [5]* Pharmacodynamics (PD): This describes what the drug does to the body, i.e., its mechanism of action at the molecular level. [12][13]The design of novel derivatives should aim to optimize interactions with the biological target to enhance potency and selectivity.
The iterative process of synthesis, characterization, biological testing, and PK/PD profiling is the cornerstone of modern drug discovery, and the ethanimidamide scaffold provides a versatile and powerful platform for this endeavor.
References
- Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC Source: PubMed Central URL:[Link]
- Title: Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers.
- Title: Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]
- Title: The Synthesis of Amide and its Bioisosteres Source: Bentham Science URL:[Link]
- Title: Ester and Amide Bioisosteres Source: Cambridge MedChem Consulting URL:[Link]
- Title: Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase Source: PubMed URL:[Link]
- Title: Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties Source: Frontiers in Chemistry URL:[Link]
- Title: Acetamidine hydrochloride - Wikipedia Source: Wikipedia URL:[Link]
- Title: AMIDE DERIVATIVES - Patent 0915093 Source: FreeP
- Title: Ethanamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents Source: Google Patents URL
- Title: Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC Source: PubMed Central URL:[Link]
- Title: Novel amidines and analogues as promising agents against intracellular parasites: a systematic review Source: PubMed Central URL:[Link]
- Title: Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC Source: PubMed Central URL:[Link]
- Title: Novel synthesis of nicotinamide derivatives of cytotoxic properties Source: PubMed URL:[Link]
- Title: An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters Source: Thieme Synthesis URL:[Link]
- Title: The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) Source: PubMed URL:[Link]
- Title: Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities Source: PubMed URL:[Link]
- Title: Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same - Google Patents Source: Google Patents URL
- Title: NMR-spectroscopic analysis of mixtures: from structure to function - PMC Source: PubMed Central URL:[Link]
- Title: Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management Source: Longdom Publishing URL:[Link]
- Title: Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents Source: Google Patents URL
- Title: Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs Source: MDPI URL:[Link]
- Title: Overview of Pharmacodynamics - Clinical Pharmacology Source: MSD Manuals URL:[Link]
- Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL:[Link]
- Title: Pharmacodynamics - StatPearls Source: NCBI Bookshelf URL:[Link]
- Title: Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC Source: PubMed Central URL:[Link]
- Title: LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites Source: MDPI URL:[Link]
- Title: NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I Source: PubMed URL:[Link]
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]
- 8. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamidine lysine derivative, N-(5(S)-amino-6,7-dihydroxyheptyl)ethanimidamide dihydrochloride: a highly selective inhibitor of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Methoxyphenyl Amidines: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a cornerstone in modern medicinal chemistry. Its unique electronic and steric properties make it a versatile pharmacophore and a valuable bioisosteric replacement for the ubiquitous amide bond, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This guide focuses specifically on the methoxyphenyl amidine scaffold, a privileged structural motif found in a range of biologically active agents. The methoxy substituent provides a key handle for modulating electronic properties and metabolic stability, making this class of compounds particularly attractive for drug discovery.
This document provides an in-depth exploration of the chemical space of methoxyphenyl amidines, intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical protocols. We will delve into robust synthetic methodologies, from the classical Pinner reaction to modern catalytic approaches, providing detailed, field-tested protocols. Furthermore, we will cover the essential spectroscopic techniques for structural elucidation and discuss the diverse applications of these compounds as enzyme inhibitors and receptor ligands, grounded in authoritative literature.
Part 1: The Strategic Importance of the Amidine Scaffold in Medicinal Chemistry
The Amidine Functional Group: Structure and Properties
Amidines are nitrogen analogues of carboxylic acids and amides, containing two nitrogen atoms in place of the oxygen atoms.[3] They are strong bases due to the delocalization of the positive charge across the N-C-N system in their protonated form, the amidinium ion. This basicity is a critical feature, influencing solubility, receptor binding interactions (through salt-bridge formation), and pharmacokinetic properties. The ability to exist in both neutral and protonated states under physiological conditions allows them to serve as versatile hydrogen bond donors and acceptors.
Methoxyphenyl Amidines as Privileged Scaffolds
The incorporation of a methoxyphenyl group onto the amidine core introduces several advantageous features. The methoxy group is an electron-donating group that can influence the pKa of the amidine. Its position on the phenyl ring (ortho, meta, or para) allows for fine-tuning of the molecule's electronic and conformational properties. Furthermore, the methoxy group is a common site for metabolic O-demethylation by cytochrome P450 enzymes.[4] While this can be a metabolic liability, it also presents an opportunity for designing prodrugs or for creating "soft spots" to control metabolic clearance. Several methoxy-substituted amidine derivatives have shown significant antiproliferative and antioxidant activity.[5]
The Amidine as a Bioisostere of the Amide Bond
One of the most powerful applications of the amidine group in drug design is its role as a bioisostere for the amide bond.[1][6] The amide functional group is present in approximately 25% of all pharmaceuticals but is often susceptible to enzymatic hydrolysis by proteases and amidases, limiting oral bioavailability and in vivo half-life.[7] Bioisosteric replacement of the amide with an amidine can confer resistance to this hydrolysis while mimicking the parent amide's ability to engage in crucial hydrogen bonding interactions.[1][8][9]
Below is a diagram illustrating this critical bioisosteric relationship.
Caption: Amidine as a bioisostere for the amide bond.
Part 2: Synthetic Strategies for Accessing Methoxyphenyl Amidines
The synthesis of amidines has a rich history, with numerous methods developed over the years.[3] The choice of method depends on the desired substitution pattern, substrate tolerance, and scale.
Classical Approach: The Pinner Reaction
First described by Adolf Pinner in 1877, the Pinner reaction remains a reliable and widely used method for synthesizing amidines from nitriles.[10][11] The reaction proceeds in two main steps: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by reaction of this intermediate with an amine to yield the target amidine.[12][13]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Pinner salts are highly reactive intermediates that will readily react with water to form an ester, which is a common side product.[11][12]
-
Temperature Control: Low temperatures (typically 0 °C) are crucial during the formation of the Pinner salt. These intermediates are thermodynamically unstable and can rearrange into amides at higher temperatures.[11]
-
Acid Catalyst: Gaseous hydrogen chloride is the classic acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[12]
This protocol describes the synthesis starting from benzonitrile and p-anisidine.
Step 1: Formation of the Pinner Salt (Ethyl benzimidate hydrochloride)
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).
-
Add anhydrous diethyl ether (100 mL) to the flask, followed by benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (4.6 g, 0.1 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will begin to form.
-
Continue bubbling HCl for approximately 1-2 hours until the reaction mixture is saturated and precipitation is complete.
-
Seal the flask and store it in a refrigerator overnight to ensure complete formation of the salt.
-
Collect the white crystalline Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under vacuum.
Step 2: Formation of the Amidine
-
In a separate flask, dissolve the dried Pinner salt (18.5 g, 0.1 mol) in anhydrous ethanol (150 mL) at room temperature.
-
Add a solution of p-anisidine (4-methoxyaniline) (12.3 g, 0.1 mol) in anhydrous ethanol (50 mL) dropwise to the stirred Pinner salt solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid and unreacted starting materials.
-
Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford N-(4-methoxyphenyl)benzamidine as a crystalline solid.
Modern Catalytic Methods
While the Pinner reaction is robust, it requires stoichiometric amounts of strong acid and strictly anhydrous conditions. Modern organic synthesis has seen the development of milder, more functional-group-tolerant catalytic methods.
-
Copper-Catalyzed Synthesis: Copper salts, such as Cu(OTf)₂, can catalyze the three-component coupling of terminal alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines.[14] Another approach involves the copper-catalyzed nucleophilic addition of amines to nitriles.[15]
-
Palladium-Catalyzed Synthesis: Palladium-diphosphine catalysts can be used to synthesize amidines via the insertion of isocyanides into aryl halides in the presence of an amine nucleophile.[16] This method is particularly useful for building complex, highly substituted amidines.
Below is a workflow for a generalized catalytic synthesis.
Caption: Generalized workflow for catalytic amidine synthesis.
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly efficient for building molecular diversity. Iodine-catalyzed three-component reactions of isocyanides, aldehydes, and amines provide a facile route to α-amino amidines with high atom economy and structural diversity.[17] This approach is ideal for rapidly generating libraries of methoxyphenyl amidine derivatives for screening.
Part 3: Physicochemical and Spectroscopic Characterization
Unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic methods is typically employed.
Spectroscopic Identification
A standard workflow for characterization ensures the identity and purity of the target methoxyphenyl amidine.
| Technique | Key Observables for Methoxyphenyl Amidines | Purpose |
| ¹H NMR | - Aromatic protons of the methoxyphenyl ring (typically 6.8-7.5 ppm).- Singlet for the methoxy (-OCH₃) protons (around 3.8 ppm).- Broad signals for N-H protons (can be exchanged with D₂O).- Signal for the amidine C-H proton if present. | Confirms proton environment and structural connectivity.[18] |
| ¹³C NMR | - Signal for the amidine carbon (C=N) typically in the 150-165 ppm range.- Aromatic carbon signals.- Signal for the methoxy (-OCH₃) carbon around 55 ppm. | Identifies all unique carbon atoms in the molecule.[18] |
| FT-IR | - Strong C=N stretching vibration around 1640-1680 cm⁻¹.- N-H stretching vibrations (broad) around 3100-3500 cm⁻¹.- C-O stretching for the methoxy group around 1250 cm⁻¹. | Identifies key functional groups.[19] |
| HRMS | - Provides the exact mass of the molecular ion ([M+H]⁺). | Confirms the elemental composition and molecular formula.[20] |
Protocol: Standard Characterization Workflow
-
Initial Purity Assessment: Obtain a melting point for crystalline solids. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.[21]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Infuse into a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.
-
-
Infrared Spectroscopy:
-
Acquire an FT-IR spectrum of the solid sample (using ATR) or as a thin film.
-
Part 4: Applications in Drug Discovery and Chemical Biology
The methoxyphenyl amidine scaffold is prevalent in compounds with a wide range of biological activities, making it a focal point for drug discovery programs.[3][15][22]
Methoxyphenyl Amidines as Receptor Ligands
The basicity and hydrogen bonding capacity of the amidine group make it an excellent pharmacophore for interacting with receptor binding pockets.
-
Melatonin Receptors: 3-Methoxyphenylpropyl amide derivatives have been identified as selective ligands for the type 2 melatonin receptor with subnanomolar affinities.[4] While these are amides, the successful template suggests that the corresponding amidine bioisosteres would be a logical next step for exploration.
-
Opioid Receptors: The development of G protein biased μ opioid receptor ligands, which may offer safer pain treatment, often involves nitrogen-containing scaffolds that could include amidine moieties.[23][24]
-
Glutamate Receptors: A negative allosteric modulator (NAM) for the mGlu₃ receptor, ML337, incorporates a (4-methoxyphenyl)ethynyl moiety, highlighting the utility of the methoxyphenyl group in CNS-penetrant ligands.[25]
Methoxyphenyl Amidines as Enzyme Inhibitors and Antimicrobial Agents
The ability of the protonated amidinium group to mimic a protonated arginine or lysine side chain allows these compounds to act as effective enzyme inhibitors, particularly for proteases. Furthermore, the scaffold has demonstrated broad-spectrum antimicrobial activity.
-
Antiproliferative Activity: Methoxy-substituted benzimidazole amidines have shown potent antiproliferative effects against human cancer cell lines, with some compounds exhibiting IC₅₀ values in the single-digit micromolar range.[5] Heterocyclic diamidines are known to act as DNA minor groove binders, which is a potential mechanism for their cytotoxic effects.[26]
-
Antimicrobial Potential: The amidine functional group is a key component in many antimicrobial agents.[22] Methoxy-substituted amidines have been investigated for their activity against various pathogens.[5]
-
Anti-inflammatory and Analgesic Activity: Various amidine derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, with several compounds showing significant activity in preclinical models.[27][28]
Conclusion and Future Outlook
The chemical space of methoxyphenyl amidines represents a fertile ground for the discovery of novel therapeutics. The combination of the versatile amidine functional group and the tunable properties of the methoxyphenyl ring provides a robust platform for medicinal chemists. Established synthetic routes like the Pinner reaction, complemented by modern catalytic and multicomponent strategies, allow for the efficient construction of diverse chemical libraries. As our understanding of disease biology deepens, the strategic application of these privileged scaffolds, guided by the principles of bioisosterism and structure-based design, will undoubtedly continue to yield promising new drug candidates.
References
- Wikipedia. Pinner reaction. [Link]
- NROChemistry. Pinner Reaction. [Link]
- SynArchive. Pinner Reaction. [Link]
- Organic Chemistry Portal. Synthesis of amidines. [Link]
- Szilvási, T., & Kégl, T. (2015). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Molecules, 20(9), 15729–15743. [Link]
- Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12286–12327. [Link]
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
- Yang, Z., et al. (2024). The Synthesis of Amide and its Bioisosteres. Mini-Reviews in Organic Chemistry, 22. [Link]
- Guchhait, S. K., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2039–2045. [Link]
- ResearchGate.
- Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12286–12327. [Link]
- ACS Publications. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
- Hypha Discovery Blogs.
- Güneş, S., & Tuncel, A. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- He, C., et al. (2011). 3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands: characterization of physicochemical and pharmacokinetic properties. Xenobiotica, 41(4), 292-300. [Link]
- de Oliveira, R. B., et al. (2019). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, 30(8), 1595-1614. [Link]
- Google P
- PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]
- ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
- Glavač, N., et al. (2017). Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. Medicinal Chemistry Research, 26, 2035–2048. [Link]
- ResearchGate. New single step route for efficient synthesis of amidine containing molecules. [Link]
- González-Gálvez, D., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 88(24), 17359–17367. [Link]
- PubChem. [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride. [Link]
- ResearchGate. X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N'-di(2-methoxyphenyl)formamidine. [Link]
- Bioorganic & Medicinal Chemistry. Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties. [Link]
- PubChem. (4-Methoxyphenylmethyl)amide. [Link]
- Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]
- Chen, C., et al. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, (3-methoxythiophen-2-yl)methylamine (TRV130), for the treatment of acute severe pain. Journal of Medicinal Chemistry, 56(20), 8019–8031. [Link]
- Felts, A. S., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]
- Al-Mokyna, F. H., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure, 1301, 137356. [Link]
- Sondhi, S. M., et al. (2007). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(9), 3334-3344. [Link]
- Benyhe, S., et al. (2013). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Pharmacology Biochemistry and Behavior, 103(3), 448-456. [Link]
- ResearchGate. The replacement of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine improves the selectivity for 5-HT1A receptor over α1-adrenoceptor and D2-like receptor subtypes. [Link]
- ResearchGate. (PDF) Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. [Link]
- PubMed. Reconciling intrinsic properties of activating TNF receptors by native ligands versus synthetic agonists. [Link]
- Šupljika, F., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(18), 4253. [Link]
- Mobli, M., & Macnaughtan, M. A. (2016). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 32, 1-9. [Link]
- ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis)
- Gáspár, A., et al. (2007). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1105–1114. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands: characterization of physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. Amidine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Research Applications of 4-Hydroxyphenyl-β-D-glucopyranoside (β-Arbutin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Cosmetic Ingredient
4-Hydroxyphenyl-β-D-glucopyranoside, commonly known as β-Arbutin, is a naturally occurring glycosylated hydroquinone found in various plants, most notably the bearberry (Arctostaphylos uva-ursi).[1] While widely recognized for its application in the cosmetics industry as a skin-lightening agent, its potential as a research tool and therapeutic agent extends further. This technical guide provides an in-depth exploration of β-Arbutin's core mechanism of action, potential research applications, and detailed experimental protocols for its investigation. We will also draw comparisons with its synthetic stereoisomer, α-Arbutin, and the controversial parent compound, hydroquinone, to provide a comprehensive perspective for researchers in drug discovery and development.
Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of β-Arbutin is crucial for its effective application in research settings.
| Property | Value | Reference |
| IUPAC Name | 4-Hydroxyphenyl-β-D-glucopyranoside | [1] |
| CAS Number | 497-76-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Water-soluble, soluble in ethanol and propylene glycol.[1][4][5] | [1][4][5] |
| Stability | Stable under standard storage conditions but can degrade with exposure to light and high temperatures.[2] It is more prone to oxidation than α-Arbutin.[6] | [2][6] |
Core Mechanism of Action: Inhibition of Tyrosinase
The primary and most studied biological activity of β-Arbutin is its ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin.[1][7] Melanin synthesis, or melanogenesis, is a complex pathway initiated by the oxidation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.
β-Arbutin's structural similarity to tyrosine allows it to act as a competitive inhibitor, binding to the active site of the tyrosinase enzyme.[7] This competitive inhibition reduces the production of melanin, leading to a lightening effect on the skin.[7] It is important to note that β-Arbutin inhibits tyrosinase activity without affecting the expression of the tyrosinase gene.[8]
Comparative Analysis: β-Arbutin vs. α-Arbutin vs. Hydroquinone
For researchers, selecting the appropriate compound is paramount. Here's a comparative overview:
| Compound | Efficacy | Stability | Safety Profile | Key Considerations |
| β-Arbutin | Moderate | Less stable than α-Arbutin, sensitive to heat and UV.[9] | Generally considered safe for topical use.[10] Can be hydrolyzed to hydroquinone by skin microflora. | Naturally occurring. Efficacy can be dose-dependent, with higher concentrations potentially leading to paradoxical hyperpigmentation.[10] |
| α-Arbutin | High (up to 10 times more potent than β-Arbutin)[9][11] | More stable to heat and light.[9][12] | Considered a safer alternative to hydroquinone with a lower risk of irritation.[12][13] | Synthetically produced via enzymatic synthesis.[9] Binds more efficiently to tyrosinase.[12] |
| Hydroquinone | Very High | Prone to oxidation. | Concerns about cytotoxicity, potential carcinogenicity, and risk of ochronosis.[13][14] Banned in some regions for cosmetic use. | The "gold standard" for skin lightening but with significant safety concerns.[14][15] |
Potential Research Applications
Beyond its established role in dermatology and cosmetics, β-Arbutin presents several avenues for further research:
-
Hyperpigmentation Disorders: In-depth studies on its efficacy and safety for treating various hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, are warranted.[10][16] Clinical trials have shown its potential in treating chloasma.[16]
-
Antioxidant Properties: β-Arbutin exhibits antioxidant activity by scavenging free radicals.[4] Research into its potential to mitigate oxidative stress-related skin damage could unveil new applications.[17][18][19]
-
Anti-inflammatory Effects: Preliminary studies suggest that arbutin possesses anti-inflammatory properties.[20] Investigating its mechanism in modulating inflammatory pathways could be a promising research direction.
-
Drug Delivery Systems: Developing novel formulations to enhance the stability and skin penetration of β-Arbutin could improve its therapeutic efficacy.[21]
-
Combination Therapies: Exploring the synergistic effects of β-Arbutin with other depigmenting agents or therapeutic modalities, such as laser therapy, could lead to more effective treatment protocols.[21]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol provides a method to assess the inhibitory effect of β-Arbutin on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
β-Arbutin
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 30 U/mL.[22]
-
Prepare an 8 mM L-DOPA solution in phosphate buffer.[22]
-
Prepare a stock solution of β-Arbutin in phosphate buffer and create serial dilutions to achieve a range of final assay concentrations (e.g., 250, 1000, 4000 µM).[23]
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 40 µL of tyrosinase solution and 40 µL of each β-Arbutin dilution.
-
Control well (enzyme activity): Add 40 µL of tyrosinase solution and 40 µL of phosphate buffer.
-
Blank well (substrate auto-oxidation): Add 80 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[22]
-
Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells.[22]
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Calculation:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each β-Arbutin concentration using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the % inhibition against the concentration of β-Arbutin to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).
-
Cell-Based Melanin Content Assay (B16-F10 Melanoma Cells)
This protocol assesses the effect of β-Arbutin on melanin production in a cellular context.
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
β-Arbutin
-
NaOH (1N)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.[24]
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of β-Arbutin (e.g., up to 1000 µM) for a specified period (e.g., 72 hours).[25] Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Melanin Measurement: Measure the absorbance of the lysate at 405 nm. The absorbance is proportional to the melanin content.
-
Data Analysis: Normalize the melanin content to the total protein content (which can be determined using a BCA protein assay) to account for any effects on cell proliferation. Express the results as a percentage of the untreated control.
Conclusion and Future Directions
4-Hydroxyphenyl-β-D-glucopyranoside (β-Arbutin) is a multifaceted molecule with significant potential for research and development. Its well-characterized mechanism as a tyrosinase inhibitor provides a solid foundation for its application in studying melanogenesis and developing treatments for hyperpigmentation disorders. While its efficacy may be lower than its synthetic counterpart, α-Arbutin, and the potent but controversial hydroquinone, its natural origin and favorable safety profile make it an attractive candidate for further investigation.
Future research should focus on elucidating its potential anti-inflammatory and antioxidant mechanisms, developing advanced drug delivery systems to enhance its stability and efficacy, and conducting well-designed clinical trials to explore its therapeutic benefits in a broader range of dermatological conditions. For scientists and drug development professionals, β-Arbutin represents a valuable tool for both basic research and the development of safer and effective therapeutic agents.
References
- Wikipedia. Arbutin. [Link]
- Springchem. The difference between α-arbutin and β-arbutin. [Link]
- Fairir Biotech. (2025-09-09). How does Beta-Arbutin Powder inhibit tyrosinase for radiance? [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Alpha-Arbutin vs. Beta-Arbutin: Which is Better for Your Skin? [Link]
- Harworld. (2025-06-16). α-Arbutin vs.
- Boo, Y. C. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Antioxidants, 10(7), 1129. [Link]
- Deconstruct. (2021-06-08). Hydroquinone vs. Alpha Arbutin: Benefits, Key Differences & Effectiveness. [Link]
- Easychem. Alpha Arbutin vs Beta Arbutin: Which Whitening Ingredient Delivers Better Results? [Link]
- Kai, H., et al. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression in B16-4A5 and HMV-II Melanoma Cells. Planta Medica, 81(12/13), 1139-1144. [Link]
- Mitchell Brands. (2023-08-29). Decoding Skin Brightening Ingredients: Alpha Arbutin vs. Hydroquinone. [Link]
- Takebayashi, J., et al. (2010). Reassessment of antioxidant activity of arbutin: Multifaceted evaluation using five antioxidant assay systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 473-479. [Link]
- SeoulCeuticals. (2025-02-20). Alpha Arbutin vs Hydroquinone: Which Is Best for Dark Spots? [Link]
- Garcia-Jimenez, A., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS ONE, 12(5), e0177330. [Link]
- Takebayashi, J., et al. (2010). Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 473-479. [Link]
- MDPI. (2021-08-18). Arbutin. [Link]
- Vijay Impex. Beta Arbutin - Skin-Lightening and Brightening Active. [Link]
- Akiu, S., et al. (1988). [Inhibitory effect of arbutin on melanogenesis--biochemical study using cultured B16 melanoma cells]. Nippon Hifuka Gakkai Zasshi.
- Li, R., et al. (2020). Solubility and Data Correlation of β-Arbutin in Different Monosolvents from 283.15 to 323.15 K.
- Skin Beauty. (2026-01-06). Fading Dark Spots: Alpha Arbutin vs. Hydroquinone (The Safer Brightening Ingredient). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Herbal Extracts/Nutritional Supplements. (2025-07-10). How Does Beta Arbutin Inhibit Tyrosinase Competitively? [Link]
- Davis, E. C., & Callender, V. D. (2010). Postinflammatory hyperpigmentation: a review of the epidemiology, clinical features, and treatment options in skin of color.
- ResearchGate. Tyrosinase inhibitory effects of arbutin and α-arbutin. [Link]
- FooDB. Showing Compound hydroquinone-O-β-D-glucopyranoside (FDB030911). [Link]
- ResearchGate. Effect of Arbutin on total antioxidant capacity.
- ResearchGate. (2025-08-07). Reassessment of antioxidant activity of arbutin: Multifaceted evaluation using five antioxidant assay systems. [Link]
- MDPI. (2025-10-15). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. [Link]
- JCAD. Comparative Study on Depigmenting Agents in Skin of Color. [Link]
- Wikipedia. α-Arbutin. [Link]
- ResearchGate. (2025-08-07).
- J-Stage.
- screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. [Link]
- Lingeba. Learn the Science Behind Beta-arbutin and its Whitening Benefits. [Link]
- PubChem. Arbutin. [Link]
- Wang, W., et al. (2023). Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods. Molecules, 28(6), 2795. [Link]
- Wang, W., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1649. [Link]
- ResearchGate. Chemical structure of a alpha-arbutin and b beta-arbutin. [Link]
Sources
- 1. Arbutin - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. Arbutin | C12H16O7 | CID 440936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijayimpex.co.in [vijayimpex.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The difference between α-arbutin and β-arbutin [sprchemical.com]
- 7. How does Beta-Arbutin Powder inhibit tyrosinase for radiance? - Fairir Biotech [fairirbiotech.com]
- 8. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beautyofjoseon.com [beautyofjoseon.com]
- 10. jcadonline.com [jcadonline.com]
- 11. cneasychem.com [cneasychem.com]
- 12. nbinno.com [nbinno.com]
- 13. thedeconstruct.in [thedeconstruct.in]
- 14. glutaone.pk [glutaone.pk]
- 15. mitchellbrands.com [mitchellbrands.com]
- 16. Clinical Effects of Arbutin in Patients with Chloasma [jstage.jst.go.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Thieme E-Journals - Planta Medica Letters / Abstract [thieme-connect.com]
Methodological & Application
Application Note & Synthesis Protocol: 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
Abstract & Introduction
This document provides a comprehensive guide for the synthesis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol leverages the classical Pinner reaction, a reliable and well-established method for converting nitriles into amidines.[1] This application note is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step protocol, mechanistic insights, safety considerations, and expert troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
The core of this synthesis involves a two-step process initiated by the acid-catalyzed reaction of 2-(3-methoxyphenyl)acetonitrile with an alcohol to form a stable intermediate, the Pinner salt.[2] This salt is subsequently converted to the target amidine hydrochloride through ammonolysis. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yield and purity.[1][2]
Scientific Principle: The Pinner Reaction Pathway
The synthesis of amidines from nitriles is most effectively achieved via the Pinner reaction, first described by Adolf Pinner in 1877.[1][2] The reaction proceeds through an imino ester hydrochloride intermediate, commonly known as a Pinner salt.
The mechanism can be dissected into two primary stages:
-
Formation of the Pinner Salt: The nitrile nitrogen of the starting material, 2-(3-methoxyphenyl)acetonitrile, is first protonated by anhydrous hydrogen chloride (HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate undergoes a proton transfer to yield the thermodynamically stable ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (the Pinner salt).[3]
-
Ammonolysis: The isolated Pinner salt is a reactive species.[2] When treated with a source of ammonia, such as ammonium chloride in an alcoholic solvent, the ethoxy group of the imidate is displaced by an amino group. This nucleophilic substitution reaction proceeds to form the final product, this compound.
Maintaining anhydrous (moisture-free) conditions throughout the first stage is paramount. The presence of water would lead to the hydrolysis of the Pinner salt, yielding an ester as an undesired byproduct and significantly reducing the overall yield of the target amidine.[2] Furthermore, low temperatures are employed to prevent the thermodynamically driven rearrangement of the Pinner salt into a stable N-alkyl amide.[1]
Visualization of Reaction Mechanism
Caption: Reaction mechanism for the Pinner synthesis.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Required Purity | Supplier Example |
| 2-(3-methoxyphenyl)acetonitrile | 2947-60-6 | 147.18 | >98% | Sigma-Aldrich |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | >99.8% | Fisher Scientific |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | >99.7% | VWR |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 | >99.9% | Airgas |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | >99.5% | Sigma-Aldrich |
| 2-(3-Methoxyphenyl)ethanimidamide HCl | 6487-98-5 | 200.67 | N/A (Product) | Fluorochem[4] |
Note: All solvents must be rendered anhydrous before use. Ethanol can be dried over molecular sieves (3Å). Diethyl ether should be freshly distilled from sodium/benzophenone.
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Drying tube (filled with CaCl₂)
-
Ice/salt bath
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Schlenk line or vacuum manifold for drying
Synthesis Workflow Visualization
Caption: Step-by-step synthesis workflow diagram.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Pinner Salt)
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, and a drying tube.
-
Reagent Addition: To the flask, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 67.9 mmol), 60 mL of anhydrous diethyl ether, and anhydrous ethanol (4.7 mL, 81.5 mmol, 1.2 eq).
-
Cooling: Place the flask in an ice/salt bath and stir the solution until the internal temperature reaches 0°C.
-
HCl Saturation: Bubble anhydrous HCl gas through the stirred solution at a moderate rate. A white precipitate will begin to form. Continue the gas addition until the solution is saturated and the precipitate becomes thick (approx. 30-45 minutes).
-
Reaction: Remove the gas inlet tube, securely seal the flask, and store it in a refrigerator at 4°C for 24 hours to ensure complete precipitation of the Pinner salt.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid twice with 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the isolated Pinner salt under vacuum for 4-6 hours. The typical yield of this intermediate is 85-95%.
Part B: Ammonolysis to this compound
-
Setup: In a 250 mL round-bottom flask, suspend the dried Pinner salt (assuming ~14.0 g, ~61 mmol from the previous step) in 100 mL of anhydrous ethanol.
-
Ammonolysis: Add ammonium chloride (3.6 g, 67.3 mmol, 1.1 eq) to the suspension. Seal the flask and stir the mixture vigorously at room temperature for 12 hours.
-
Work-up: After the reaction period, remove the solid byproduct (ammonium chloride) by vacuum filtration.
-
Concentration: Concentrate the ethanolic filtrate to approximately one-third of its original volume using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath. If precipitation is slow, add anhydrous diethyl ether dropwise until the solution becomes cloudy to induce crystallization.
-
Final Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum at 40°C to a constant weight.
Data Summary & Expected Results
| Compound | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) | Expected Yield (%) |
| 2-(3-methoxyphenyl)acetonitrile | 147.18 | 67.9 | 1.0 | 10.0 g | - | - |
| Ethanol | 46.07 | 81.5 | 1.2 | 4.7 mL | - | - |
| Ammonium Chloride | 53.49 | 67.3 | 1.1 (to salt) | 3.6 g | - | - |
| 2-(3-Methoxyphenyl)ethanimidamide HCl | 200.67 | - | - | - | 13.63 g | 75-85% |
The final product should be a white to off-white solid.[4] Characterization can be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and aliphatic protons.
-
¹³C NMR: To verify the carbon skeleton and the characteristic amidine carbon signal.
-
FT-IR: To identify C=N and N-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the corresponding free base.
Safety & Handling
This protocol involves hazardous materials and requires strict adherence to safety procedures. Perform all operations in a well-ventilated chemical fume hood.
-
Hazard Identification:
-
Hydrogen Chloride (HCl): Extremely corrosive and toxic. Causes severe skin burns and eye damage. Inhalation can cause respiratory tract irritation.
-
Diethyl Ether: Extremely flammable. May form explosive peroxides upon storage. Harmful if swallowed and may cause drowsiness.
-
This compound: Assumed to be harmful if swallowed and to cause skin and serious eye irritation, similar to other amidine hydrochlorides.[5][6][7]
-
-
Personal Protective Equipment (PPE):
-
Wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) at all times.[8]
-
-
Handling Precautions:
-
Work in a fume hood to avoid inhalation of HCl gas and solvent vapors.[8]
-
Ground all equipment when handling diethyl ether to prevent static discharge.
-
Ensure all glassware is dry to prevent violent reactions with moisture-sensitive reagents.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and reaction residues should be collected in appropriately labeled hazardous waste containers.[7]
Troubleshooting & Expert Insights
| Issue | Probable Cause | Recommended Solution |
| Low Final Yield | Moisture Contamination: Hydrolysis of the Pinner salt intermediate to an ester. | Ensure all solvents are rigorously dried. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Incomplete Reaction: Insufficient HCl saturation or reaction time. | Ensure the solution is fully saturated with HCl gas. Allow the reaction to proceed for the full recommended time at low temperature. | |
| Oily or Gummy Product | Incomplete Ammonolysis: Presence of unreacted Pinner salt. | Extend the ammonolysis reaction time or gently warm the reaction mixture (e.g., to 40°C) to drive the reaction to completion. |
| Impurities: Presence of the ester byproduct. | Purify the final product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/ether. | |
| Formation of Amide Byproduct | High Temperature: The Pinner salt can rearrange to an N-alkyl amide at elevated temperatures.[1][2] | Strictly maintain low temperatures (0-4°C) during the formation and storage of the Pinner salt. Avoid any excessive heating during work-up. |
References
- Corteva. SAFETY DATA SHEET. (2023-06-21).
- Wikipedia. Pinner reaction.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2014-12-01).
- Organic Chemistry Portal. Pinner Reaction.
- Chem-Station. Pinner Reaction. (2017-06-05).
- Beilstein Journals. A Lewis acid-promoted Pinner reaction. (2013-08-01).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tapazol.co.il [tapazol.co.il]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Application and Protocol Guide: Synthesis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride via the Pinner Reaction
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(3-methoxyphenyl)ethanimidamide hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The protocol is centered on the Pinner reaction, a classic and reliable method for converting nitriles into amidines via an intermediate imidate salt.[1] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines process optimization and troubleshooting strategies, and specifies analytical methods for product characterization. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Rationale
Amidines are a critical class of organic compounds, frequently incorporated into pharmacologically active molecules due to their ability to act as strong bases and engage in hydrogen bonding. The target molecule, this compound, serves as a key precursor for various heterocyclic systems and more complex molecular architectures.
The Pinner reaction, first reported by Adolf Pinner in 1877, provides an efficient two-stage pathway for this transformation.[1][2] The process involves:
-
Imidate Formation: The acid-catalyzed reaction of a nitrile (3-methoxyphenylacetonitrile) with an alcohol (ethanol) under strictly anhydrous conditions to form an ethyl imidate hydrochloride salt, commonly known as a Pinner salt.[1][2][3]
-
Ammonolysis: The subsequent reaction of the isolated Pinner salt with ammonia to yield the final amidinium hydrochloride product.[4][5][6]
The cornerstone of the Pinner reaction's success is the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl).[2][5][6] This protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and making it susceptible to nucleophilic attack by a relatively weak nucleophile like ethanol.[2][5][6]
Reaction Mechanism
The synthesis proceeds through a well-established two-part mechanism.
Part A: Formation of the Pinner Salt (Ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride)
-
Protonation of Nitrile: Anhydrous HCl protonates the nitrogen atom of 3-methoxyphenylacetonitrile, forming a highly reactive nitrilium ion.[2][5][6]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of ethanol attacks the electrophilic carbon of the nitrilium ion.[2][5][6]
-
Proton Transfer & Salt Formation: A subsequent proton transfer results in the formation of the thermodynamically stable ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride salt.[5]
Part B: Ammonolysis to the Amidinium Salt
The isolated imidate salt is then treated with ammonia. The more nucleophilic ammonia displaces the ethoxy group of the imidate to form the final, highly stable this compound.
Figure 2: Experimental workflow for the synthesis.
Part A: Synthesis of Ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)
-
Preparation of Anhydrous Ethanolic HCl: In an oven-dried 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to an HCl cylinder, and a drying tube outlet, add 100 mL of anhydrous ethanol. Cool the flask to 0 °C in an ice-salt bath.
-
Scientist's Note: An alternative, often safer, method for generating anhydrous HCl in situ on a lab scale is the slow, dropwise addition of acetyl chloride (1.1 eq) to the chilled ethanol. This avoids handling a gas cylinder.
-
-
Slowly bubble anhydrous HCl gas through the stirred, cold ethanol. [2]Continue until the solution is saturated (approx. 8-10 g of HCl, determined by weight gain). Maintain the temperature below 10 °C throughout the addition, as the dissolution is exothermic.
-
Reaction Initiation: Once the ethanolic HCl is prepared, slowly add 3-methoxyphenylacetonitrile (1.0 eq) to the solution while maintaining the temperature at 0 °C.
-
Reaction Progression: Seal the flask under a positive pressure of nitrogen or argon, remove the ice bath, and allow the mixture to stir at room temperature for 12-18 hours. [2]The reaction progress can be monitored by TLC or by the precipitation of the Pinner salt.
-
Isolation of Pinner Salt: After the reaction is complete, cool the mixture again to 0 °C. Add 100 mL of cold, anhydrous diethyl ether to precipitate the ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride salt.
-
Collect the white crystalline solid by vacuum filtration, wash with two portions of cold anhydrous diethyl ether, and dry under vacuum. Do not dry for an extended period, as Pinner salts can be thermally unstable. [1] Part B: Synthesis of this compound
-
Ammonolysis: In a clean flask, dissolve the crude Pinner salt from the previous step in a minimal amount of cold, anhydrous ethanol.
-
To this solution, add a 2.0 M solution of ammonia in ethanol (1.5 - 2.0 eq) dropwise while stirring at room temperature.
-
Reaction and Isolation: Stir the reaction mixture for 2-4 hours at room temperature. The amidinium hydrochloride product, being less soluble, will often precipitate. [4]4. If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation begins, then cool and filter.
-
Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether. Dry the product under vacuum to yield this compound as a white to off-white solid.
Process Optimization and Troubleshooting
| Observation / Problem | Probable Cause | Recommended Solution |
| Low or no yield of Pinner salt; oily residue formed | Presence of moisture leading to hydrolysis of the imidate salt to an ester. [2] | Ensure all glassware is rigorously dried. Use anhydrous solvents (<50 ppm H₂O). Verify the dryness of the HCl gas stream. |
| Reaction stalls; incomplete conversion of nitrile | Insufficient HCl catalyst or low reaction temperature. | Ensure saturation of the ethanol with HCl. Increase reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C), but be aware this can increase side products. [4] |
| Formation of amide side-product (N-acetyl derivative) | Thermal rearrangement of the imidate hydrochloride. [1] | Maintain low temperatures (0-5 °C) during the initial reaction and workup. [1][4]Avoid prolonged heating of the isolated Pinner salt. |
| Difficult filtration of the final amidine product | Product is too soluble in ethanol. | After ammonolysis, concentrate the reaction mixture under reduced pressure. Add an anti-solvent like anhydrous diethyl ether or ethyl acetate to induce precipitation before filtration. [4] |
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. Compare with literature values if available.
-
¹H NMR Spectroscopy (in DMSO-d₆ or D₂O):
-
Aromatic Protons: Complex multiplet in the range of δ 6.8-7.3 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6-3.7 ppm.
-
Amidinium Protons (-NH₂): Broad singlets, typically downfield (> δ 8.0 ppm), which are exchangeable with D₂O. The number and position can vary with solvent and concentration.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Amidinium Carbon (C=N): Typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals between δ 110-160 ppm.
-
Methoxy Carbon (-OCH₃): Around δ 55 ppm.
-
Methylene Carbon (-CH₂-): Around δ 40 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretch: Broad absorption in the 3100-3400 cm⁻¹ region.
-
C=N Stretch: Strong absorption around 1650-1680 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹.
-
Safety Precautions
-
Hydrogen Chloride: HCl is a highly corrosive and toxic gas. All operations involving HCl gas must be performed in a well-ventilated fume hood. Ensure the gas cylinder is properly secured and regulated. Skin and respiratory protection are mandatory.
-
Acetyl Chloride: Is a corrosive and lachrymatory liquid. Handle with care in a fume hood.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Work away from ignition sources.
-
Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- NROChemistry. Pinner Reaction.
- Organic Chemistry Portal. Pinner Reaction.
- YouTube. Pinner Reaction. (2021).
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Wikipedia. Carboximidate.
- SynArchive. Pinner Reaction.
- Wang, T., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering.
- Google Patents. US3417122A - Imidate esters and amidines and the salts thereof.
- Chemtips. Snap, Crackle, Pop – Anhydrous HCl Generation. (2012).
Sources
Introduction: The Strategic Value of (3-Methoxyphenyl)acetonitrile
An In-Depth Guide to the Synthetic Utility of (3-Methoxyphenyl)acetonitrile
In the landscape of modern organic synthesis, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. (3-Methoxyphenyl)acetonitrile (CAS RN: 19924-43-7), also known as 3-methoxybenzyl cyanide, stands out as a highly versatile and valuable building block.[1][2] Its utility is rooted in a simple yet powerful molecular architecture: a benzene ring substituted with a methoxy group at the meta-position and a cyanomethyl group.[3][4] This arrangement provides two distinct and highly reactive centers for chemical modification: the acidic benzylic protons of the acetonitrile moiety and the nitrile functional group itself.[3][4]
The methoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution, while the acetonitrile group offers a gateway to a variety of crucial functional groups, including primary amines and carboxylic acids.[3][5] This dual reactivity makes (3-methoxyphenyl)acetonitrile an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][7] This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols and mechanistic insights for research, development, and scaling applications.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is paramount for safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [6][8] |
| Boiling Point | 164-165 °C / 20 mmHg | |
| Density | 1.054 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; soluble in chloroform, methanol | [6] |
| Storage | 2-8°C, in a cool, well-ventilated place | [6][8] |
Safety Note: As a nitrile, (3-methoxyphenyl)acetonitrile must be handled with care. It can release toxic hydrogen cyanide upon contact with strong acids or under fire conditions.[8] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The true power of (3-methoxyphenyl)acetonitrile is demonstrated by the breadth of derivatives it can generate. The following sections detail the most critical synthetic pathways.
Workflow Overview: Key Derivatives from (3-Methoxyphenyl)acetonitrile
Caption: Key synthetic pathways from (3-methoxyphenyl)acetonitrile.
α-Alkylation: Building Carbon-Carbon Bonds
Mechanistic Rationale: The methylene (-CH₂-) protons adjacent to both the phenyl ring and the electron-withdrawing nitrile group are significantly acidic (pKa ≈ 22 in DMSO). This allows for facile deprotonation by a strong, non-nucleophilic base (e.g., NaH, KOtBu) to generate a resonance-stabilized carbanion.[3][4] This nucleophilic carbanion readily attacks electrophiles, such as alkyl halides, enabling the construction of more complex carbon skeletons. This reaction is fundamental for creating derivatives like the antispasmodic agent α-sec-butyl-3-methoxy phenylacetonitrile.[6]
Protocol 1: Synthesis of α-Ethyl-(3-methoxyphenyl)acetonitrile
This protocol describes a representative alkylation using iodoethane.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodoethane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully.
-
Add anhydrous DMF to the flask via syringe to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous DMF to the NaH slurry dropwise. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to allow for full deprotonation (cessation of H₂ evolution).
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α-ethyl-(3-methoxyphenyl)acetonitrile.
Nitrile Reduction: Accessing Primary Amines
Mechanistic Rationale: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂) using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ over Raney Nickel, Palladium, or Platinum) and chemical reduction with metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃).[9][10] Catalytic hydrogenation is often preferred in industrial settings due to better cost-efficiency and safety, avoiding pyrophoric hydrides. The addition of ammonia during hydrogenation can help suppress the formation of secondary amine byproducts.[9]
Protocol 2: Synthesis of 2-(3-Methoxyphenyl)ethan-1-amine via Catalytic Hydrogenation
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Procedure:
-
Place (3-methoxyphenyl)acetonitrile (1.0 equivalent) and ethanol in a high-pressure hydrogenation vessel (Parr apparatus).
-
Carefully wash the Raney Nickel slurry with water and then with ethanol to remove residual alkali. Add the activated catalyst to the reaction vessel (approx. 5-10% by weight of the nitrile).
-
(Optional) Add a small amount of aqueous ammonia to the mixture.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult equipment specifications) and begin vigorous stirring.
-
Heat the reaction to 40-60 °C. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry in air. Quench the used catalyst under water.
-
Rinse the filter pad with additional ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethan-1-amine.
-
The product can be further purified by vacuum distillation.
Nitrile Hydrolysis: Formation of Carboxylic Acids
Mechanistic Rationale: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[11][12] The reaction proceeds through an amide intermediate.[13][14] Base-catalyzed hydrolysis first yields a carboxylate salt and ammonia.[14] A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. This pathway is often clean and high-yielding.
Protocol 3: Synthesis of (3-Methoxyphenyl)acetic Acid via Base-Catalyzed Hydrolysis
Sources
- 1. nbinno.com [nbinno.com]
- 2. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]
- 7. CAS 19924-43-7: (3-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols for the Synthesis of Pinner Salts using Anhydrous HCl in Alcohol
Introduction: The Pinner Reaction - A Gateway to Diverse Functionality
First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone transformation in organic synthesis, providing a reliable and versatile route for converting nitriles into a variety of valuable functional groups.[1][2][3][4] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt (or alkyl imidate salt).[3][4] These Pinner salts are highly reactive and stable intermediates that serve as crucial precursors for the synthesis of esters, amidines, orthoesters, and thionoesters, making them indispensable in the development of pharmaceuticals and agrochemicals.[2][3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of anhydrous hydrogen chloride (HCl) in alcohol for the formation of Pinner salts. It delves into the underlying reaction mechanism, offers detailed, field-proven protocols for both the in-situ generation and direct use of anhydrous HCl, and provides critical safety and handling information.
Reaction Mechanism: The Role of Anhydrous Acid Catalysis
The Pinner reaction proceeds via an acid-catalyzed nucleophilic addition mechanism. The absolute requirement for anhydrous conditions is the defining feature of this reaction, as the presence of water will lead to the hydrolysis of the Pinner salt intermediate to form a carboxylic ester.[1][7]
The key mechanistic steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[1][7][8][9]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the highly electrophilic carbon of the protonated nitrile.[1][8]
-
Proton Transfer: A subsequent proton transfer results in the formation of the imino ester salt, the Pinner salt.[8]
The overall mechanism is depicted below:
Figure 1: Mechanism of the Pinner Reaction.
Critical Parameters: Ensuring Successful Pinner Salt Formation
Successful and high-yielding Pinner salt synthesis is contingent on rigorous control over several experimental parameters:
-
Anhydrous Conditions: This is the most critical factor. The presence of even trace amounts of water can lead to the hydrolysis of the Pinner salt to the corresponding ester, significantly reducing the yield of the desired product.[1][5] All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.
-
Temperature Control: The reaction is typically conducted at low temperatures (0 °C to -10 °C) to prevent the thermodynamically unstable Pinner salt from rearranging into amides or alkyl chlorides.[2]
-
Choice of Substrates: A wide range of aliphatic, aromatic, and heteroaromatic nitriles are compatible with the Pinner reaction.[5] However, sterically hindered nitriles may exhibit lower reactivity.[1][5] Primary and secondary alcohols are generally effective.[8]
Protocols for the Preparation of Anhydrous HCl in Alcohol
There are two primary approaches for preparing the requisite anhydrous alcoholic HCl solution: the direct bubbling of HCl gas or the in-situ generation from a suitable precursor.
Protocol 1: Generation of Anhydrous HCl in Alcohol via Gas Bubbling
This method is suitable for larger-scale reactions where a precise concentration of HCl is required.
Materials and Equipment:
| Reagents | Equipment |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Three-necked round-bottom flask |
| Hydrogen Chloride Gas (lecture bottle or cylinder) | Gas dispersion tube (fritted) |
| Inert Gas (Nitrogen or Argon) | Magnetic stirrer and stir bar |
| Drying tube (filled with CaCl2 or Drierite) | Ice bath |
| Gas flow regulator | |
| Tubing for gas transfer |
Experimental Workflow:
Figure 2: Workflow for preparing anhydrous HCl in alcohol via gas bubbling.
Step-by-Step Procedure:
-
Glassware Preparation: Thoroughly clean and flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.
-
Assembly: Assemble the three-necked flask with a magnetic stir bar, a gas dispersion tube connected to the HCl gas cylinder via tubing, an inert gas inlet, and a drying tube on the outlet.
-
Cooling: Place the flask in an ice bath and charge it with the required volume of anhydrous alcohol. Allow the alcohol to cool to 0 °C with gentle stirring.
-
Inert Gas Purge: Purge the system with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the cooled alcohol.[1][5] The rate of addition should be controlled to allow for efficient dissolution and to prevent excessive fuming.
-
Concentration Monitoring: The concentration of the resulting HCl solution can be determined by periodically weighing the flask or by titration of an aliquot.
-
Completion and Storage: Once the desired concentration is achieved, stop the flow of HCl gas and replace it with a positive pressure of inert gas. The freshly prepared solution should be used immediately for the best results. If storage is necessary, it should be kept in a tightly sealed container at low temperature (0-5 °C) to minimize degradation.[10]
Protocol 2: In-situ Generation of Anhydrous HCl in Alcohol
This method is often more convenient for smaller-scale reactions as it avoids the handling of HCl gas cylinders. Acetyl chloride is a common reagent for this purpose, reacting with the alcohol to generate HCl and the corresponding acetate ester.[10][11]
Materials and Equipment:
| Reagents | Equipment |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Two-necked round-bottom flask |
| Acetyl Chloride | Magnetic stirrer and stir bar |
| Inert Gas (Nitrogen or Argon) | Ice bath |
| Dropping funnel | |
| Drying tube |
Experimental Workflow:
Figure 3: Workflow for the in-situ generation of anhydrous HCl.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously dried.
-
Assembly: Equip a two-necked flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet connected to a bubbler.
-
Cooling: Charge the flask with the anhydrous alcohol and cool it to 0 °C in an ice bath under a positive pressure of inert gas.
-
Reagent Addition: Slowly add acetyl chloride dropwise to the stirring alcohol.[11] The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas. Most of the generated HCl will dissolve in the cold solvent.[11]
-
Reaction Completion: After the addition is complete, allow the solution to stir at 0 °C for an additional 15-20 minutes to ensure complete reaction.
-
Immediate Use: The resulting anhydrous alcoholic HCl solution is now ready for the Pinner reaction.
Protocol for Pinner Salt Formation
This protocol outlines the general procedure for the synthesis of a Pinner salt using a pre-prepared or in-situ generated anhydrous alcoholic HCl solution.
Materials and Equipment:
| Reagents | Equipment |
| Nitrile | Two-necked round-bottom flask |
| Anhydrous Alcoholic HCl Solution | Magnetic stirrer and stir bar |
| Anhydrous Diethyl Ether (for precipitation) | Ice bath |
| Inert Gas (Nitrogen or Argon) | Dropping funnel |
| Filtration apparatus (Büchner funnel) |
Step-by-Step Procedure:
-
Reactant Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve the nitrile in a minimal amount of the chosen anhydrous alcohol.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Alcoholic HCl: Slowly add the anhydrous alcoholic HCl solution to the nitrile solution. The Pinner salt will often precipitate from the reaction mixture as a crystalline solid.[8]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of precipitation. The reaction is typically stirred at low temperature for several hours.[1]
-
Isolation of Pinner Salt: If the Pinner salt precipitates, it can be isolated by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated Pinner salt under vacuum. It is crucial to store the Pinner salt under anhydrous conditions as it is hygroscopic.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of Pinner salt | Presence of moisture. | Rigorously dry all glassware and use anhydrous solvents and reagents. |
| Insufficient acid catalyst. | Ensure the correct stoichiometry of HCl is used. Titrate the alcoholic HCl solution to confirm its concentration. | |
| Sterically hindered nitrile. | Increase reaction time and/or temperature cautiously. Note that this may lead to side products. | |
| Formation of ester as the major product | Water present in the reaction mixture. | See "Low or no yield of Pinner salt." |
| Formation of amide as a side product | Reaction temperature is too high. | Maintain the reaction temperature at or below 0 °C.[2] |
Characterization of Pinner Salts
The successful formation of the Pinner salt can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic C=N stretching vibration in the region of 1640-1690 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the alkyl groups and the N-H protons. ¹³C NMR will show a signal for the imino carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the imino ester can be observed.[1]
Safety Precautions
Hydrogen Chloride (Anhydrous and in Solution):
-
Corrosive and Toxic: Anhydrous HCl gas and its concentrated solutions are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[12][13][14] Inhalation can be fatal.[13]
-
Handling: Always handle anhydrous HCl gas and its solutions in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[12][15][16] For handling HCl gas, a respirator with an acid gas cartridge may be necessary.[12]
-
Storage: Store alcoholic HCl solutions in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[12][15][16] Be aware that concentrated solutions of HCl in alcohols can generate pressure over time due to the formation of alkyl chlorides.[10]
-
Spills: Neutralize spills with a suitable basic substance like sodium bicarbonate or soda ash.[14]
Acetyl Chloride:
-
Corrosive and Lachrymator: Acetyl chloride is corrosive and a potent lachrymator (induces tearing). Handle with extreme care in a fume hood.
-
Reacts Violently with Water: Acetyl chloride reacts violently with water and alcohols. Add it slowly to the cooled alcohol to control the exothermic reaction.
Conclusion
The Pinner reaction is a powerful and versatile tool in the arsenal of the synthetic chemist. The successful formation of the Pinner salt intermediate hinges on the scrupulous exclusion of water and careful temperature control. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely utilize anhydrous HCl in alcohol to access these valuable synthetic intermediates, paving the way for the efficient synthesis of a wide array of important molecules in drug discovery and development.
References
- Pinner Reaction. NROChemistry.
- Pinner Reaction. Organic Chemistry Portal.
- A Lewis acid-promoted Pinner reaction. PMC - NIH.
- Pinner reaction. Wikipedia.
- Nitriles to Esters. Chemistry Steps.
- Improved Pinner Reaction with CPME as a Solvent. ResearchGate.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.
- Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
- Pinner Reaction. SynArchive.
- Pinner reaction. Grokipedia.
- Anhydrous soft source of HCl? : r/chemistry. Reddit.
- SAFETY DATA SHEET Hydrogen chloride, anhydrous SECTION 1. Linde Gas GmbH.
- 10 Hazards And Safety Tips You Need To Know About HCL.
- Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... ResearchGate.
- Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube.
- Snap, Crackle, Pop – Anhydrous HCl Generation. Chemtips - WordPress.com.
- Pinner reaction with 4 N-HCl in CPME. ResearchGate.
- Pinner Reaction. Chem-Station Int. Ed.
- Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. ACS Publications.
- Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. produkte.linde-gas.at [produkte.linde-gas.at]
- 14. HYDROGEN CHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. camachem.com [camachem.com]
- 16. ehs.com [ehs.com]
The Synthesis of Amidines from Nitriles: A Detailed Guide for the Modern Chemist
Introduction: The Amidine Moiety - A Cornerstone in Medicinal and Materials Chemistry
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a structural motif of profound importance in contemporary chemical sciences. Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from its unique electronic properties and its ability to participate in hydrogen bonding as both a donor and an acceptor. This versatility has led to the incorporation of the amidine moiety into a wide array of bioactive molecules, including anticoagulants, antifungals, and enzyme inhibitors. The development of robust and efficient synthetic routes to access this critical functional group from readily available precursors like nitriles is, therefore, a topic of continuous interest and innovation for researchers in both academic and industrial settings.
This application note provides a comprehensive overview of the primary experimental procedures for the synthesis of amidines from nitriles. It is designed to be a practical guide for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.
I. The Pinner Reaction: A Classic and Enduring Method
First described by Adolf Pinner in 1877, the Pinner reaction remains a cornerstone of amidine synthesis.[1][2] This acid-catalyzed, two-step procedure involves the reaction of a nitrile with an alcohol in the presence of anhydrous acid (typically HCl) to form an intermediate imino ester salt, commonly referred to as a "Pinner salt."[1][3] This salt is then treated with an amine to yield the desired amidine.[4][5]
A. The Underlying Chemistry: Mechanism of the Pinner Reaction
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, which significantly enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by an alcohol molecule leads to the formation of a nitrilium ion, which is then attacked by the alcohol to form the Pinner salt.[4] In the second step, the addition of an amine to the Pinner salt, followed by the elimination of the alcohol, furnishes the final amidine product. The entire process must be conducted under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[2][4]
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
B. Detailed Experimental Protocol: Synthesis of a Generic Benzamidine
This protocol provides a general procedure for the synthesis of a benzamidine derivative from a benzonitrile.
Materials:
-
Benzonitrile (1.0 eq)
-
Anhydrous Ethanol (or other suitable alcohol, large excess)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Anhydrous Hydrogen Chloride (gas or a solution in a compatible solvent)
-
Ammonia (gas or a solution in a compatible solvent) or primary/secondary amine (1.0-1.2 eq)
-
Anhydrous solvent for workup (e.g., diethyl ether)
Procedure:
-
Pinner Salt Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add the benzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is typically complete when the Pinner salt precipitates out of the solution as a white solid.
-
Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise.
-
After the addition of HCl is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., ethanol or dichloromethane) in a clean, dry flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the desired amine (1.0-1.2 eq) in the same solvent. If using ammonia, bubble the gas through the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel. For basic amidines, it is often advantageous to perform chromatography on silica gel that has been pre-treated with a small amount of triethylamine in the eluent to prevent streaking.
-
The final product is often isolated as the hydrochloride salt.
-
| Substrate (Nitrile) | Amine | Product | Yield (%) | Reference |
| Benzonitrile | Ammonia | Benzamidine | 75-85 | [4] |
| Acetonitrile | Benzylamine | N-Benzylacetamidine | 60-70 | [1] |
| 4-Chlorobenzonitrile | Piperidine | N-(4-Chlorobenzoyl)piperidine | 80-90 | [5] |
II. Base-Activated Direct Amination: A Milder Alternative
A significant advancement in amidine synthesis is the direct addition of amines to nitriles under basic conditions.[6] This method circumvents the need for the harsh acidic conditions of the Pinner reaction and often provides a more direct and efficient route to N-substituted amidines. The key to this approach is the in-situ generation of a highly nucleophilic amide anion by treating a primary or secondary amine with a strong base, such as n-butyllithium (n-BuLi).[7]
A. The Underlying Chemistry: Mechanism of Base-Activated Amination
The reaction begins with the deprotonation of the amine by a strong base to form a potent lithium amide nucleophile. This amide then attacks the electrophilic carbon of the nitrile, forming a lithium amidinate intermediate. Subsequent aqueous workup protonates this intermediate to yield the final amidine product.[8]
Caption: Mechanism of Base-Activated Direct Amination of Nitriles.
B. Detailed Experimental Protocol: Synthesis of an N-Arylbenzamidine
This protocol describes the synthesis of an N-arylbenzamidine using n-BuLi as the base.
Materials:
-
Aniline derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Benzonitrile (1.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Amide Anion Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the aniline derivative (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. A color change is often observed.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Addition to Nitrile:
-
To the solution of the lithium amide, add the benzonitrile (1.0 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. Often, the amidine is isolated as the free base. If desired, it can be converted to the hydrochloride salt by dissolving the purified free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether.[7]
-
| Substrate (Nitrile) | Amine | Product | Yield (%) | Reference |
| Benzonitrile | Aniline | N-Phenylbenzamidine | 70-80 | [7] |
| 4-Methoxybenzonitrile | 3-Phenylpropylamine | N-(3-Phenylpropyl)-4-methoxybenzamidine | 65-75 | |
| 2-Cyanopyridine | Benzylamine | N-Benzylpicolinamidine | 55-65 | [8] |
III. Transition Metal Catalysis: A Modern and Sustainable Approach
In recent years, the use of transition metal catalysts for the synthesis of amidines from nitriles has gained significant attention as a more sustainable and atom-economical alternative to traditional methods.[7][9] Copper-catalyzed systems, in particular, have shown great promise for the direct nucleophilic addition of amines to nitriles.[6]
A. The Underlying Chemistry: A Plausible Copper-Catalyzed Mechanism
While the exact mechanism can vary depending on the specific catalytic system, a plausible pathway involves the coordination of the copper catalyst to the nitrile, which increases its electrophilicity. The amine then adds to the activated nitrile, and subsequent proton transfer and catalyst regeneration yield the amidine product.[6]
Caption: Plausible Mechanism for Copper-Catalyzed Amination of Nitriles.
B. Detailed Experimental Protocol: Copper-Catalyzed Synthesis of N-Benzylbenzamidine
This protocol is adapted from a reported procedure for the copper-catalyzed synthesis of N-substituted amidines.[6]
Materials:
-
Benzonitrile (1.0 eq)
-
Benzylamine (1.2 eq)
-
Copper(I) Chloride (CuCl) (10 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
2,2'-Bipyridine (20 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Oxygen (balloon)
Procedure:
-
Reaction Setup:
-
In a sealable reaction tube, combine benzonitrile (1.0 eq), benzylamine (1.2 eq), CuCl (10 mol%), Cs2CO3 (2.0 eq), and 2,2'-bipyridine (20 mol%).
-
Add TFE as the solvent.
-
Seal the tube, evacuate, and backfill with oxygen (repeat three times). Inflate a balloon with oxygen and attach it to the reaction tube.
-
-
Reaction:
-
Heat the reaction mixture at 100 °C for 15-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[6]
-
| Substrate (Nitrile) | Amine | Product | Yield (%) | Reference |
| Benzonitrile | Benzylamine | N-Benzylbenzamidine | 83 | [6] |
| 4-Trifluoromethylbenzonitrile | Benzylamine | N-Benzyl-4-(trifluoromethyl)benzamidine | 89 | [6] |
| 3-Pyridinecarbonitrile | Benzylamine | N-Benzylnicotinamidine | 75 | [6] |
IV. Synthesis via Amidoxime Intermediates: A Route for Challenging Substrates
An alternative and often milder route to amidines involves a two-step process via an amidoxime intermediate.[10] This method is particularly useful for substrates that are sensitive to the strongly acidic or basic conditions of other methods. The nitrile is first converted to an amidoxime by reaction with hydroxylamine, which is then reduced to the corresponding amidine.[2][9]
A. The Underlying Chemistry: From Nitrile to Amidine via an Amidoxime
The first step involves the nucleophilic addition of hydroxylamine to the nitrile to form the amidoxime. In the second step, the N-O bond of the amidoxime is cleaved reductively, typically through catalytic hydrogenation, to yield the amidine.[9]
Caption: Two-Step Synthesis of Amidines from Nitriles via an Amidoxime Intermediate.
B. Detailed Experimental Protocol: A Two-Step Synthesis
This protocol outlines the synthesis of an amidine from a nitrile via an amidoxime intermediate.
Part 1: Synthesis of the Amidoxime
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Potassium carbonate or sodium bicarbonate (1.5 eq)
-
Ethanol or Methanol
-
Water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the nitrile (1.0 eq) in ethanol or methanol.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the nitrile solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amidoxime, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization.
-
Part 2: Reduction of the Amidoxime to the Amidine
Materials:
-
Amidoxime (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol%)
-
Acetic acid or Ethanol
-
Hydrogen gas (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup:
-
Dissolve the amidoxime (1.0 eq) in acetic acid or ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus at 50 psi) at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude amidine can be purified by recrystallization or column chromatography.
-
| Substrate (Nitrile) | Intermediate | Product | Overall Yield (%) | Reference |
| 4-Cyanobenzoic acid | 4-(N'-Hydroxycarbamimidoyl)benzoic acid | 4-Carbamimidoylbenzoic acid | 70-80 | [10] |
| 3-Cyanopyridine | N'-Hydroxynicotinimidamide | Nicotinimidamide | 65-75 | [9] |
V. Conclusion and Future Perspectives
The synthesis of amidines from nitriles is a mature field with a rich history, yet it continues to evolve with the development of new and improved methodologies. The classic Pinner reaction, while still widely used, is often supplanted by milder and more direct approaches such as base-activated amination and transition-metal-catalyzed methods. The route via amidoxime intermediates provides a valuable alternative for sensitive substrates.
The choice of synthetic route will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. For drug development professionals and medicinal chemists, the ability to rapidly and efficiently access a diverse range of amidine-containing compounds is paramount. Therefore, a thorough understanding of the various synthetic tools available is essential for the successful design and execution of synthetic campaigns.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope of existing methods, and the application of these methods to the synthesis of increasingly complex and biologically relevant molecules.
References
- Khanna, I. K., et al. (1997). N-Substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 38(44), 7687-7690. [Link]
- Ghosh, A. K., & Sridhar, P. R. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5484. [Link]
- NROChemistry. (n.d.). Pinner Reaction.
- Ghaffar, T., & Parkins, A. W. (1995). A simple and efficient method for the direct preparation of N-substituted aryl amidines from nitriles and primary amines. Tetrahedron Letters, 36(45), 8237-8240. [Link]
- Judkins, B. D., et al. (1996). A versatile synthesis of amidines from nitriles via amidoximes.
- Wikipedia. (2023). Pinner reaction. In Wikipedia.
- Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes. Chemical Reviews, 62(2), 155-183. [Link]
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- SynArchive. (n.d.). Pinner Reaction.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
- Elorriaga, D., et al. (2018). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. Green Chemistry, 20(22), 5240-5249. [Link]
- Moss, R. A., & Schueler, P. E. (1979). The direct conversion of nitriles to N-substituted amidines. The Journal of Organic Chemistry, 44(23), 4251-4253. [Link]
Sources
- 1. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 2. Direct conversion of amidoximes to amidines via transfer hydrogenation | Semantic Scholar [semanticscholar.org]
- 3. Nucleophilic Additions of Organolithium Reagents to Heterocyclic Aldimines | Scilit [scilit.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 7. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed synthesis of α-amino nitriles through methyl transfer from DMF to aromatic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Evaluating the Anticancer Activity of Methoxyphenyl Derivatives
Introduction: The Therapeutic Potential of the Methoxyphenyl Moiety
The methoxyphenyl group is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with demonstrated biological activity. Its unique electronic and steric properties often enhance pharmacological parameters such as potency, selectivity, and metabolic stability. In oncology, numerous methoxyphenyl derivatives have been identified as potent anticancer agents, targeting various hallmarks of cancer including uncontrolled proliferation, evasion of apoptosis, and cell migration.[1][2] For instance, certain derivatives have been shown to induce apoptosis in ovarian cancer cells and act as G2/M checkpoint modulators, while others exhibit cytotoxic effects against breast, colon, and cervical cancer cell lines.[3][4]
This comprehensive guide provides a hierarchical and validated framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel methoxyphenyl derivatives. We move beyond a simple listing of steps to explain the scientific rationale behind each protocol, ensuring that the generated data is robust, reproducible, and mechanistically informative. The workflow begins with broad cytotoxicity screening to identify active compounds and progresses to more detailed mechanistic assays to elucidate their mode of action.
I. Foundational Requirements: Cell Lines and Reagents
The selection of appropriate models and high-quality reagents is paramount for obtaining reliable data.
A. Cell Line Selection
The choice of cancer cell lines should be hypothesis-driven, reflecting the intended therapeutic target. It is advisable to screen compounds against a panel of cell lines from different tissue origins to assess the breadth of activity.
-
Rationale: Using multiple cell lines helps identify compounds with broad-spectrum activity versus those with lineage-specific effects. Including both drug-sensitive and drug-resistant lines can also provide early insights into potential resistance mechanisms. The use of both estrogen-dependent (e.g., MCF-7) and estrogen-independent (e.g., MDA-MB-231) breast cancer cell lines, for example, is a standard approach to probe for hormone-related mechanisms of action.[5]
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor positive (ER+) |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-)[5][6] |
| U-87 MG | Glioblastoma | Aggressive brain tumor model[6] |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated liver cancer model[1] |
| NCI-H522 | Non-Small Cell Lung Cancer | Often used in NCI-60 panel screening[2] |
| HT-29 | Colorectal Adenocarcinoma | Forms well-differentiated epithelial monolayers |
B. Essential Reagents and Materials
-
Cell Culture: Selected cancer cell lines, appropriate growth medium (e.g., DMEM, MEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA.
-
Test Compounds: Methoxyphenyl derivatives, Dimethyl Sulfoxide (DMSO) for stock solution preparation.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[7], Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[8].
-
Cell Cycle Analysis: Propidium Iodide (PI), RNase A, cold 70% Ethanol[9].
-
Apoptosis Assays: Annexin V-FITC/PI apoptosis detection kits, Caspase activity assay kits (e.g., Caspase-3/7)[1].
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, microplate reader, flow cytometer, CO₂ incubator.
II. Protocol I: Primary Cytotoxicity Screening via MTT Assay
The first step is to determine the dose-dependent cytotoxic or cytostatic effect of the derivatives. The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Scientific Principle: In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A cytotoxic compound will reduce the cell population's metabolic activity, leading to a decreased colorimetric signal.
Caption: General workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8][10]
-
Compound Preparation: Prepare a 10 mM stock solution of each methoxyphenyl derivative in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background noise.
-
Data Analysis:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
Plot Percent Viability against the log of compound concentration and use non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Table 2: Example Data Summary for IC50 Values (µM)
| Compound ID | Derivative Class | MCF-7 (48h) | MDA-MB-231 (48h) | U-87 MG (48h) |
| Methoxy-001 | Chalcone | 1.5 ± 0.2 | 5.8 ± 0.7 | 2.3 ± 0.3 |
| Methoxy-002 | 1,3,4-Thiadiazole | >100 | >100 | 85.4 ± 9.1 |
| Methoxy-003 | Quinolin-4-one[2] | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.08 |
| Doxorubicin | Positive Control | 0.1 ± 0.02 | 0.3 ± 0.04 | 0.2 ± 0.03 |
III. Protocol II: Mechanistic Elucidation
Compounds demonstrating significant cytotoxicity (e.g., IC50 < 10 µM) should be advanced to secondary assays to determine their mechanism of action. Key questions include: Does the compound induce programmed cell death (apoptosis)? Does it interfere with the cell division cycle?
A. Cell Cycle Analysis by Flow Cytometry
This technique quantifies DNA content in individual cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests the compound may be acting on cell cycle checkpoint proteins.
Scientific Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[9] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N) and will thus exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence.
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells in 6-well plates and treat with the methoxyphenyl derivative at concentrations around its IC50 value for 24 hours.
-
Harvesting: Collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of 70%. This step is critical for permeabilizing the cells and preserving DNA integrity. Fix for at least 2 hours at -20°C (or overnight).
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade double-stranded RNA, which PI can also bind to.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the 2N and 4N peaks.[9]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
B. Apoptosis Induction Assays
A desired trait for many anticancer agents is the ability to induce apoptosis, or programmed cell death.[11] The evasion of apoptosis is a hallmark of cancer, and reactivating this pathway is a key therapeutic strategy.
Scientific Principle: Apoptosis is a highly regulated process involving distinct morphological and biochemical changes. Early events include the activation of caspase enzymes and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Later stages involve DNA fragmentation.[12][13] We can measure these events to confirm an apoptotic mechanism.
Caption: Simplified overview of apoptosis signaling pathways.
Recommended Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic cascade.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Add 100 µL of the reagent directly to each well containing 100 µL of cell culture. Mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis induction.
IV. Advanced & In Vivo Studies: A Forward Look
Positive results from these in vitro assays provide a strong rationale for further investigation.
-
Target Identification: Techniques like Western blotting can be used to probe the expression levels of key proteins involved in the pathways identified (e.g., cyclins for cell cycle, Bcl-2 family proteins for apoptosis).
-
In Vivo Models: Ultimately, the efficacy of a promising compound must be validated in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical step to evaluate a compound's ability to inhibit tumor growth in a complex biological system.[14][15][16] These studies are essential for assessing pharmacokinetics, bioavailability, and overall toxicity before a compound can be considered for clinical development.[17]
Conclusion
This application note provides a validated, multi-step protocol for the systematic evaluation of methoxyphenyl derivatives as potential anticancer agents. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological activity. Adherence to these robust protocols, including appropriate controls and data analysis, is critical for ensuring the scientific integrity of the findings and successfully advancing novel cancer therapeutics from the bench to the clinic.
References
- Šačkus, A., et al. (2021). "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide." MDPI.
- Malki, A., et al. (2020). "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." Frontiers in Bioengineering and Biotechnology.
- Muchlis, M., et al. (2016). "Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides." Impactfactor.org.
- Saczewski, J., et al. (2022). "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." MDPI.
- Saczewski, J., et al. (2022). "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." National Center for Biotechnology Information.
- Permatasari, F., et al. (2017). "Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication." National Center for Biotechnology Information.
- Brunelle, J. & Zhang, B. (2010). "Apoptosis assays for quantifying the bioactivity of anticancer drug products." National Center for Biotechnology Information.
- Fuso, F. & Zucchetti, M. (2012). "In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies." Bentham Science.
- Rather, R. & Bhagat, M. (2018). "In vitro assays and techniques utilized in anticancer drug discovery." National Center for Biotechnology Information.
- Tshuva, E., et al. (2013). "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." National Center for Biotechnology Information.
- Blatt, N., et al. (2013). "In vivo screening models of anticancer drugs." ResearchGate.
- Papaspyrou, M., et al. (2021). "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line." National Center for Biotechnology Information.
- University of Wisconsin Carbone Cancer Center. (2017). "Cell Cycle Analysis." University of Wisconsin-Madison.
- Pusterla, T. (2025). "Apoptosis – what assay should I use?" BMG LABTECH.
- Willers, H., et al. (2005). "New Anticancer Agents: In Vitro and In Vivo Evaluation." International Institute of Anticancer Research.
- Noble Life Sciences. (n.d.). "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." Noble Life Sciences.
- Yeh, M., et al. (2013). "Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead." ScienceDirect.
- Al-Masoudi, N., et al. (2020). "Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts." ACS Omega.
- Merck Millipore. (n.d.). "Apoptosis Assay Chart." Merck Millipore.
- The Francis Crick Institute. (2023). "Cell Cycle Analysis By Flow Cytometry." YouTube.
- Blatt, N., et al. (2013). "In vivo screening models of anticancer drugs." Tel Aviv University.
- Ciesielski, T., et al. (2021). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega.
- Biocompare. (2021). "Choosing an Apoptosis Detection Assay." Biocompare.
- Kim, K. & Sederstrom, J. (2015). "Assaying cell cycle status using flow cytometry." National Center for Biotechnology Information.
- Mohammad, R., et al. (1997). "In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity." National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. atcc.org [atcc.org]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. biocompare.com [biocompare.com]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes & Protocols: A Hierarchical Approach to Antimicrobial Screening of Novel Amidine Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Amidine-containing compounds represent a promising class of molecules in the urgent search for new antimicrobial agents, owing to their cationic nature which facilitates interaction with negatively charged bacterial cell structures.[1][2] However, this same characteristic presents unique challenges for screening and development. This guide provides a detailed, experience-driven framework for the systematic evaluation of novel amidine compounds, progressing from initial potency assessment to in-depth mechanistic and safety profiling. The protocols herein are designed to be self-validating through rigorous inclusion of controls, and the strategic rationale behind each experimental choice is explained to empower researchers to make informed decisions.
Introduction: The Rationale for Amidine-Based Antimicrobials
Amidines are organic compounds characterized by the RC(NH)NH₂ functional group. At physiological pH, this group is protonated, conferring a positive charge that is critical to their biological activity.[1][2] This cationic nature drives their interaction with anionic components of microbial cells, such as the phosphate backbone of DNA, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria.[1][3] The well-known drug pentamidine, an aromatic diamidine, exemplifies this class, with a mechanism of action linked to binding the minor groove of DNA and disrupting mitochondrial function.[1][4]
Despite their promise, screening amidines requires careful consideration of their physicochemical properties. Their positive charge can lead to nonspecific binding, and potential cytotoxicity against eukaryotic cells is a critical hurdle that must be assessed early and often.[5][6][7] This guide presents a hierarchical screening cascade designed to efficiently identify potent and selective lead candidates.
The Screening Cascade: A Strategy for Success
A tiered approach is essential to manage resources effectively and build a comprehensive data package for each compound. Our proposed workflow prioritizes the early and inexpensive elimination of inactive or overtly toxic compounds, reserving more complex and resource-intensive assays for the most promising candidates.
Caption: Hierarchical workflow for screening novel amidine compounds.
Primary Screening: Quantifying Antimicrobial Potency
The initial goal is to determine the fundamental potency of the compounds against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.
Assay of Choice: Broth Microdilution
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] It is highly standardized, reproducible, and amenable to higher throughput screening.[9][10]
Causality Explained: We choose broth microdilution over simpler methods like agar diffusion because it provides a quantitative MIC value, which is essential for structure-activity relationship (SAR) studies and for calculating the selectivity index later.[9] Agar diffusion can be unreliable for highly charged molecules like amidines, whose diffusion through the agar matrix can be inconsistent.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07 Guidelines[10][11])
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Growth is assessed after incubation by visual inspection or spectrophotometry.[8]
-
Materials:
-
Novel amidine compounds, solubilized in an appropriate solvent (e.g., sterile water or DMSO).
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardized levels of Mg²⁺ and Ca²⁺ are critical for the activity of many antimicrobials and ensure inter-laboratory consistency.[1]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or microplate reader.
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each compound. Perform a 2-fold serial dilution across wells 1-10 of a 96-well plate in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1-11. This brings the final volume in wells 1-10 to 100 µL and halves the compound concentrations to the desired final test range.
-
Controls (Trustworthiness Pillar):
-
Well 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum (no compound). This well must show turbidity.
-
Well 12 (Sterility Control): 100 µL CAMHB (no inoculum, no compound). This well must remain clear.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin, pentamidine) should be run in parallel to validate the assay.
-
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8][12]
-
Secondary Screening: Characterizing Antimicrobial Activity
Once potent compounds are identified (e.g., MIC ≤ 16 µg/mL), the next step is to understand the nature of their activity. Are they merely inhibiting growth (bacteriostatic) or are they actively killing the bacteria (bactericidal)?
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13][14] This assay is a direct extension of the MIC test.
Protocol: MBC Determination
-
Principle: Aliquots from the clear wells of the completed MIC plate are sub-cultured onto antibiotic-free agar to determine the concentration at which bacteria were killed, not just inhibited.[12][14]
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plate a 10 µL aliquot from each of these wells, as well as the growth control well, onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14] A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12]
-
Time-Kill Kinetic Assay
This dynamic assay provides crucial information on the rate of bactericidal activity over time.[15][16]
Protocol: Time-Kill Kinetics Assay
-
Principle: A standardized inoculum is exposed to a constant concentration of the compound (typically multiples of the MIC), and the number of viable bacteria (CFU/mL) is determined at various time points.[17]
-
Procedure:
-
Prepare flasks containing CAMHB with the test compound at concentrations such as 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculate each flask with a starting bacterial density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto MHA to determine the CFU/mL.
-
Data Analysis: Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
-
Advanced Characterization: Mechanism & Safety
Promising bactericidal compounds must be profiled for their mechanism of action (MoA) and selectivity. For cationic amidines, a primary hypothesis is often membrane disruption.
MoA: Bacterial Membrane Integrity Assay
Protocol: Propidium Iodide (PI) Uptake Assay
-
Principle: Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[18] If a compound compromises the bacterial membrane, PI will enter the cell, bind to DNA, and fluoresce strongly, which can be measured.[19][20][21]
-
Materials:
-
Propidium Iodide (PI) stock solution.
-
Bacterial suspension (~10⁸ CFU/mL in PBS).
-
Fluorometer or fluorescence microscope.
-
-
Procedure:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add PI to a final concentration of ~1 µM.[18]
-
Add the test compound at various concentrations (e.g., 1x and 4x MIC). Include a "no compound" negative control and a "lysed cells" positive control (e.g., treated with 70% ethanol).
-
Measure fluorescence over time (Excitation: ~535 nm, Emission: ~617 nm).[20] A rapid increase in fluorescence indicates membrane permeabilization.[19][20]
-
Caption: Mechanism of the Propidium Iodide (PI) uptake assay.
Safety: Eukaryotic Cytotoxicity Assay
A potent antimicrobial is useless if it is equally toxic to human cells. The therapeutic window, or selectivity index, must be determined.
Protocol: MTT/XTT Cell Viability Assay
-
Principle: The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[22] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified.[22][23] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.
-
Materials:
-
Human cell line (e.g., HeLa, HEK293, or HepG2).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT or XTT reagent kit.
-
Solubilization solution (for MTT assay, e.g., DMSO).[22]
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the novel amidine compounds. Include vehicle controls and an untreated control.
-
Incubation: Incubate for a relevant period (e.g., 24 or 48 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.[22]
-
Measurement: If using MTT, solubilize the formazan crystals with DMSO.[23] Measure the absorbance on a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the untreated control. Plot a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Interpretation: Selecting Lead Candidates
The culmination of this screening cascade is the integration of all data points to make an informed decision. The Selectivity Index (SI) is a critical calculation:
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells and is a primary criterion for advancing a compound.
Table 1: Hypothetical Data Summary for Novel Amidine Compounds
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Membrane Permeabilization (PI Assay) | CC₅₀ (µg/mL) vs. HeLa | Selectivity Index (SI) | Recommendation |
| AMD-001 | 2 | 2 (Bactericidal) | +++ (Rapid) | >128 | >64 | Advance |
| AMD-002 | 64 | N/A | - (None) | >128 | >2 | Deprioritize |
| AMD-003 | 4 | 1 (Bactericidal) | ++ (Moderate) | 8 | 2 | Deprioritize (Low SI) |
| Pentamidine | 8 | 2 (Bactericidal) | + (Slow) | 32 | 4 | Benchmark |
References
- Title: Membrane integrity assay using propidium iodide (PI) staining.
- Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery Source: American Chemical Society URL:[Link]
- Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL:[Link]
- Title: Time-Kill Kinetics Assay Source: Emery Pharma URL:[Link]
- Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL:[Link]
- Title: Schematic depiction of the typical screening for novel antimicrobial...
- Title: Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections?
- Title: Minimum Bactericidal Concentration (MBC)
- Title: Minimum Bactericidal Concentration (MBC)
- Title: Minimum Bactericidal Concentration (MBC)
- Title: Monitoring loss of membrane integrity using propidium iodide Source: Bio-protocol URL:[Link]
- Title: Schematic image of mechanism of action of pentamidine via DNA binding.
- Title: Time-Kill Evalu
- Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies Source: MDPI URL:[Link]
- Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL:[Link]
- Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL:[Link]
- Title: Broth Microdilution Source: MI - Microbiology URL:[Link]
- Title: Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria Source: National Institutes of Health (NIH) URL:[Link]
- Title: Time-kill kinetics of antibiotics active against rapidly growing mycobacteria Source: PubMed URL:[Link]
- Title: A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria Source: National Institutes of Health (NIH) URL:[Link]
- Title: What is the mechanism of Pentamidine Isethionate?
- Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments Source: PAGE Meeting URL:[Link]
- Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Title: Pentamidine Source: National Institutes of Health (NIH) URL:[Link]
- Title: Time–kill kinetics of antibiotics active against rapidly growing mycobacteria Source: Journal of Antimicrobial Chemotherapy URL:[Link]
- Title: Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance Source: National Institutes of Health (NIH) URL:[Link]
- Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: National Institutes of Health (NIH) URL:[Link]
- Title: Challenge in the Discovery of New Drugs: Antimicrobial Peptides against WHO-List of Critical and High-Priority Bacteria Source: National Institutes of Health (NIH) URL:[Link]
- Title: Cationic antimicrobial peptides : issues for potential clinical use Source: PubMed URL:[Link]
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: Screening and Characterization of Surface-Tethered Cationic Peptides for Antimicrobial Activity Source: ResearchG
- Title: Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview Source: JoVE URL:[Link]
- Title: Cationic antimicrobial peptides: Issues for potential clinical use Source: ResearchG
- Title: Current methodology of MTT assay in bacteria – A review Source: ResearchG
- Title: Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 5. Cationic antimicrobial peptides : issues for potential clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. page-meeting.org [page-meeting.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for the In Vitro Evaluation of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a compound of interest for drug discovery and development. Given the limited publicly available data on its specific biological activity, this guide is structured to provide a logical, multi-tiered approach to its evaluation. We will begin with foundational cytotoxicity profiling, followed by targeted assays based on structural analogy to known modulators of nitric oxide signaling. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to ascertain the compound's cytotoxic profile and to investigate its potential as an inhibitor of nitric oxide synthase (NOS) and its downstream physiological effects.
Part 1: Introduction and Rationale
This compound is a small molecule whose biological effects are not yet extensively documented. Its chemical structure, featuring a methoxyphenyl group and an ethanimidamide moiety, suggests potential interactions with biological targets that recognize these features. The ethanimidamide group, in particular, bears some structural resemblance to the guanidino group of L-arginine, the endogenous substrate for nitric oxide synthases (NOS). This structural analogy forms the basis of our primary hypothesis: that this compound may act as a competitive inhibitor of NOS.
Dysregulation of NOS activity is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[1] Therefore, the identification of novel NOS inhibitors is of significant therapeutic interest.
This guide will outline a systematic in vitro testing cascade:
-
Primary Screening: Assessment of general cytotoxicity to determine the concentration range for subsequent, more specific assays.
-
Secondary Screening (Target-Based): Direct evaluation of the compound's inhibitory activity against nitric oxide synthase.
-
Tertiary Screening (Cell-Based Functional Assay): Measurement of the downstream effects of NOS inhibition, specifically the modulation of intracellular cyclic guanosine monophosphate (cGMP) levels.
-
Quaternary Screening (Ex Vivo Functional Assay): Assessment of the compound's effect on vascular tone in isolated arterial rings, a key physiological outcome of altered nitric oxide signaling.
This structured approach ensures that any observed biological activity is thoroughly characterized, from initial toxicity to target engagement and functional cellular and tissue-level responses.
Part 2: Foundational Assays - Cytotoxicity Profiling
Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic potential of this compound.[2][3][4] This information is vital for selecting appropriate, non-toxic concentrations for subsequent cell-based assays. The resazurin reduction assay is a sensitive, cost-effective, and straightforward method for this purpose.[3]
Protocol 1: Resazurin-Based Cell Viability Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
Human endothelial cells (e.g., HUVEC) or a relevant cell line of choice
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well black, clear-bottom microplates
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare a serial dilution of the compound in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description |
| IC50 | The concentration of the compound that reduces cell viability by 50%. |
Part 3: Target-Based and Functional Assays
Hypothesized Signaling Pathway
Our central hypothesis is that this compound inhibits nitric oxide synthase, leading to a reduction in nitric oxide (NO) production. This, in turn, will decrease the activation of soluble guanylate cyclase (sGC), resulting in lower levels of cyclic GMP (cGMP) and consequently, reduced vasodilation.
Caption: Hypothesized signaling pathway for this compound.
Protocol 2: Nitric Oxide Synthase (NOS) Inhibitor Screening Assay
Principle: This colorimetric assay measures the activity of NOS by quantifying the amount of nitric oxide produced.[5][6][7] The assay uses the Griess reaction, where NO is first oxidized to nitrite, which then reacts with a Griess reagent to form a colored azo compound. The intensity of the color is proportional to the amount of NO produced.
Materials:
-
Purified NOS enzyme (e.g., inducible NOS)
-
This compound
-
L-Arginine (substrate)
-
NADPH and other necessary cofactors
-
Griess Reagent (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the NOS enzyme, assay buffer, and the test compound or a known inhibitor (positive control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine and cofactors.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
NO Detection: Add the Griess reagent to each well to stop the reaction and initiate color development.
-
Measurement: Measure the absorbance at ~540 nm.
Data Analysis: Calculate the percentage of NOS inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits NOS activity by 50%. |
Protocol 3: Intracellular cGMP Quantification Assay
Principle: To confirm that the compound's effect on NOS translates to a functional cellular response, we will measure the levels of intracellular cGMP, a key second messenger produced downstream of NO signaling.[8][9][10][11] This can be achieved using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescent assay.
Materials:
-
Endothelial or smooth muscle cells
-
This compound
-
A known NOS activator (e.g., sodium nitroprusside or acetylcholine)
-
Cell lysis buffer
-
Commercial cGMP fluorescent assay kit (e.g., CatchPoint cGMP Fluorescent Assay Kit)[8][10][11]
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a NOS activator to induce cGMP production.
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
cGMP Assay: Perform the cGMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cGMP and a labeled cGMP conjugate for a limited number of anti-cGMP antibody binding sites.
-
Measurement: Read the fluorescent signal. The signal is inversely proportional to the amount of cGMP in the sample.
Data Analysis: Generate a standard curve using known concentrations of cGMP. Use this curve to calculate the cGMP concentration in each sample. Plot the cGMP concentration against the compound concentration to evaluate the inhibitory effect.
Protocol 4: Ex Vivo Vasodilation Assay in Isolated Arterial Rings
Principle: This assay provides a more physiologically relevant assessment of the compound's functional effects on vascular tone.[12][13] Small arteries are isolated, mounted in an organ bath, and their contraction and relaxation in response to various stimuli are measured.
Materials:
-
Isolated small arteries (e.g., mesenteric or subcutaneous arteries from a suitable animal model)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
A vasoconstrictor (e.g., phenylephrine)
-
An endothelium-dependent vasodilator (e.g., acetylcholine)
-
This compound
Procedure:
-
Artery Preparation: Dissect and clean small arteries, and cut them into rings.
-
Mounting: Mount the arterial rings in the organ bath system.
-
Equilibration: Allow the rings to equilibrate under optimal tension.
-
Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.
-
Compound Incubation: Once a stable contraction is achieved, incubate the rings with this compound or vehicle control.
-
Vasodilation Assessment: Add a vasodilator like acetylcholine to induce endothelium-dependent relaxation and record the changes in tension.
-
Data Recording: Continuously record the isometric tension.
Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine. Compare the relaxation curves in the presence and absence of the test compound to determine if it inhibits endothelium-dependent vasodilation.
Caption: A logical workflow for the in vitro testing of this compound.
Part 4: Data Interpretation and Conclusion
The collective data from these assays will provide a comprehensive in vitro profile of this compound.
-
Cytotoxicity Data: Will establish the therapeutic window of the compound.
-
NOS Inhibition Data: Will confirm or refute the primary hypothesis of direct target engagement.
-
cGMP Data: Will provide evidence of the compound's ability to modulate a key signaling pathway in a cellular context.
-
Vasodilation Data: Will demonstrate the physiological relevance of the observed molecular and cellular effects.
A positive result in this testing cascade would be characterized by low cytotoxicity, potent inhibition of NOS, a corresponding decrease in intracellular cGMP, and an attenuation of endothelium-dependent vasodilation. Such a profile would strongly support the further development of this compound as a potential therapeutic agent targeting the nitric oxide pathway.
References
- CatchPoint cGMP Fluorescent Assay Kit. Molecular Devices. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. Springer. [Link]
- Fluorescent Indicators for Cyclic GMP Based on Cyclic GMP-Dependent Protein Kinase Iα and Green Fluorescent Proteins.
- CatchPoint cGMP Fluorescent Assay Kit. Molecular Devices Online Store. [Link]
- CatchPoint™ Cyclic-GMP Fluorescent Assay Kit. Molecular Devices. [Link]
- cGMP Assay Kit. Montana Molecular. [Link]
- ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit.
- EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
- Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. REPROCELL. [Link]
- Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal. PNAS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 8. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shop.moleculardevices.com [shop.moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. reprocell.com [reprocell.com]
- 13. Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Laboratory Synthesis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride via the Pinner Reaction
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the classical Pinner reaction, a reliable and well-established method for converting nitriles into imidates and subsequently into amidines. This guide offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, characterization techniques, and troubleshooting advice, tailored for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Amidine-containing compounds are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their capacity for strong hydrogen bonding interactions with biological targets. The ethanimidamide moiety, in particular, serves as a key structural motif in various pharmacologically active agents. The title compound, this compound (CAS No: 6487-98-5), incorporates this functional group, making it a significant precursor for the synthesis of novel therapeutic candidates.[1]
The Pinner reaction, first described by Adolf Pinner in 1877, provides an efficient pathway to amidines from nitriles.[2] The reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable intermediate called a Pinner salt (an alkyl imidate hydrochloride).[3][4] Second, the Pinner salt is treated with ammonia or an amine to yield the desired amidine.[2][5] This method is advantageous due to its use of readily available starting materials and generally good yields. However, it is critically dependent on anhydrous conditions to prevent the hydrolysis of intermediates to undesired esters or amides.[3][5]
This application note details the synthesis of this compound from 2-(3-methoxyphenyl)acetonitrile, employing the Pinner reaction.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step sequence:
Step 1: Pinner Salt Formation 2-(3-methoxyphenyl)acetonitrile reacts with anhydrous ethanol in the presence of anhydrous hydrogen chloride to form the intermediate Pinner salt, ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.
Step 2: Ammonolysis The isolated Pinner salt is then treated with ammonia to yield the final product, this compound, along with the regeneration of ethanol.
Mechanism of the Pinner Reaction: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbon. Subsequent proton transfer steps lead to the formation of the thermodynamically stable imidate salt, known as the Pinner salt.[4][6] This salt is then readily converted to the corresponding amidine upon treatment with ammonia.[2][5]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 2-(3-methoxyphenyl)acetonitrile | 19924-43-7 | C₉H₉NO | 147.17 | Manchester Organics[7] |
| Anhydrous Ethanol (200 Proof) | 64-17-5 | C₂H₆O | 46.07 | Sigma-Aldrich |
| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Airgas |
| Anhydrous Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific |
| Ammonia (7N solution in Methanol) | 7664-41-7 | NH₃ | 17.03 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | VWR |
Laboratory Equipment
-
Three-neck round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser with drying tube (CaCl₂ or Drierite)
-
Gas dispersion tube
-
Ice-salt bath
-
Schlenk line or nitrogen/argon manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Pinner Salt)
Rationale: This step requires strictly anhydrous conditions. Any moisture will lead to the hydrolysis of the Pinner salt intermediate to form ethyl 3-methoxyphenylacetate, reducing the overall yield. Low temperature is crucial to prevent the thermodynamically favored rearrangement of the imidate hydrochloride into an amide and alkyl chloride.[2][3]
-
Set up a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, and a rubber septum, in a fume hood. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
To the flask, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 67.9 mmol) and anhydrous ethanol (15 mL, ~258 mmol).
-
Cool the stirred solution to -5 to 0 °C using an ice-salt bath.
-
Replace the gas inlet with a gas dispersion tube. Bubble dry hydrogen chloride gas through the solution at a moderate rate. The reaction is exothermic; monitor the temperature to ensure it remains below 5 °C.
-
Continue bubbling HCl for approximately 1-2 hours, or until the solution is saturated and a precipitate begins to form.
-
Seal the flask and allow it to stand in the cold (refrigerator at ~4 °C) for 24 hours. A significant amount of white precipitate should form.
-
To complete the precipitation, add 100 mL of cold, anhydrous diethyl ether to the reaction mixture and stir for 15 minutes.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the collected Pinner salt under vacuum to yield ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride as a white, crystalline solid.
Step 2: Synthesis of this compound
Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia. Using a pre-made solution of ammonia in an alcohol ensures a controlled reaction.
-
In a 250 mL round-bottom flask, dissolve the dried Pinner salt from the previous step in anhydrous ethanol (100 mL) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (20 mL, ~140 mmol) to the stirred solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the Pinner salt spot has disappeared.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then in a refrigerator.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Workflow and Characterization
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.2 (br s, 2H, NH₂), ~8.9 (br s, 2H, NH₂), ~7.3 (t, 1H, Ar-H), ~6.9 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃), 3.6 (s, 2H, Ar-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C=N), ~159 (Ar-C), ~136 (Ar-C), ~130 (Ar-C), ~121 (Ar-C), ~115 (Ar-C), ~113 (Ar-C), ~55 (OCH₃), ~40 (CH₂) |
| IR (ATR) | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1670 (C=N stretch), ~1600, 1490 (C=C aromatic), ~1260 (C-O stretch) |
| Mass Spec (ESI+) | m/z: 165.10 [M+H]⁺ (for free base) |
| Melting Point | To be determined experimentally |
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
General Handling: All operations should be conducted in a well-ventilated chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[10][11] An eyewash station and safety shower must be readily accessible.[12]
-
Hydrogen Chloride (Gas): HCl is a corrosive and toxic gas that can cause severe respiratory and skin burns. Handle only in a fume hood with a proper gas delivery setup. Ensure the system is leak-tight before use.
-
Ethanimidamides/Amidines: These compounds are classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[9][10] They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10][12]
-
Solvents: Anhydrous diethyl ether is extremely flammable and can form explosive peroxides. Do not distill to dryness. Ethanol and isopropanol are flammable. Keep away from ignition sources.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[8][12]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of Pinner Salt | 1. Presence of moisture in reagents or glassware. 2. Insufficient HCl saturation. | 1. Ensure all glassware is rigorously flame-dried. Use anhydrous grade solvents and fresh reagents.[3][5] 2. Increase the duration of HCl bubbling while maintaining low temperature. |
| Oily product instead of solid Pinner Salt | 1. Incomplete reaction. 2. Presence of impurities. | 1. Extend the reaction time in the cold. 2. Try triturating the oil with cold, anhydrous diethyl ether to induce crystallization. |
| Final product is an ester or amide | 1. Hydrolysis of the Pinner salt due to moisture during Step 1. 2. Thermal decomposition of the Pinner salt. | 1. Re-run Step 1 ensuring completely anhydrous conditions. 2. Maintain strict temperature control (0-5 °C) during HCl addition and workup.[3] |
| Low yield of final amidine | 1. Incomplete ammonolysis. 2. Loss of product during recrystallization. | 1. Increase reaction time for Step 2 or add a slight excess of the ammonia solution. 2. Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. |
References
- NROChemistry. (n.d.). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- SynArchive. (n.d.). Pinner Reaction.
- National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database.
- 试剂仪器网. (n.d.). This compound - Fluorochem.
Sources
- 1. This compound [cymitquimica.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pinner Reaction Yield for Amidine Synthesis
Welcome to the technical support center for the Pinner reaction. As a cornerstone of organic synthesis for converting nitriles into valuable amidine moieties, this reaction, while powerful, comes with its own set of experimental nuances.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of amidines, ensuring higher yields and product purity. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: My Pinner reaction has a very low or no yield of the desired amidine. What are the likely causes and how can I rectify this?
A1: A low or zero yield in a Pinner reaction almost always points to one of three critical areas: the presence of moisture, insufficient acid catalysis, or suboptimal temperature control.
-
Causality & Explanation: The Pinner reaction proceeds via a highly moisture-sensitive intermediate called a Pinner salt (an imino ester salt).[3][4] The first step, the formation of this salt, is the acid-catalyzed nucleophilic attack of an alcohol on the nitrile.[3] This intermediate is readily hydrolyzed by even trace amounts of water to form an undesired ester byproduct, halting the progression to the amidine.[4][5] Secondly, the reaction requires a strong acid, typically anhydrous hydrogen chloride (HCl), to protonate the nitrile nitrogen, thereby activating the carbon for nucleophilic attack.[2][3] Incomplete saturation with HCl gas will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried.[6] Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[7] The alcohol reactant should also be anhydrous. The use of molecular sieves can be considered, but ensure they are properly activated.
-
Verify HCl Saturation: When using gaseous HCl, ensure it is dry (e.g., by passing it through a sulfuric acid trap) and bubble it through the cooled reaction mixture until saturation is confirmed (e.g., by observing HCl fumes at the outlet of the reaction flask).[5][8] The reaction should be kept under a positive pressure of HCl or an inert gas.
-
Maintain Low Temperature: The formation of the Pinner salt is typically performed at low temperatures (0 °C to -10 °C) to prevent the decomposition of the thermally unstable intermediate.[3][7]
-
Check Reagent Purity: Ensure your starting nitrile and alcohol are pure, as impurities can inhibit the reaction.[6][9]
-
Q2: I am observing significant formation of an ester or amide byproduct instead of my amidine. Why is this happening and what can I do to prevent it?
A2: The formation of these specific byproducts points to precise flaws in your reaction conditions. An ester byproduct is due to water contamination, while an amide byproduct suggests the reaction temperature was too high.
-
Causality & Explanation:
-
Ester Formation: As mentioned in Q1, the Pinner salt intermediate is highly susceptible to hydrolysis.[5] If water is present in the reaction, it will act as a nucleophile, attacking the Pinner salt to produce a carboxylic ester, often terminating the desired reaction pathway.[2][4]
-
Amide Formation: The iminium chloride salt (Pinner salt) is thermodynamically unstable.[4][7] At temperatures warmer than 0 °C, it can undergo decomposition or rearrangement to form a more stable amide and an alkyl chloride.[7][10]
-
-
Preventative Measures:
-
For Ester Byproducts: The solution is absolute adherence to anhydrous techniques as described above. Re-purify solvents and reagents if you suspect water contamination.
-
For Amide Byproducts: Strictly control the reaction temperature, especially during the HCl addition and the formation of the Pinner salt. Conduct this step at 0 °C or below.[7] A cryostat or a well-maintained ice/salt bath is recommended over a simple ice bath for prolonged reactions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in Pinner reactions.
Caption: The two-stage mechanism of the Pinner amidine synthesis.
Q2: What are the critical reaction parameters to control for a successful Pinner reaction?
A2: Success hinges on the meticulous control of several parameters. These are summarized in the table below.
| Parameter | Optimal Condition/State | Rationale & Consequence of Deviation |
| Water Content | Strictly Anhydrous | Rationale: The Pinner salt intermediate is highly susceptible to hydrolysis. [5]Consequence: Presence of water leads to the formation of ester byproducts, reducing the yield of the desired amidine. [4] |
| Temperature | 0 °C or lower for salt formation | Rationale: The Pinner salt is thermally unstable. [7]Consequence: Higher temperatures can cause decomposition to an amide and an alkyl chloride, or other side reactions. [4][7] |
| Acid Catalyst | Anhydrous HCl (gas or solution) | Rationale: A strong acid is required to activate the nitrile for nucleophilic attack. [3]Consequence: Insufficient or wet acid will lead to an incomplete or failed reaction. |
| Solvent | Anhydrous, non-protic or excess alcohol | Rationale: The solvent must not interfere with the reaction and should fully dissolve reactants. [7]Consequence: Protic solvents (other than the reactant alcohol) can compete in the reaction. Using the reactant alcohol in excess is common. |
| Atmosphere | Inert (Nitrogen or Argon) | Rationale: Prevents atmospheric moisture from entering the reaction. Consequence: Failure to maintain an inert atmosphere risks contamination with water, leading to ester formation. |
Q3: How does the electronic nature of the nitrile affect the reaction?
A3: The electronic properties of the nitrile starting material play a significant role in its reactivity.
-
Electron-Withdrawing Groups (EWGs): Nitriles substituted with EWGs (e.g., cyanoacetates) are generally more reactive in the Pinner reaction. The EWG increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Electron-Donating Groups (EDGs): Nitriles with EDGs are less electrophilic and can be less reactive. For these substrates, ensuring complete protonation with a sufficient excess of HCl is critical.
-
Alternative Catalysis: It's noteworthy that for very electron-poor nitriles, base-catalyzed conditions can sometimes be more effective than the acid-catalyzed Pinner reaction, offering a complementary approach. [4][7]Conversely, electron-rich nitriles generally perform better under the acidic Pinner conditions.
Q4: Are there any modern, more convenient alternatives to using gaseous HCl?
A4: Yes, the challenges of handling toxic, corrosive, and difficult-to-quantify HCl gas have led to the development of more user-friendly protocols. [10][11]
-
In Situ Generation of HCl: One common method is to use trimethylsilyl chloride (TMSCl) in an alcohol solvent. [12]The TMSCl reacts with the alcohol to generate anhydrous HCl in situ, providing a more controlled and easily handled source of the acid catalyst.
-
HCl Solutions in Organic Solvents: Commercially available solutions of HCl in anhydrous solvents, such as 4M HCl in dioxane or cyclopentyl methyl ether (CPME), are excellent alternatives. [7][10]These solutions are easier to measure and add to the reaction mixture while maintaining anhydrous conditions. The use of CPME has been highlighted as a sustainable and effective solvent for this purpose. [10]
Section 3: General Experimental Protocol
This section provides a representative step-by-step methodology for the synthesis of an amidine hydrochloride via the Pinner reaction.
Objective: To synthesize an amidine hydrochloride from a nitrile, an alcohol, and ammonia.
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous Alcohol (e.g., Ethanol, 1.1 - 5.0 eq)
-
Anhydrous Solvent (e.g., Diethyl Ether, Chloroform, or excess alcohol)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas) or a solution of ammonia in an alcohol.
Procedure:
-
Reaction Setup (Pinner Salt Formation):
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube or an acid trap.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with the nitrile (1.0 eq) and the anhydrous solvent/alcohol.
-
Cool the stirred mixture to 0 °C using an ice-salt bath.
-
-
HCl Addition:
-
Slowly bubble dry HCl gas through the cooled, stirred solution. [3]Monitor the temperature to ensure it does not rise significantly above 0-5 °C.
-
Continue the addition until the solution is saturated. The Pinner salt may precipitate as a white solid.
-
Seal the flask and continue to stir the mixture at 0 °C or let it stand at a low temperature (e.g., 4 °C) for 12-24 hours until the formation of the Pinner salt is complete (monitor by TLC or IR if possible, looking for the disappearance of the nitrile stretch).
-
-
Ammonolysis (Amidine Formation):
-
After the Pinner salt formation is complete, cool the reaction mixture again to 0-5 °C.
-
Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in the corresponding anhydrous alcohol. [5] * A common practice is to basify the mixture until a pH ≥ 8 is reached. [5] * Seal the vessel and allow the mixture to stir at room temperature or with gentle warming (e.g., 30-40 °C) for several hours (e.g., 10-12 hours) until the conversion is complete. [5]
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the ammonium chloride byproduct. Wash the collected solids with the anhydrous solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amidine hydrochloride.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate. [5]
-
References
- NROChemistry. (n.d.). Pinner Reaction.
- SynArchive. (2024). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Singh, S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5437.
- Scribd. (n.d.). Amidines Synthesis Methods Guide.
- NROChemistry. (2021). Pinner Reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
- Chemistry - The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube.
- De la Rosa, S., et al. (2016). Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron Letters, 57(35), 3956-3958.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines.
- Milo, L. J., et al. (2022). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 87(18), 12159-12169.
- Kempe, K., & Schafer, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1636-1641.
- Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 16(11), 1828-1831.
- Grokipedia. (n.d.). Pinner reaction.
- Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
- ResearchGate. (n.d.). Preparation and synthetic use of amidines.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Roger, R., & Neilson, D. G. (1961). The Chemistry of the Imidates. Chemical Reviews, 61(2), 179-211.
- Chojnacki, J., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Advances, 12(52), 33909-33918.
Sources
- 1. synarchive.com [synarchive.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(3-methoxyphenyl)ethanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth explanations for side reactions, and offer validated protocols to ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Question 1: Low or No Yield of the Desired Pinner Salt Intermediate
I've followed the standard Pinner reaction protocol—reacting 2-(3-methoxyphenyl)acetonitrile with ethanol and HCl gas—but I'm observing a low yield of the ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Pinner salt). What could be the cause?
The Pinner reaction is highly sensitive to reaction conditions. Several factors could contribute to a diminished yield of the intermediate imino ester salt.[1][2][3]
Potential Causes and Solutions:
-
Presence of Water: The most critical factor is the rigorous exclusion of moisture.[1][2] The nitrilium ion intermediate is highly susceptible to hydrolysis. Any trace of water will hydrolyze the Pinner salt intermediate to form the corresponding ester, 2-(3-methoxyphenyl)acetate, thus reducing the yield of the desired amidine.[1][4][5]
-
Troubleshooting Protocol:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous ethanol and anhydrous solvents for the reaction.
-
The hydrogen chloride gas must be thoroughly dried, for instance, by passing it through a sulfuric acid gas-drying bottle.[2]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction progress using an appropriate technique, such as in-situ IR spectroscopy, to observe the disappearance of the nitrile peak.
-
Ensure a continuous and sufficient stream of dry HCl gas is bubbled through the reaction mixture.[2]
-
Maintain a low reaction temperature (typically 0 °C) to prevent the decomposition of the thermodynamically unstable imino ester salt.[1][6]
-
-
-
Suboptimal Temperature Control: Elevated temperatures can lead to the decomposition of the Pinner salt.[6]
-
Troubleshooting Protocol:
-
Maintain the reaction temperature at 0-5 °C throughout the addition of HCl gas.[1]
-
Use an ice-salt bath for more efficient cooling if necessary.
-
-
Question 2: Formation of an Unexpected Amide Byproduct
During the ammonolysis of my Pinner salt intermediate, I've isolated a significant amount of 2-(3-methoxyphenyl)acetamide. Why is this happening instead of the desired amidine?
The formation of an amide byproduct during the ammonolysis step points towards the hydrolysis of the Pinner salt or the tetrahedral intermediate.[4][5][7]
Causality and Mitigation:
-
Hydrolysis of the Pinner Salt: If water is present during the workup or the ammonolysis step, the Pinner salt can hydrolyze to the corresponding ester, which can then be converted to the amide under ammoniacal conditions.
-
Stereoelectronic Effects in Tetrahedral Intermediate Cleavage: The mechanism of imidate salt hydrolysis is governed by stereoelectronic control.[4][5][8] Depending on the pH and the conformation of the tetrahedral intermediate formed upon nucleophilic attack, the cleavage can lead to either the ester and amine or the amide and alcohol.[4][5] In basic conditions, a mixture of ester/amine and amide/alcohol products can be observed.[4][5][7]
Troubleshooting Protocol:
-
Anhydrous Ammonolysis: Ensure the ammonia used (either as a gas or in an alcoholic solution) is anhydrous.
-
pH Control: During the ammonolysis, maintain a sufficiently basic pH (≥ 8) to favor the formation of the amidine.[1]
-
Temperature Management: Keep the temperature low during the initial stages of ammonolysis to control the exotherm and minimize side reactions. The temperature can then be gently raised to drive the reaction to completion.[1]
Question 3: Difficulty in Purifying the Final Amidine Hydrochloride Product
My final this compound product is impure, and recrystallization is proving ineffective. What are the likely impurities and how can I remove them?
Purification challenges often stem from the presence of closely related side products formed during the synthesis.
Common Impurities and Purification Strategies:
| Impurity | Potential Origin | Recommended Purification Method |
| 2-(3-Methoxyphenyl)acetamide | Hydrolysis of the Pinner salt or tetrahedral intermediate.[4][5] | Recrystallization from a solvent system like ethanol/ethyl acetate can be effective.[1] If co-crystallization is an issue, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol) may be necessary. |
| Ammonium Chloride | Byproduct of the neutralization and ammonolysis steps. | A thorough wash of the crude product with a solvent in which ammonium chloride is insoluble but the desired product has some solubility (e.g., cold ethanol) can be effective. Alternatively, dissolving the crude product in a minimal amount of water and filtering off the insoluble organic impurities, followed by removal of water, can separate the highly water-soluble ammonium chloride. |
| Unreacted 2-(3-Methoxyphenyl)acetonitrile | Incomplete Pinner reaction. | This non-polar impurity can often be removed by washing the crude solid with a non-polar solvent like diethyl ether or hexane. |
Step-by-Step Purification Protocol:
-
Initial Wash: Wash the crude solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted nitrile.
-
Aqueous Workup: Dissolve the crude product in a minimal amount of cold water and filter to remove any insoluble organic impurities. This step will also help to separate the desired hydrochloride salt from any non-basic organic byproducts.
-
Recrystallization: Concentrate the aqueous filtrate and attempt recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[1]
-
Chromatography (if necessary): If recrystallization fails to yield a pure product, column chromatography is the next logical step.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of anhydrous HCl in the Pinner reaction?
Anhydrous hydrogen chloride serves as the acid catalyst.[2] It protonates the nitrogen atom of the nitrile group, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]
Q2: Can I use a different alcohol instead of ethanol?
Yes, the Pinner reaction is compatible with a range of primary and secondary alcohols.[9] However, the choice of alcohol will determine the resulting imidate ester. For the synthesis of 2-(3-methoxyphenyl)ethanimidamide, the subsequent ammonolysis step cleaves the alkoxy group, so the initial choice of alcohol primarily influences the reactivity and solubility of the Pinner salt intermediate.
Q3: Are there alternative methods to the Pinner reaction for synthesizing amidines?
Yes, several other methods exist for amidine synthesis, including:
-
The direct addition of amines to nitriles, which often requires harsh conditions or the use of Lewis acid catalysts.[10][11]
-
Nucleophilic substitution of thioamides or other imidates.[10][12]
However, the Pinner reaction remains a classic and reliable method for the preparation of unsubstituted amidines from nitriles.[6]
Q4: How can I confirm the structure of my final product?
Standard analytical techniques should be employed:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): This will show characteristic peaks for the functional groups present, such as the C=N stretch of the amidinium ion.
III. Visualizing the Reaction and Side Reactions
The Pinner Reaction and Subsequent Ammonolysis
Caption: Overall workflow of the two-step synthesis.
Key Side Reactions
Caption: Competing reactions involving the Pinner salt intermediate.
IV. References
-
NROChemistry. Pinner Reaction. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry. [Link]
-
Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(20), 7031-7041. [Link]
-
ResearchGate. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
ResearchGate. The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]
-
National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. Amidine synthesis by imidoylation [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the dedicated technical support center for the purification of crude 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this valuable amidine hydrochloride salt. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to ensure the integrity and success of your experimental work.
Introduction to Purification Challenges
This compound is commonly synthesized via the Pinner reaction, where 3-methoxyphenylacetonitrile is reacted with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt, which is subsequently treated with ammonia.[1][2] While effective, this process can introduce several impurities and purification challenges that require careful management. This guide will address these issues systematically.
The overall synthesis process can be visualized as follows:
Caption: Synthesis and Purification Workflow.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound in a question-and-answer format.
Question 1: My final product is a sticky oil or fails to crystallize properly. What is causing this and how can I fix it?
Answer: This is a common issue often attributed to the presence of excess solvent, hygroscopic impurities, or unreacted starting materials which depress the melting point and inhibit crystal lattice formation.
-
Causality: Amidine hydrochlorides can be hygroscopic, readily absorbing moisture from the atmosphere. Additionally, residual solvents from the reaction or work-up can act as plasticizers. The primary inorganic impurity from the Pinner reaction, ammonium chloride (NH₄Cl), can also interfere with crystallization.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: During the final stages of work-up and before attempting crystallization, ensure all solvents are thoroughly removed under vacuum. Use a rotary evaporator followed by a high-vacuum pump.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. A single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures is ideal.[3][4] For amidine hydrochlorides, polar protic solvents like ethanol or isopropanol, or a mixture of ethanol and a non-polar anti-solvent like diethyl ether or ethyl acetate, often works well.
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available. If using an anti-solvent, add it slowly to the point of slight turbidity and then allow the solution to cool slowly.[5]
-
Trituration: If recrystallization is problematic, try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane). This can often induce solidification by washing away soluble impurities.
-
Question 2: The color of my purified product is off-white, yellow, or brown. How can I decolorize it?
Answer: Discoloration typically indicates the presence of colored impurities arising from side reactions or degradation of starting materials.
-
Causality: Aromatic compounds, especially under acidic conditions and heat, can be susceptible to the formation of minor, highly colored byproducts.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% w/w) of activated charcoal to the hot solution.[5]
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[3] This step must be done quickly to prevent premature crystallization in the funnel.
-
Proceed with Cooling: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Question 3: My yield is significantly lower than expected after recrystallization. What are the likely causes?
Answer: Low yield can result from several factors, including incomplete reaction, product loss during transfers, or using an inappropriate recrystallization solvent or technique.
-
Causality: Using too much solvent during recrystallization is a common cause of low recovery, as a significant portion of the product will remain in the mother liquor even after cooling.[6] Additionally, premature crystallization during hot filtration can lead to substantial loss.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Second Crop of Crystals: After filtering the initial crystals, the mother liquor can be concentrated by boiling off some of the solvent and re-cooling to obtain a second, albeit less pure, crop of crystals.[3]
-
Solvent Choice Re-evaluation: If yields are consistently low, the chosen recrystallization solvent may be too good a solvent for your compound even at low temperatures. Experiment with different solvent systems.
-
Pre-heat Funnel: To prevent premature crystallization during hot filtration, pre-heat the filtration funnel with steam or by rinsing with hot solvent.
-
Question 4: Analytical data (¹H NMR, Mass Spec) of my purified product looks messy or shows unexpected signals. What are the likely impurities?
Answer: The primary impurities are typically related to the Pinner reaction itself. Understanding these can help in interpreting analytical data and refining the purification strategy.
-
Potential Impurities and Their Signatures:
| Impurity | Origin | Common Analytical Signature |
| Ammonium Chloride (NH₄Cl) | Byproduct of the ammonolysis step. | Does not show up in ¹H or ¹³C NMR. Can be detected by ion chromatography or elemental analysis (high chlorine content). |
| Unreacted 3-Methoxyphenylacetonitrile | Incomplete reaction. | Characteristic singlet for the -CH₂-CN protons in ¹H NMR. |
| Ethyl 2-(3-methoxyphenyl)acetate | Hydrolysis of the intermediate imidate salt if water is present.[1] | Characteristic quartet and triplet for the ethyl group in ¹H NMR. |
| N-acetyl-2-(3-methoxyphenyl)ethanimidamide | Reaction with acetic anhydride if used in workup, or from hydrolysis and subsequent reaction. | Presence of a methyl singlet in the ¹H NMR. |
-
Troubleshooting Steps:
-
NMR Analysis: Compare the ¹H NMR of your product with a reference spectrum if available. Look for the characteristic peaks of the impurities listed above.
-
Washing: Ammonium chloride is highly soluble in water but less so in many organic solvents. However, washing the hydrochloride salt with water can lead to hydrolysis. A better approach is to use a solvent system for recrystallization where ammonium chloride has low solubility, such as ethanol/ether.
-
Chromatography: If recrystallization fails to remove organic impurities, column chromatography on silica gel may be an option, though the polarity of the hydrochloride salt can make this challenging. It may be necessary to free-base the amidine, purify by chromatography, and then reform the hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A good starting point for recrystallization is a polar protic solvent like isopropanol or ethanol. Dissolve the crude solid in a minimum of the boiling solvent, filter hot if necessary, and allow to cool slowly. If the compound is too soluble, a binary system like ethanol/diethyl ether or ethanol/ethyl acetate can be effective. Dissolve in hot ethanol and add the less polar solvent dropwise until the solution becomes slightly cloudy, then allow it to cool.
Q2: My purified this compound degrades over time. How can I improve its stability?
Amidines and their salts can be susceptible to hydrolysis, especially in the presence of moisture.[7] The amidine functional group can hydrolyze to the corresponding amide (2-(3-methoxyphenyl)acetamide). To ensure stability:
-
Storage: Store the purified, dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid exposure to basic conditions, which will free-base the amidine, and strongly acidic, aqueous conditions which can accelerate hydrolysis. The hydrochloride salt form is generally more stable than the free base.
Q3: The N-H protons in the ¹H NMR spectrum of my compound are very broad. Is this normal?
Yes, broad N-H proton signals in the ¹H NMR of amidines are common. This can be due to several factors:
-
Tautomerism: Amidines can exist as a mixture of tautomers in solution, and rapid exchange between these forms can broaden the signals.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons, leading to peak broadening.
-
Proton Exchange: Exchange of the N-H protons with residual water in the NMR solvent can also cause significant broadening. Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.
Q4: How can I confirm the purity of my final product?
A combination of techniques is recommended for purity assessment:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy: ¹H and ¹³C NMR should show the expected signals for the desired compound without significant peaks attributable to impurities.
-
HPLC: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantitative purity analysis.[8][9] A pure sample should show a single major peak.
-
Elemental Analysis: Analysis for C, H, N, and Cl should give results within ±0.4% of the theoretical values for the molecular formula C₉H₁₃ClN₂O.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general yet robust method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (or Isopropanol)
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, heating mantle or hot plate, filter funnel, filter paper, Buchner funnel, and vacuum flask.
Procedure:
-
Solvent Selection: Begin by placing a small amount of the crude material in a test tube and adding a few drops of ethanol. Heat the mixture to determine if the solid dissolves. If it dissolves readily, ethanol is a good candidate solvent.
-
Dissolution: Place the crude product (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol in portions while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and a clean receiving flask. Pour the hot solution through a fluted filter paper into the clean flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize yield, once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Then, wash with a small amount of cold diethyl ether to help dry the crystals.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Recrystallization Workflow Diagram.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from Columbia University, Department of Chemistry website.
- Recrystallization. (n.d.). Retrieved from University of Toronto, Department of Chemistry website.
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Pinner reaction. (2023, October 29). In Wikipedia.
- Recrystallization1. (n.d.). Retrieved from University of Massachusetts Lowell, Department of Chemistry website.
- Pinner Reaction. (2021, June 12). [Video]. YouTube.
- Pinner Reaction. (2025). J&K Scientific.
- Di, L. (2010).
- Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- This compound. (n.d.). CymitQuimica.
- Lab Report Recrystallization September 27, 2016. (2016). Florida A&M University.
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. famu.edu [famu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)ethanimidamide HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)ethanimidamide HCl. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. The synthesis, typically proceeding via the Pinner reaction, is powerful but exquisitely sensitive to reaction conditions. This guide is structured to address specific experimental issues through a troubleshooting Q&A, supplemented by broader FAQs and detailed protocols.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during your synthesis, identified through analytical data.
Q1: My final product is contaminated with a significant amount of 2-(3-methoxyphenyl)acetate. What is the cause and how can it be prevented?
A1: Cause & Mechanism
The presence of the corresponding ester, 2-(3-methoxyphenyl)acetate, is the most common impurity and points directly to the presence of water during the first stage of the Pinner reaction.[1][2][3] The reaction intermediate, an imidate hydrochloride salt (often called a Pinner salt), is highly susceptible to hydrolysis.[1][4] The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the Pinner salt, leading to the formation of the ester and ammonium chloride.
Strictly anhydrous conditions are paramount for the Pinner reaction to succeed.[1][2]
Prevention & Mitigation Protocol:
-
Rigorous Drying of Glassware and Reagents:
-
Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum or inert atmosphere (Nitrogen/Argon).
-
Use freshly opened, anhydrous grade solvents (e.g., methanol, ethanol, diethyl ether). If necessary, distill solvents over an appropriate drying agent.
-
Ensure the starting nitrile, 2-(3-methoxyphenyl)acetonitrile, is dry. If necessary, dissolve it in a solvent and dry over molecular sieves.
-
-
Control of HCl Gas:
-
Use anhydrous HCl gas. If generated in-house, ensure it is passed through a drying tube (e.g., filled with calcium chloride or sulfuric acid).
-
Bubble the HCl gas through the reaction mixture at a controlled rate at low temperature (0-5°C) to prevent temperature spikes and moisture ingress.[2]
-
The following workflow illustrates the critical divergence between the desired pathway and the hydrolysis side-reaction.
Caption: Divergence of the Pinner reaction pathway due to water contamination.
Q2: My NMR and Mass Spec data indicate the presence of 2-(3-methoxyphenyl)acetamide. How is this formed and what is the solution?
A2: Cause & Mechanism
The formation of the corresponding amide impurity is typically a result of thermal degradation of the Pinner salt intermediate.[3] The imidium chloride salt is thermodynamically unstable and can undergo elimination, particularly at elevated temperatures, to yield the amide and an alkyl chloride.[3] This side reaction is often overlooked but can significantly reduce yield and purity.
Prevention & Mitigation Protocol:
-
Strict Temperature Control: The Pinner reaction should be conducted at low temperatures, typically between 0°C and 15°C, throughout the addition of HCl and the subsequent stirring period.[1]
-
Avoid Localized Heating: Ensure efficient stirring to dissipate any heat generated during the exothermic protonation and reaction steps.
-
Prompt Conversion: Once the Pinner salt formation is complete (monitored by TLC or IR), proceed to the ammonolysis step without unnecessary delay or heating.
Q3: My product purity is consistently below 98% and elemental analysis suggests an inorganic impurity. What is the likely culprit and how can I remove it?
A3: Cause & Mechanism
The most common inorganic impurity in amidine hydrochloride syntheses is ammonium chloride (NH₄Cl) .[5] Its presence arises from several sources:
-
It is a direct byproduct of the reaction between the imidate intermediate and ammonia.
-
Excess HCl gas in the reaction vessel will react with the excess ammonia used during the workup.
-
In some procedures, ammonium chloride itself is used as the aminating agent.[5]
Due to similar solubility profiles in some solvents, co-precipitation with the desired product can occur, making its removal challenging. Purity of amidine hydrochlorides produced by standard methods is often between 92-95%, with 3-5% ammonium chloride content.[5]
Purification Protocol:
A specialized purification method involves the use of adsorbents to selectively remove impurities.[5]
-
Dissolution: Dissolve the crude amidine hydrochloride product in an alcohol (e.g., ethanol) to a concentration of 10-60% (w/w).[5]
-
Adsorption: Add a molecular sieve or a macroporous adsorption resin (or a mixture of both) to the solution.
-
Stirring: Stir the mixture for a set period to allow for the adsorption of impurities.
-
Filtration: Filter off the adsorbent material.
-
Crystallization: Evaporate the solvent from the filtrate, centrifuge, and dry to obtain the high-purity product (>98%).[5]
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during this synthesis?
A: The three most critical parameters, in order of importance, are:
-
Anhydrous Conditions: As detailed in Q1, water is the primary source of the major ester impurity.
-
Temperature: Low temperature (0-15°C) is crucial to prevent the thermal degradation of the Pinner salt into the amide impurity.[3]
-
Stoichiometry of HCl: Sufficient anhydrous HCl is required to fully protonate the starting nitrile, thereby activating it for nucleophilic attack by the alcohol.[1] Incomplete protonation leads to a sluggish and incomplete reaction.
Q: How can I confirm the formation of the intermediate Pinner salt before proceeding to ammonolysis?
A: The Pinner salt is a solid that often precipitates from the reaction mixture.[1][6] You can monitor its formation using Infrared (IR) spectroscopy. The strong C≡N stretch of the starting nitrile (around 2250 cm⁻¹) will disappear and be replaced by a C=N stretch of the imidate salt at a lower frequency (around 1650-1690 cm⁻¹). Taking aliquots for a quick IR analysis can confirm the completion of the first step.
Q: What are the potential impurities from the starting material, 2-(3-methoxyphenyl)acetonitrile?
A: The quality of your starting material is crucial. It is typically synthesized by the cyanation of 3-methoxybenzyl chloride.[7][8] Potential carry-over impurities include:
-
3-methoxybenzyl chloride: Unreacted starting material.
-
3-methoxybenzyl alcohol: From the hydrolysis of the chloride during its synthesis or storage.[9] These impurities can complicate the reaction and purification, so using a high-purity starting nitrile is recommended.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Origin | Key Analytical Signature (¹H NMR) |
| 2-(3-methoxyphenyl)acetate | Ar-CH₂-COOR | Hydrolysis of Pinner salt[1][2] | Singlet around 3.6-3.7 ppm (Ar-CH₂ ) and a singlet for the ester alkyl group (e.g., ~3.7 ppm for -OCH₃). |
| 2-(3-methoxyphenyl)acetamide | Ar-CH₂-CONH₂ | Thermal degradation of Pinner salt[3] | Singlet around 3.5 ppm (Ar-CH₂ ) and broad signals for the -NH₂ protons. |
| Ammonium Chloride | NH₄Cl | Byproduct of ammonolysis[5] | Does not show up in typical organic characterization NMR; detected by elemental analysis or ion chromatography. |
| Unreacted Nitrile | Ar-CH₂-C≡N | Incomplete Pinner reaction | Characteristic singlet for the benzylic protons (Ar-CH₂ ) around 3.7-3.8 ppm. |
Troubleshooting Workflow
This decision tree can help diagnose issues based on analytical results.
Caption: A decision tree for troubleshooting the synthesis of 2-(3-Methoxyphenyl)ethanimidamide HCl.
References
- BenchChem.
- Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
- NROChemistry. Pinner Reaction.
- Organic Chemistry Portal. Pinner Reaction.
- SynArchive. Pinner Reaction.
- Wikipedia. Pinner reaction.
- BenchChem.
- ChemicalBook. (3-Methoxyphenyl)acetonitrile synthesis.
- LookChem. Cas 19924-43-7, (3-Methoxyphenyl)acetonitrile.
- The Importance of (3-Methoxyphenyl)acetonitrile in Modern Organic Synthesis.
- Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.
- ResearchGate. A Lewis acid-promoted Pinner reaction.
- Wikipedia. Amidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of Imidate Hydrochloride Intermediates
Welcome to the technical support center for handling and improving the stability of imidate hydrochloride intermediates. As highly reactive and often transient species, imidate hydrochlorides (also known as Pinner salts) are crucial building blocks in organic synthesis, enabling the formation of esters, amidines, and orthoesters.[1][2][3] However, their inherent instability, particularly their susceptibility to hydrolysis, presents a significant challenge for researchers.[4][5][][7]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common stability issues encountered during your experiments. We will delve into the "why" behind the protocols, grounding our advice in established chemical principles to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues related to the stability of imidate hydrochloride intermediates in a direct Q&A format.
Handling and Storage
Question 1: My isolated imidate hydrochloride is degrading rapidly, even before I can use it in the next step. What are the primary causes and how can I prevent this?
Answer: Rapid degradation of isolated imidate hydrochlorides is almost always due to hydrolysis.[4][5][7] These compounds are highly sensitive to moisture. The primary cause is exposure to atmospheric humidity or residual water in your solvents and reagents.
Core Directive: Maintain Anhydrous Conditions at All Times.
The Pinner reaction, the classic method for synthesizing imidate hydrochlorides, requires strictly anhydrous conditions, typically using dry hydrogen chloride gas in an anhydrous alcohol.[1][8][9] This necessity for dryness extends to the handling and storage of the isolated product.
Troubleshooting Steps:
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through activated alumina columns). Alcohols and other reagents should be of the highest purity and lowest water content available.
-
Inert Atmosphere: Handle the imidate hydrochloride salt under a dry, inert atmosphere (e.g., nitrogen or argon). This is especially critical during filtration and transfer.
-
Storage Conditions: Store the isolated solid in a tightly sealed container, preferably in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide or fresh Drierite). For long-term storage, refrigeration or freezing in a moisture-proof container is advisable to slow down decomposition rates.[10][11]
Question 2: I've noticed a significant drop in pH of my reaction mixture upon formation of the imidate hydrochloride, and this seems to accelerate decomposition. Why does this happen and what can be done?
Answer: The drop in pH is inherent to the Pinner reaction, which uses a strong acid like hydrogen chloride.[8][9] While acidic conditions are necessary for the formation of the imidate salt, the pH of the medium plays a crucial role in the hydrolysis pathway of the tetrahedral intermediate formed during decomposition.[12][13] The hydrolysis of imidate salts in acidic solution typically yields amines and esters.[12]
Causality and Strategic Control:
The mechanism of hydrolysis is complex and influenced by stereoelectronic effects and the pH of the medium.[12][14] The breakdown of the tetrahedral intermediate formed upon addition of water is pH-dependent.
Experimental Workflow for pH Management: While maintaining an acidic environment is key to the imidate's existence as a salt, excessive acidity or prolonged exposure can drive hydrolysis. If your subsequent reaction can tolerate it, a non-aqueous, hindered base can be used to neutralize excess acid just before the next step. However, this is a delicate operation as adding a base can lead to the free imidate, which is also unstable.
Below is a diagram illustrating the general hydrolysis pathways under different pH conditions.
Caption: pH-dependent hydrolysis of imidate hydrochlorides.
Reaction and Synthesis
Question 3: I am struggling to isolate my imidate hydrochloride. The reaction seems to work, but upon workup, I only get the corresponding ester. What is going wrong?
Answer: This is a classic sign of premature hydrolysis during the workup phase. Aqueous workups are generally incompatible with the isolation of imidate hydrochlorides. The introduction of water, even in small amounts, will readily convert the imidate salt to the ester.[8][15]
Protocol: Anhydrous Workup and Isolation
-
Reaction Quenching: Avoid quenching the reaction with aqueous solutions. If you need to remove excess HCl, do so by bubbling dry nitrogen through the reaction mixture.[16]
-
Precipitation: The product can often be precipitated by adding a non-polar, anhydrous solvent in which the imidate hydrochloride is insoluble (e.g., diethyl ether or cyclopentyl methyl ether (CPME)).[16]
-
Filtration: Collect the precipitated solid by filtration in a dry environment (e.g., under a stream of nitrogen).
-
Washing: Wash the solid with the cold, anhydrous non-polar solvent used for precipitation to remove any unreacted starting materials.
-
Drying: Dry the isolated solid under high vacuum to remove all traces of solvent.
Question 4: My Pinner reaction is sluggish, and I'm observing the formation of side products. How can I improve the reaction efficiency and selectivity?
Answer: Sluggish reactions and side-product formation can stem from several factors, including insufficient acid catalyst, elevated temperatures, or the nature of your substrates.
Optimization Strategy:
-
Temperature Control: The Pinner reaction is often exothermic. Maintaining a low temperature (typically between -10°C and 5°C) is crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and alkyl chloride.[2][17]
-
Acid Catalyst: Ensure a sufficient amount of dry hydrogen chloride is bubbled through the reaction mixture. In some cases, using a solution of HCl in a compatible solvent like CPME can offer better control.[9][16]
-
Solvent Choice: The reaction is typically performed in an excess of the alcohol reactant or in an inert, anhydrous solvent like dioxane or benzene.[2]
-
Substrate Reactivity: Electron-poor nitriles are less nucleophilic and may react slower under acidic conditions. For such substrates, alternative base-catalyzed methods for imidate formation might be more suitable.[18]
Below is a workflow for a typical Pinner reaction and subsequent anhydrous workup.
Caption: Experimental workflow for Pinner reaction and isolation.
Structural Factors and Alternative Strategies
Question 5: Are there ways to make the imidate intermediate inherently more stable? Does the choice of alcohol in the Pinner reaction matter?
Answer: Yes, the structure of the imidate itself plays a significant role in its stability. Recent studies have shown that using bulkier alcohols can lead to more stable and even isolable imidate hydrochloride salts.[4][5][7]
For instance, butyl imidates have been found to be significantly more stable and exhibit a higher tolerance to hydrolysis compared to their ethyl counterparts.[4][5][7] This increased stability is attributed to the steric hindrance provided by the bulkier alkyl group, which likely impedes the approach of water molecules to the electrophilic carbon atom.
Data Summary: Impact of Alcohol Choice on Imidate Stability
| Imidate Type | Alcohol Used | Relative Stability | Isolable? | Key Advantages |
| Ethyl Imidate | Ethanol | Lower | Typically not, used in situ | Readily available starting material |
| Butyl Imidate | Butanol | Higher | Yes, as HCl salt[4][5][7] | Improved process control, reduced hydrolysis[4][5] |
Strategic Recommendation: If you are facing persistent stability issues and your synthetic route allows for it, consider using a bulkier alcohol (e.g., butanol) in your Pinner reaction to generate a more robust imidate intermediate.
Question 6: My imidate hydrochloride needs to be used in an aqueous buffer for a bioconjugation reaction. How can I manage this without immediate decomposition?
Answer: This is a challenging scenario. The key is to control the pH and minimize the time the imidate is in the aqueous environment. While acidic pH favors the ester and amine hydrolysis products, basic conditions can lead to the formation of amides and the alcohol.[12] There is often a narrow pH window where the imidate has a reasonable half-life.
In-situ Generation and pH Control Protocol:
-
Prepare Buffers: Have all your aqueous buffers and reaction components ready.
-
Generate Imidate: Prepare the imidate hydrochloride under anhydrous conditions as previously described.
-
Dissolution and Immediate Use: Just before you are ready to start your reaction, dissolve the freshly prepared (or properly stored) imidate hydrochloride in your reaction buffer. Work quickly.
-
pH Optimization: The optimal pH for your reaction will be a compromise between imidate stability and the reactivity of your nucleophile. For reactions with amines to form amidines, a pH range of 8-10 is often used, but you will need to optimize this for your specific system to balance the rate of the desired reaction against the rate of hydrolysis.
-
Monitoring: Use an analytical technique like RP-HPLC to monitor the progress of your reaction and the concurrent decomposition of the imidate.[10][19]
References
- The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. [Link]
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry. [Link]
- Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. [Link]
- Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates.
- Pinner reaction. Grokipedia. [Link]
- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
- Mechanism of hydrolysis of imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi
- The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. [Link]
- Optimization of storage and manufacture conditions for imidapril hydrochloride in solid state as a way to reduce costs of antihypertensive therapy. PubMed. [Link]
- Improved Pinner Reaction with CPME as a Solvent. Taylor & Francis Online. [Link]
- The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
- A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzo
- Chemistry of Imid
- Pinner reaction. Wikipedia. [Link]
- (PDF) Kinetics and mechanism of solid state imidapril hydrochloride degradation and its degradation impurities identification.
- hydrolysis of imid
- A Lewis acid-promoted Pinner reaction.
- Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. [Link]
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty. [Link]
- Pinner Reaction. NROChemistry. [Link]
- The Chemistry of Imid
- Organic Synthesis Reactions Intermedi
- Introduction to Reactive Intermedi
- Carboximid
- Reactive intermediates. McGraw Hill's AccessScience. [Link]
- Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
- Scheme 4 Synthesis of imidate hydrochloride salts.
- Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method. ijrpr. [Link]
- Analytical Methods. RSC Publishing. [Link]
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
- Mirabegron (oral route). Mayo Clinic. [Link]
- Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. PubMed. [Link]
- Drug Stability: ICH versus Accelerated Predictive Stability Studies.
- Hydrochloride imidate synthesis based on the Pinner reaction.
- Hydrogen chloride. Wikipedia. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Carboximidate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. d-nb.info [d-nb.info]
- 10. Optimization of storage and manufacture conditions for imidapril hydrochloride in solid state as a way to reduce costs of antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mirabegron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Pinner Reaction | NROChemistry [nrochemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pinner reaction - Wikipedia [en.wikipedia.org]
- 19. ijrpr.com [ijrpr.com]
Pinner Reaction Technical Support Center: Low-Temperature Protocols for Imidate Synthesis and Amide Prevention
Welcome to the Technical Support Center for the Pinner Reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic yet powerful transformation for the synthesis of imidates and their derivatives, such as esters and amidines.
A common challenge encountered during the Pinner reaction is the formation of N-alkyl amide byproducts, which can complicate purification and reduce the yield of the desired product. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols focused on utilizing low-temperature conditions to mitigate and prevent amide formation, ensuring the integrity and success of your synthesis.
Understanding the Core Challenge: The Instability of the Pinner Salt
The Pinner reaction proceeds through the formation of an alkyl imidate hydrochloride, commonly known as a Pinner salt .[1][2] This intermediate is formed by the acid-catalyzed addition of an alcohol to a nitrile. While this salt is a versatile precursor for various functional groups, it is also thermodynamically unstable.[1][2]
At elevated temperatures (often, even at temperatures slightly above 0 °C), the Pinner salt can undergo a rearrangement and decomposition pathway. This process typically involves the chloride ion attacking the alkyl group of the imidate, leading to the formation of an N-alkyl amide and an alkyl chloride.[1][2] Therefore, precise temperature control is not merely an optimization step but a critical parameter for the success of the reaction.[1]
Visualizing the Reaction Pathways
To effectively troubleshoot, it is essential to understand the desired reaction pathway versus the competing side reactions.
Caption: Low-temperature Pinner reaction workflow.
Step-by-Step Procedure:
-
Preparation: Assemble the glassware and ensure it is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Purge the system with an inert atmosphere (Nitrogen or Argon).
-
Charging Reagents: To the flask, add the nitrile, the anhydrous alcohol, and the chosen anhydrous solvent.
-
Cooling: Immerse the flask in the prepared low-temperature bath and allow the solution to cool to the target temperature, typically between -10 °C and -5 °C. [3]4. HCl Addition: Begin bubbling dry hydrogen chloride gas through the solution at a slow to moderate rate. Ensure the gas inlet tube is positioned below the surface of the liquid for efficient mixing. Maintain vigorous stirring.
-
Monitoring: The Pinner salt often precipitates from non-polar solvents as a white solid. The reaction progress can be monitored by periodically stopping the HCl flow, withdrawing a small aliquot, quenching it (e.g., with aqueous bicarbonate), extracting, and analyzing by TLC or LCMS.
-
Completion and Workup: Once the nitrile has been consumed, stop the HCl addition. The resulting slurry or solution of the Pinner salt can be filtered (if it has precipitated and is stable enough to handle) or used directly in the next step of the synthesis.
Safety First: Handling Anhydrous Hydrogen Chloride
Hydrogen chloride is a corrosive and toxic gas that can cause severe respiratory and skin burns. [4]
-
Ventilation: Always handle HCl gas in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Gas Trapping: The outlet of the reaction vessel (from the drying tube) should be connected to a trap (e.g., a bubbler containing a concentrated NaOH solution) to neutralize any unreacted HCl gas.
-
Cylinder Safety: Secure the HCl gas cylinder properly. Use a regulator specifically designed for corrosive gases. Regularly check for leaks in the system.
References
- KPL Gas. (n.d.). What Should Be Paid Attention to When Using Hydrogen Chloride Gas?.
- Vedantu. (n.d.). State the safety precautions you would take for the preparation of hydrochloric acid.
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Schaller, C. (n.d.). 13 C NMR Chemical Shifts. Oregon State University.
- Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- NROChemistry. (n.d.). Pinner Reaction.
- Chemistry Steps. (n.d.). Nitriles to Esters.
- SynArchive. (n.d.). Pinner Reaction.
- Werz, D. B., & Lecturer, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
Sources
Technical Support Center: Troubleshooting Low Yield in the Conversion of Nitriles to Amidines
Welcome to the technical support center for the synthesis of amidines from nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this critical chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, empowering you to diagnose and resolve issues in your synthetic workflow.
Understanding the Chemistry: The Pinner Reaction and Its Challenges
The most common method for converting nitriles to amidines is a two-step process, beginning with the Pinner reaction.[1][2][3] In the first step, a nitrile reacts with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate hydrochloride salt, also known as a Pinner salt.[1][4] This intermediate is then treated with ammonia or an amine in the second step (ammonolysis) to yield the desired amidine.[5]
While seemingly straightforward, the Pinner reaction is fraught with potential pitfalls that can lead to significantly reduced yields. The primary challenges stem from the high reactivity and inherent instability of the Pinner salt intermediate, as well as the stringent requirement for anhydrous conditions.[1][6]
The Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Troubleshooting Low Yield: A Symptom-Based Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be observing in your experiments.
Issue 1: The reaction did not proceed, and I recovered my starting nitrile.
Q: I've mixed my nitrile, alcohol, and acid, but TLC/NMR analysis shows only unreacted starting material, even after extended reaction times. What went wrong?
A: This issue almost always points to insufficient activation of the nitrile. The nitrile is a relatively weak nucleophile and requires strong protonation to become electrophilic enough for the alcohol to attack.[4]
-
Probable Cause 1: Ineffective Acid Catalyst. The most common catalyst is anhydrous HCl gas. If you are using a solution of HCl in an organic solvent (e.g., dioxane or cyclopentyl methyl ether), its concentration may have decreased over time due to absorption of atmospheric moisture.[7][8]
-
Solution: Use freshly prepared or recently titrated HCl solutions. Alternatively, generate HCl gas in situ from trimethylsilyl chloride (TMSCl) and an alcohol, though this introduces other variables.[7] For a more robust setup, bubble dry HCl gas directly from a cylinder through the reaction mixture at a controlled rate.
-
-
Probable Cause 2: Electron-Rich Nitrile. Nitriles with electron-donating groups are less electrophilic and can be more difficult to protonate, thus reacting more slowly.[9][10]
-
Solution: For these substrates, consider increasing the reaction time or temperature moderately. However, be cautious, as higher temperatures can promote side reactions.[4] An alternative is to switch to a Lewis acid-promoted system (e.g., using AlCl₃, ZnCl₂, or TMSOTf) which can be more effective at activating the nitrile.[7][9]
-
-
Probable Cause 3: Steric Hindrance. A sterically hindered nitrile or alcohol can significantly slow down the reaction.[5]
-
Solution: If possible, switch to a less hindered alcohol. For hindered nitriles, longer reaction times and potentially higher temperatures may be necessary. Alternative synthetic routes that do not involve the Pinner reaction might be more suitable for highly hindered substrates.[11]
-
Issue 2: My main product is an ester, not an amidine.
Q: After workup, I have a high yield of a product that NMR and IR spectroscopy confirm is an ester (R-COOR'). Where did my amidine go?
A: The formation of an ester is a classic and very common side reaction in the Pinner synthesis. It arises from the hydrolysis of the Pinner salt intermediate.[1][12]
-
Probable Cause: Presence of Water. The Pinner salt is highly susceptible to hydrolysis. Even trace amounts of water in your reagents or glassware, or exposure to atmospheric moisture, can lead to the formation of the corresponding ester.[4][7]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Reagents: Use anhydrous solvents, freshly distilled if necessary. Ensure your alcohol is anhydrous.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Workup-Related Hydrolysis: Introducing aqueous solutions during the workup before the ammonolysis step is complete will hydrolyze the Pinner salt.
-
Solution: The ammonolysis step must be performed on the crude Pinner salt before any aqueous workup. Typically, the solvent and excess HCl are removed under reduced pressure, and the resulting crude salt is immediately dissolved in a solution of ammonia in an alcohol (e.g., methanolic ammonia) for the next step.
-
Issue 3: I have a mixture of products, including my amidine, but also an orthoester.
Q: My product mixture is complex, and I've identified an orthoester (R-C(OR')₃) as a significant byproduct. How can I prevent its formation?
A: Orthoester formation occurs when the Pinner salt reacts with an excess of the alcohol nucleophile instead of the intended ammonia or amine.[1][3]
-
Probable Cause: Excess Alcohol in the First Step. Using a large excess of alcohol during the Pinner salt formation drives the equilibrium towards the orthoester.
-
Solution: Stoichiometric Control. Use a controlled amount of the alcohol, typically 1.0 to 1.2 equivalents relative to the nitrile, for the Pinner salt formation. This minimizes the amount of unreacted alcohol available to form the orthoester.
-
-
Probable Cause: Inefficient Ammonolysis. If the ammonolysis step is slow or incomplete, the remaining Pinner salt has more opportunity to react with any residual alcohol.
-
Solution: Optimize Ammonolysis. Ensure a sufficient excess of ammonia or amine is used in the second step. Running the ammonolysis at a slightly elevated temperature (e.g., 40 °C) can also increase its rate relative to orthoester formation.[5]
-
Issue 4: The ammonolysis step is not working, and I'm isolating the imidate (Pinner salt).
Q: I've successfully formed the Pinner salt, but after adding ammonia, I still see the imidate intermediate. What's inhibiting the second step?
A: Incomplete ammonolysis can be due to several factors related to the reagents and conditions.
-
Probable Cause 1: Insufficient Ammonia/Amine. A stoichiometric amount of ammonia or amine is often not enough to drive the reaction to completion.
-
Solution: Use a significant excess of the amine or a saturated solution of ammonia in an alcohol. For gaseous ammonia, bubbling it through the solution for an extended period can be effective.[5]
-
-
Probable Cause 2: Low Temperature. While low temperatures are crucial for the Pinner salt formation, the ammonolysis step may require more thermal energy to proceed at a reasonable rate.
-
Solution: After the addition of ammonia/amine, allow the reaction to warm to room temperature or gently heat it to 30-40 °C, monitoring the progress by TLC or LC-MS.
-
-
Probable Cause 3: Sterically Hindered Amine. If you are using a bulky amine, the nucleophilic attack on the Pinner salt will be slower.
-
Solution: Increase the reaction time and/or temperature for the ammonolysis step.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low amidine yield.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use anhydrous HCl gas? Can I use concentrated aqueous HCl? No, you cannot use aqueous HCl. The presence of water will lead to the rapid hydrolysis of the Pinner salt intermediate to form an ester, which is one of the most common reasons for reaction failure.[4][7] You must use anhydrous HCl, either as a gas or as a solution in a certified anhydrous solvent.
Q2: My Pinner salt crashes out of solution as a solid. Should I be concerned? This is often a good sign, indicating that the first step of the reaction is proceeding as expected. The Pinner salt is often a crystalline solid. You can proceed to the next step by either filtering the solid under an inert atmosphere or by adding the ammonolysis reagent directly to the slurry.
Q3: How do I properly work up and purify my amidine hydrochloride salt? After the ammonolysis is complete, the reaction mixture typically contains the amidine hydrochloride, ammonium chloride, and residual alcohol.
-
Removal of Solvent: The solvent is removed under reduced pressure.
-
Trituration/Washing: The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove organic impurities.
-
Recrystallization: The amidine hydrochloride can often be purified by recrystallization from a polar solvent like ethanol or a mixture of ethanol and ethyl acetate.[13]
-
Removal of Ammonium Chloride: If ammonium chloride is a significant impurity, it can sometimes be removed by careful washing or by converting the amidine hydrochloride to the free base, purifying the free base, and then reforming the salt. A patented method involves treating an alcoholic solution of the crude salt with an alkoxide to precipitate ammonium chloride.[14]
Q4: My target amidine is unstable as a free base. How should I handle the purification? If the amidine free base is unstable, it is crucial to keep the product as the hydrochloride salt throughout the purification process. Avoid basic workups. Purification should rely on non-aqueous methods like recrystallization from appropriate anhydrous solvents.
Q5: Are there any alternatives to the Pinner reaction for sensitive substrates? Yes, several other methods exist. For substrates that are sensitive to the harsh acidic conditions of the Pinner reaction, you might consider:
-
Lewis Acid-Catalyzed Additions: Using Lewis acids like AlCl₃ or ZnCl₂ can promote the addition of amines to nitriles, sometimes under milder conditions.[9][15]
-
Copper-Catalyzed Reactions: There are protocols for the copper-catalyzed nucleophilic addition of amines to nitriles.[9]
-
From Thioamides or Imidoyl Chlorides: Amidines can also be synthesized from other starting materials like thioamides or by reacting imidoyl chlorides with amines.[9]
Experimental Protocols
Protocol 1: General Procedure for the Pinner Reaction and Ammonolysis
Step A: Formation of the Pinner Salt
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add the nitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry HCl gas through the stirred solution for 1-2 hours. The rate of addition should be moderate to avoid excessive heating.
-
After the HCl addition, seal the flask and allow it to stir at 0 °C or let it stand at low temperature (e.g., 4 °C) for 12-24 hours. The Pinner salt may precipitate as a white solid.
-
Monitor the reaction by taking a small aliquot, quenching it with water, and analyzing the resulting ester formation by TLC or GC-MS.
Step B: Ammonolysis to form the Amidine Hydrochloride
-
Concentrate the reaction mixture from Step A under reduced pressure to remove the solvent and excess HCl, affording the crude Pinner salt.
-
To the crude salt, add a saturated solution of ammonia in methanol (a significant excess, e.g., 5-10 equivalents of NH₃).
-
Stir the mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude solid is the amidine hydrochloride, which can be purified as described in the FAQ section.
References
- G., P.; M., S. K.; P., B. K. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank2020, 2020(4), M1172. [Link]
- Stadler, A.; F., K. A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem.2013, 9, 1631–1639. [Link]
- Wang, Y.; Li, J.; Zhang, Y. Purifying method of high-purity amidine hydrochloride. CN100528836C, August 19, 2009.
- Organic Chemistry Portal. Synthesis of amidines. [Link]
- Wikipedia. Pinner reaction. [Link]
- Schäfer, F. C.; Krapcho, A. P. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. J. Org. Chem.1962, 27(4), 1255–1258. [Link]
- Mondal, S. Synthesis of Amidines and its application to pyrimidouracil synthesis. Preprints.org2020. [Link]
- Organic Chemistry Portal.
- Bar-Am, A.; Kaushik, A.; Edelmann, F. T. What is the best technique for amide purification?
- Watanabe, K.; et al. Improved Pinner Reaction with CPME as a Solvent.
- NROChemistry. Pinner Reaction. [Link]
- Edelmann, F. T. What is the best technique for amide purification?
- Káňová, D.; et al. Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. New J. Chem.2022, 46, 22353-22365. [Link]
- Chemistry Steps. Nitriles to Esters. [Link]
- Chemistry The Mystery of Molecules.
- Grokipedia. Pinner reaction. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Amidine synthesis [organic-chemistry.org]
- 12. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 15. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
Removal of unreacted (3-methoxyphenyl)acetonitrile from product
Expert Insight: The rate of cooling is critical. Slow cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurities. [22]
References
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- LookChem. (n.d.). Cas 19924-43-7, (3-Methoxyphenyl)acetonitrile.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Columbia University. (n.d.). Flash Column Chromatography.
- University of Colorado Boulder. (n.d.). Distillation - Organic Chemistry.
- Slideshare. (n.d.). Determination of boiling point and distillation.
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Missouri–St. Louis. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
- University of California, San Diego. (n.d.). Recrystallization.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Wellesley College. (n.d.). Experiment 9 — Recrystallization.
- University of York. (n.d.). Flash Column Chromatography.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Chemguide. (n.d.). The preparation of nitriles.
- Reddit. (2023). Purification of strong polar and basic compounds.
- ResearchGate. (2013). How to separate amide and nitrile from mixture?.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Hawach Scientific. (2024). What are the methods of separation and purification of organic compounds?.
- University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION.
- TradeIndia. (n.d.). P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate.
- Chemistry LibreTexts. (2022). 5: Distillation.
- National Institute of Standards and Technology. (n.d.). (3-Methoxyphenyl)acetonitrile.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE.
- National Institute of Standards and Technology. (n.d.). (3-Methoxyphenyl)acetonitrile.
Sources
- 1. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]
- 2. (3-Methoxyphenyl)acetonitrile | 19924-43-7 [chemicalbook.com]
- 3. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. CAS 19924-43-7: (3-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Alternative Solvents for the Pinner Reaction with Methoxyphenyl Nitriles
Welcome to the technical support center for navigating the nuances of the Pinner reaction, specifically when working with methoxyphenyl nitriles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic reaction, troubleshoot common issues, and explore more sustainable and efficient solvent systems. The inherent reactivity of methoxyphenyl nitriles—due to the electron-donating nature of the methoxy group—presents unique challenges that necessitate a departure from traditional protocols. This resource provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the classical solvent system for the Pinner reaction, and why is it often problematic for methoxyphenyl nitriles?
The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2] Traditionally, this is carried out by bubbling anhydrous hydrogen chloride (HCl) gas through a solution of the nitrile in an anhydrous alcohol.[3][4] While effective for many substrates, this system poses challenges for methoxyphenyl nitriles. The electron-donating methoxy group increases the electron density of the aromatic ring, making the nitrile nitrogen more basic and susceptible to protonation. This can lead to a variety of side reactions and reduced yields of the desired imidate. Furthermore, the use of gaseous HCl is hazardous and requires specialized equipment.[5]
Q2: What are the primary considerations when selecting an alternative solvent for the Pinner reaction with methoxyphenyl nitriles?
When selecting an alternative solvent system, the following factors are critical:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which can hydrolyze the intermediate Pinner salt to form an ester or amide, significantly reducing the yield of the desired imidate.[1][2] Therefore, the chosen solvent and all reagents must be strictly anhydrous.
-
Acid Source and Delivery: Milder and more manageable acid sources are preferable to gaseous HCl. In situ generation of HCl or the use of Lewis acids can provide more controlled reaction conditions.
-
Solvent Polarity and Solubility: The solvent must be capable of dissolving the methoxyphenyl nitrile, the alcohol, and the acid catalyst to ensure a homogeneous reaction mixture. Dipolar aprotic solvents are often good candidates.[6]
-
Reaction Temperature: The stability of the Pinner salt is a key consideration. Low temperatures are often employed to prevent decomposition to an amide and an alkyl chloride.[2][7] The solvent should have a suitable freezing point to accommodate these conditions.
-
Sustainability and Safety: Modern synthetic chemistry emphasizes the use of greener and safer solvents. Exploring alternatives to hazardous solvents like benzene or chlorinated hydrocarbons is highly encouraged.[6]
Q3: What are common side reactions observed with methoxyphenyl nitriles in the Pinner reaction, and how can they be minimized?
The primary side reactions include:
-
Ester Formation: Hydrolysis of the Pinner salt by trace amounts of water is a common issue, leading to the formation of the corresponding methyl ester.[2][3] This can be minimized by rigorously excluding moisture from the reaction.
-
Amide Formation: At higher temperatures, the Pinner salt can rearrange to form an N-alkyl amide.[2][7] Maintaining low reaction temperatures is crucial to prevent this.
-
Orthoester Formation: In the presence of excess alcohol, the Pinner salt can react further to form an orthoester.[2][3] Using a stoichiometric amount of the alcohol can help to mitigate this side reaction.
-
Ritter-type Side Reactions: With certain substrates, particularly those that can form stable carbocations, Ritter-type reactions can occur where the nitrile acts as a nucleophile, leading to amide formation.[5]
Minimizing these side reactions requires careful control of reaction conditions, including temperature, stoichiometry, and the exclusion of water.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This section provides a systematic approach to troubleshooting common issues in the Pinner reaction with methoxyphenyl nitriles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Imidate | 1. Insufficient Acid Catalyst: The nitrile may not be sufficiently activated for nucleophilic attack by the alcohol. 2. Presence of Water: Trace moisture can lead to the hydrolysis of the Pinner salt intermediate.[1] 3. Low Reaction Temperature: While necessary to prevent side reactions, excessively low temperatures can slow the reaction rate to a halt. 4. Steric Hindrance: Bulky groups on the nitrile or alcohol can impede the reaction. | 1. Increase Catalyst Concentration: Gradually increase the amount of acid catalyst while monitoring the reaction progress. 2. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] 3. Optimize Temperature: Experiment with a slightly higher temperature, while still taking care to avoid amide formation. 4. Use a Less Hindered Alcohol: If possible, switch to a less sterically demanding alcohol. |
| Formation of Ester Byproduct | Hydrolysis of Pinner Salt: The presence of water in the reaction mixture is the primary cause.[2][3] | Rigorous Exclusion of Water: Dry all solvents and reagents thoroughly. Consider using a drying agent in the reaction setup. |
| Formation of Amide Byproduct | Thermal Decomposition of Pinner Salt: The imidate hydrochloride is thermally unstable and can rearrange to the more stable amide.[2][7] | Maintain Low Temperature: Conduct the reaction at or below 0 °C to minimize this decomposition pathway.[7] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Deactivation of Catalyst: The acid catalyst may be consumed by basic impurities in the starting materials or solvent. | 1. Extend Reaction Time: Monitor the reaction by TLC or another appropriate analytical technique until the starting material is consumed. 2. Purify Starting Materials: Purify the nitrile and alcohol to remove any basic impurities. |
Alternative Solvent Systems and Protocols
Moving beyond the traditional HCl/alcohol system can significantly improve the outcome of the Pinner reaction with methoxyphenyl nitriles. Here we explore some modern, milder, and more efficient alternatives.
In Situ HCl Generation with Trimethylsilyl Chloride (TMSCl)
A significant improvement over using gaseous HCl is the in situ generation of HCl from trimethylsilyl chloride (TMSCl) and an alcohol.[5] This method provides a controlled and sustained release of HCl, often leading to cleaner reactions and higher yields.
Experimental Protocol: Pinner Reaction of 4-Methoxyphenyl Nitrile using TMSCl in Dichloromethane
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenyl nitrile (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous methanol (1.1 eq) to the solution.
-
TMSCl Addition: Add trimethylsilyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidate.
Lewis Acid-Promoted Pinner Reaction
Lewis acids can also effectively catalyze the Pinner reaction, often under milder conditions than strong Brønsted acids.[5] Trimethylsilyl triflate (TMSOTf) has been shown to be a particularly effective catalyst.[5]
Experimental Protocol: Lewis Acid-Promoted Pinner Reaction of 2-Methoxyphenyl Nitrile
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-methoxyphenyl nitrile (1.0 eq) in anhydrous acetonitrile.
-
Alcohol Addition: Add anhydrous ethanol (1.5 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C and add trimethylsilyl triflate (0.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Utilizing Greener Solvents: Cyclopentyl Methyl Ether (CPME)
In an effort to move towards more sustainable chemical processes, cyclopentyl methyl ether (CPME) has emerged as a viable alternative to traditional ethereal or halogenated solvents.[6][9][10] Commercially available solutions of HCl in CPME offer a convenient and safer alternative to gaseous HCl.[9][10]
Experimental Protocol: Pinner Reaction using 4N HCl in CPME
-
Preparation: To a round-bottom flask, add the methoxyphenyl nitrile (1.0 eq) and the alcohol (1.2 eq).
-
Solvent/Catalyst Addition: Add a 4N solution of HCl in CPME (1.5 eq of HCl).
-
Reaction: Stir the mixture at room temperature for 24 hours. The Pinner salt often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with cold CPME, and dry under vacuum.
Visualizing the Troubleshooting Workflow
To aid in the systematic diagnosis of experimental issues, the following diagram outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting common Pinner reaction issues.
Reaction Mechanism and Solvent Role
The Pinner reaction proceeds via the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1] The solvent plays a crucial role in stabilizing the charged intermediates and influencing the reaction rate.
Caption: The mechanism of the Pinner reaction.
In the context of alternative solvents, a non-participating, anhydrous solvent like DCM or CPME provides an inert medium for the reaction to proceed. The choice of acid source (e.g., TMSCl or a Lewis acid) then becomes the primary determinant of the reaction's success.
References
- Schwerk, R., & Kirsch, G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. [Link]
- Wikipedia. (n.d.). Pinner reaction. In Wikipedia.
- NROChemistry. (n.d.). Pinner Reaction. NROChemistry.
- Grokipedia. (n.d.). Pinner reaction. Grokipedia. [Link]
- Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME.
- Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(8), 7746–7804. [Link]
- Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.
- Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]
- Hanzawa, Y., Kasashima, Y., Tomono, K., Mino, T., Sakamoto, M., & Fujita, T. (2012). Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst. Journal of Oleo Science, 61(7), 393–399. [Link]
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis, 19(6), 674–681. [Link]
- Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps.
- Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]
- Introduction to Organic Chemistry. (n.d.). 13.4. Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry.
- Schwerk, R., & Kirsch, G. (2013). A Lewis acid-promoted Pinner reaction.
- Zhang, Y., & Fan, R. (2010). Trimethylsilyl chloride promoted synthesis of α-branched amines by nucleophilic addition of organozinc halides to nitrones. Organic & Biomolecular Chemistry, 8(13), 3109–3114. [Link]
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. OrgoSolver.
- Reddit. (2020, December 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for challenges encountered during the scale-up of this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success at a larger scale.
Overview of the Synthetic Pathway
The most common and industrially viable route to this compound is via the Pinner reaction.[1][2] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is then converted to the desired amidine by reaction with ammonia.[1][3]
The overall two-step process starting from 2-(3-methoxyphenyl)acetonitrile is as follows:
-
Step 1: Pinner Salt Formation. 2-(3-methoxyphenyl)acetonitrile reacts with an alcohol (typically ethanol) under strictly anhydrous conditions with hydrogen chloride (HCl) to form the ethyl 2-(3-methoxyphenyl)ethanimidate hydrochloride intermediate.
-
Step 2: Ammonolysis. The intermediate Pinner salt is then treated with a source of ammonia to yield the final product, this compound.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-(3-Methoxyphenyl)ethanimidamide HCl.
Critical Process Parameters for Scale-Up
Scaling up the Pinner reaction requires careful control over several parameters that may have been forgiving at the lab scale. Understanding these is critical to ensuring consistent yield, purity, and safety.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Process Scale (1 kg+) | Rationale and E-E-A-T Insights |
| Moisture Control | Drying tube, anhydrous solvents. | Rigorous control of raw material water content, nitrogen blanketing, pressure/vacuum leak tests. | The Pinner reaction is notoriously sensitive to water. The nitrilium ion intermediate and the Pinner salt are both highly electrophilic and will readily hydrolyze to form the corresponding ester or amide, which are common impurities.[3][4] On a large scale, the increased surface area of reactors and transfer lines elevates the risk of atmospheric moisture ingress. |
| HCl Introduction | Bubbling HCl gas from a cylinder. | Sub-surface sparging with a mass flow controller, or use of a pre-made solution of HCl in a compatible anhydrous solvent. | Exothermic nature of HCl dissolution requires excellent heat transfer to prevent localized overheating, which can degrade the Pinner salt.[1][2] A mass flow controller ensures a consistent and controlled addition rate, which is crucial for managing the reaction exotherm and preventing pressure build-up. |
| Temperature Control | Ice bath (0 °C). | Jacketed reactor with a thermal control unit (-10 °C to 0 °C). | The Pinner salt intermediate is thermally unstable and can decompose.[1][2] Precise temperature control is paramount. Sub-cooling the reaction mass before HCl addition provides a thermal buffer to absorb the initial exotherm. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine). | Inefficient mixing can lead to localized "hot spots" during HCl addition and poor mass transfer, resulting in incomplete reaction and increased side products. As the Pinner salt often precipitates, effective slurry mixing is required to ensure all material reacts during the subsequent ammonolysis step. |
| Ammonia Addition | Addition of ammonium chloride or bubbling ammonia gas. | Controlled sub-surface addition of ammonia gas with temperature monitoring; use of ammonium carbonate is also a viable alternative.[3] | The ammonolysis step is also highly exothermic. Uncontrolled addition can lead to a rapid temperature and pressure increase. Sub-surface addition ensures the gas reacts efficiently with the slurry rather than just pressurizing the reactor headspace. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.
Troubleshooting Common Synthesis Problems
Q1: My reaction has stalled. HPLC analysis shows a significant amount of unreacted 2-(3-methoxyphenyl)acetonitrile even after prolonged HCl addition. What's the problem?
A1: This is a classic symptom of insufficient acid activation or the presence of moisture.
-
Causality: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by HCl.[4] This protonation makes the nitrile carbon significantly more electrophilic and susceptible to attack by the alcohol. If the concentration of HCl is too low or if water is present, this activation step is inefficient. Water will compete with the alcohol as a nucleophile, leading to undesired hydrolysis byproducts.[5]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Check the water content of your starting nitrile and alcohol (e.g., via Karl Fischer titration). Ensure the reactor was properly dried and is under a positive nitrogen atmosphere.
-
Check HCl Source: Ensure your source of HCl gas is dry. If using a solution of HCl in a solvent, verify its concentration by titration.
-
Increase HCl Stoichiometry: On scale-up, losses of HCl to the reactor headspace can be more significant. A slight excess of HCl (e.g., 1.1-1.2 equivalents) may be required to drive the reaction to completion. Monitor the reaction by an in-process control (IPC) method like HPLC or UPLC to confirm the disappearance of the starting nitrile.
-
Q2: The yield of my final product is low, and I've isolated a significant amount of 2-(3-methoxyphenyl)acetamide as a byproduct. Why did this happen?
A2: The formation of an amide byproduct points towards thermal degradation of the intermediate Pinner salt.
-
Causality: The imino ester hydrochloride (Pinner salt) is thermodynamically unstable.[1][2] At elevated temperatures, it can undergo rearrangement to the more stable N-alkyl amide and an alkyl chloride. This is particularly problematic during scale-up where heat removal can be less efficient.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting amide impurity formation.
Q3: My final product is difficult to filter and purify. It's gummy or oily instead of a crystalline solid. What are the potential causes?
A3: This issue typically points to problems with stoichiometry during ammonolysis, the presence of impurities that inhibit crystallization, or an incorrect pH during work-up.
-
Causality: The product is an amidinium hydrochloride salt, which should be a crystalline solid.[6] Oily products suggest the presence of the free base amidine (which can be an oil), excess starting materials, or byproducts that form a eutectic mixture. Incomplete reaction during the ammonolysis step or using too much base during workup can lead to the formation of the free base.
-
Troubleshooting Steps:
-
Confirm Complete Ammonolysis: Use HPLC to ensure the Pinner salt intermediate has been fully consumed. If not, extend the reaction time or consider a slight increase in the ammonia source.
-
Control pH: During work-up and isolation, the pH should remain acidic to ensure the product stays in its salt form.
-
Purification Strategy: If impurities are the issue, recrystallization is often effective. A common solvent system is ethanol/ethyl acetate.[3] The crude product is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added as an anti-solvent to induce crystallization upon cooling.
-
Consider Seeding: On a large scale, crystallization can be inconsistent. Using seed crystals of a pure batch can promote the formation of a well-defined, easily filterable solid.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling anhydrous HCl gas on a large scale?
A: Anhydrous hydrogen chloride is a toxic and highly corrosive gas.[7][8][9][10][11] A thorough safety review is mandatory before any scale-up operation. Key precautions include:
-
Personal Protective Equipment (PPE): Full acid-resistant suit, gloves, boots, and a face shield are required.[8] A self-contained breathing apparatus (SCBA) or a supplied-air respirator must be available for emergency situations.[9]
-
Engineered Controls: The reaction must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[7] A scrubber system containing a caustic solution (e.g., sodium hydroxide) must be in place to neutralize any excess HCl gas vented from the reactor.
-
Leak Detection: Use a system for detecting HCl leaks, such as handheld detectors or indicator pastes (e.g., ammonia-wetted strips that form white ammonium chloride aerosol).
-
Emergency Preparedness: Ensure all personnel are trained on the emergency procedures and that safety showers, eyewash stations, and appropriate neutralizing agents are readily accessible.[7]
Q: Which analytical techniques are best for monitoring the reaction progress and final product purity?
A: A combination of techniques is recommended for robust process control:
-
HPLC/UPLC: This is the workhorse technique. A reverse-phase method can be developed to separate the starting nitrile, the Pinner salt intermediate, the final amidine product, and key byproducts like the corresponding amide and ester. This allows for quantitative tracking of the reaction progress.
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for structural confirmation of the final product and for identifying impurities. For amidines, N-H protons can show broad signals due to tautomerism and exchange.[12] Running the NMR in DMSO-d₆ can sometimes result in sharper N-H peaks.[12]
-
FTIR: Infrared spectroscopy is useful for a quick check of reaction completion. You should see the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the C=N stretch (~1640-1690 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹) for the product.[4]
Q: Can I use ammonium chloride directly instead of ammonia gas for the ammonolysis step?
A: Yes, using an ammonium salt like ammonium chloride is a common and often safer alternative to handling anhydrous ammonia gas, especially on a larger scale.[13] The reaction involves the in-situ generation of ammonia under the reaction conditions. However, the reaction kinetics may be slower compared to direct ammonolysis, potentially requiring longer reaction times or slightly higher temperatures to drive to completion. As always, the progress should be carefully monitored by IPC.
References
- Pinner Reaction. NROChemistry. [Link]
- Pinner reaction. Wikipedia. [Link]
- Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara. [Link]
- Pinner Reaction. Organic Chemistry Portal. [Link]
- Ultra Purification of Ionic Liquids by Melt Crystalliz
- Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]
- SAFETY DATA SHEET Hydrogen chloride, anhydrous. Linde Gas GmbH. [Link]
- Synthesis of amidines. Organic Chemistry Portal. [Link]
- Hydrogen Chloride HCl2 Safety D
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. PubChem - NIH. [Link]
- Amidine synthesis by imidoyl
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry via PMC - NIH. [Link]
- WO2009086283A1 - Synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines.
- Anyone who has done amidine synthesis using nitriles and secondary amines?
- US3725456A - Process for preparing amidine salts.
- WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
- A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]
- US6204385B1 - Process for preparing amidines.
- (PDF) Salt crystal purification by deliquescence/crystallization cycling.
- Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry. [Link]
- US3148214A - Isolation and purification of quaternary ammonium salts.
- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
- Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. ehs.com [ehs.com]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. amp.generalair.com [amp.generalair.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
Validation & Comparative
1H NMR analysis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride
An In-Depth Guide to the 1H NMR Analysis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride: A Comparative Approach
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This compound is a compound of interest within various research domains, and its characterization demands robust analytical methodologies. This guide provides a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound, offering insights from a Senior Application Scientist's perspective. We will delve into the nuances of spectral interpretation, compare ¹H NMR with alternative analytical techniques, and provide actionable experimental protocols.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule is unparalleled. For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and assessing its purity.
The structure of this compound (C₉H₁₃ClN₂O, MW: 200.67) presents several distinct proton environments that are readily distinguishable by ¹H NMR.[1][2]
Predicted ¹H NMR Spectral Data
The expected chemical shifts, multiplicities, and integrations for the protons in this compound are crucial for accurate spectral interpretation. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[3][4]
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| Aromatic (H-2, H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet (m) | 4H | The meta-substitution pattern will lead to a complex splitting pattern. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Methoxy groups typically appear as sharp singlets in this region.[5] |
| Methylene (-CH₂-) | ~3.6 | Singlet (s) | 2H | Situated between the aromatic ring and the electron-withdrawing amidine group. |
| Amidine (-C(=NH₂)NH₂) | 8.5 - 9.5 | Broad Singlets (br s) | 3H | These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They will exchange with D₂O.[6] |
Note: Predicted chemical shifts are relative to TMS at 0 ppm and can vary based on the solvent and experimental conditions.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. The following table compares ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Strengths | Weaknesses | Application for this Compound |
| ¹H NMR | - Detailed structural information- Quantitative analysis (qNMR)- Non-destructive | - Lower sensitivity than MS- Can be complex for large molecules- Requires deuterated solvents | Primary tool for structural confirmation and purity assessment. |
| ¹³C NMR | - Provides information on the carbon backbone- Complements ¹H NMR data | - Low natural abundance of ¹³C leads to low sensitivity- Requires longer acquisition times | Confirms the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | - High sensitivity- Provides molecular weight information- Fragmentation patterns aid in structural elucidation | - Does not provide detailed stereochemical information- Isomer differentiation can be challenging | Confirms the molecular weight and provides evidence for the molecular formula. |
| HPLC/UPLC | - Excellent for purity determination and quantification- High-resolution separation of mixtures | - Provides limited structural information on its own- Requires reference standards for identification | The gold standard for assessing the purity of the compound and identifying potential impurities.[7] |
| Infrared (IR) Spectroscopy | - Provides information about functional groups | - Complex spectra can be difficult to interpret- Not typically used for quantification | Confirms the presence of key functional groups such as N-H, C=N, and C-O bonds. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). The use of a polar solvent like DMSO-d₆ is recommended for hydrochloride salts to ensure complete dissolution.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ¹H NMR, 16-32 scans are typically sufficient.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton connectivity.
-
Visualizing the Analytical Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the analytical process for characterizing this compound.
Analytical workflow for compound characterization.
Troubleshooting and Advanced Considerations
Potential Impurities: The synthesis of amidines can sometimes result in impurities.[8] Common impurities may include unreacted starting materials, by-products, or residual solvents from purification.[9] For instance, if the synthesis involves the Pinner reaction, residual orthoesters or imino ethers could be present.[10] These would manifest as additional, unexpected peaks in the ¹H NMR spectrum.
Solvent Effects: The choice of solvent can significantly impact the chemical shifts of labile protons, such as those on the amidine group.[11] In a protic solvent like D₂O, these protons will exchange with deuterium, causing their signals to broaden and eventually disappear. This phenomenon is a powerful diagnostic tool for identifying exchangeable protons.
Peak Broadening: Broad peaks for the amidine N-H protons are expected due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. If other peaks in the spectrum are unexpectedly broad, it could indicate sample aggregation, the presence of paramagnetic impurities, or poor shimming.
Conclusion
The ¹H NMR analysis of this compound is a robust and informative method for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts and splitting patterns, coupled with careful experimental execution, allows for an unambiguous characterization. While ¹H NMR is a primary technique, its power is fully realized when used in conjunction with complementary methods like mass spectrometry and chromatography. This integrated analytical approach ensures the highest level of scientific integrity and is essential for advancing research and drug development.
References
- Supporting Information. (n.d.).
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- 2-(3,4-diMethoxyphenyl)acetiMidaMide (Hydrochloride) Formula. (n.d.). ECHEMI.
- This compound. (n.d.). CymitQuimica.
- 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).
- What is the proton NMR spectrum of p-methoxyphenol? (2017). Chemistry Stack Exchange.
- 4-Methoxyphenol(150-76-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). ABI Chem.
- 1H NMR Chemical Shift. (n.d.).
- 2-(4-Methoxyphenyl)acetamidine hydrochloride, 98%. (n.d.). J&K Scientific.
- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0271488). (n.d.). NP-MRD.
- 1H NMR chemical shift ppm table. (n.d.).
- 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride. (n.d.). BLDpharm.
- Ethanimidamide, N,N'-diphenyl-. (n.d.). PubChem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.).
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi.
- 1H NMR Chemical Shifts. (n.d.).
- (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (hydrochloride). (n.d.). Sigma-Aldrich.
- Evaluation of green and practical analytical techniques for the determination of the antihypertensive drugs amlodipine and valsa. (2025). UVaDOC Principal.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
- A review of the newly identified impurity profiles in methamphetamine seizures. (2020). PMC.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- The Chemistry of the Amidines. (n.d.).
- The Chemistry of the Amidines. (n.d.).
- Amidine synthesis by imidoyl
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound; [abichem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Amidine synthesis by imidoylation [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Scientist's Guide to High-Performance Bioanalysis: Comparing Mass Spectrometry Techniques for 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
In the rigorous pipeline of drug discovery and development, the ability to accurately and reliably quantify a therapeutic candidate and its metabolites in complex biological matrices is non-negotiable. 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a molecule of significant interest, requires robust analytical methodologies to support pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based strategies for its analysis, designed to equip researchers and drug development professionals with the insights needed to select and implement the optimal analytical approach. We will move beyond mere protocols to explore the fundamental reasoning behind experimental choices, ensuring a self-validating and scientifically sound methodology.
The Foundation of Method Development: Physicochemical Profile
An analytical method is only as strong as its foundational understanding of the analyte. The physicochemical properties of this compound are the primary determinants of its behavior during sample preparation, chromatographic separation, and mass spectrometric ionization.
| Property | Value (Calculated/Predicted) | Rationale for Analytical Strategy |
| Molecular Formula | C₉H₁₃ClN₂O | --- |
| Monoisotopic Mass | 164.09496 (Free Base) | Defines the target precursor ion for high-resolution mass spectrometry. |
| Molecular Weight | 200.67 g/mol (HCl Salt) | --- |
| pKa | ~10.2 (Amidine group) | The high pKa indicates the molecule will be readily protonated in acidic conditions (pH < 8), making positive mode electrospray ionization (ESI+) the logical choice for high sensitivity. |
| logP | ~1.15 | This moderate lipophilicity suggests good retention and separation characteristics on standard reversed-phase columns (e.g., C18) using typical water/acetonitrile or water/methanol mobile phases. |
This initial analysis strongly indicates that a reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in positive ESI mode will be the most effective strategy.
The Core of Modern Bioanalysis: A Head-to-Head LC-MS/MS Comparison
For sensitive and selective quantification in biological fluids, LC-MS/MS is the undisputed gold standard.[1] The two most prevalent platforms for this work are the Triple Quadrupole (QqQ) and the Quadrupole Time-of-Flight (Q-TOF). While both are powerful, their application depends on the specific goals of the study: targeted quantification versus comprehensive structural elucidation.
Universal Workflow for Robust Bioanalysis
A successful bioanalytical workflow is a chain of meticulously optimized steps, from sample collection to data interpretation. The following workflow is a proven template for analyzing small molecules like 2-(3-Methoxyphenyl)ethanimidamide in plasma.
Figure 1: Standard bioanalytical workflow for quantification in plasma.
Proposed ESI+ Fragmentation Pathway
Understanding the fragmentation of a molecule is critical for developing a selective Multiple Reaction Monitoring (MRM) method on a QqQ or for confirming structural identity on a Q-TOF. Based on the principles of gas-phase ion chemistry for similar structures, a primary fragmentation pathway involves the loss of ammonia from the protonated amidine group.[2][3]
Sources
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Amino-5-Chlorobenzophenone (CAS 6487-98-5)
2-Amino-5-chlorobenzophenone (ACB), identified by CAS number 6487-98-5, is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably benzodiazepines such as diazepam and alprazolam.[1][2] In the highly regulated landscape of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or diminished API stability.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity analysis in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it the definitive technique for separating, identifying, and quantifying a target compound and its related substances.
This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC methods for the purity determination of 2-Amino-5-chlorobenzophenone. We will explore a conventional, robust C18-based method and contrast it with an orthogonal approach using a Phenyl-Hexyl stationary phase. The discussion will delve into the scientific rationale behind parameter selection, present detailed experimental protocols, and offer insights into method validation, empowering researchers to make informed decisions for their analytical needs.
Chapter 1: Foundational Analytical Properties of 2-Amino-5-Chlorobenzophenone
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For ACB, three characteristics are paramount:
-
Solubility: ACB is a yellow powder that is practically insoluble in water but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2][3][4] Its solubility in methanol is limited.[5] This dictates that the sample diluent must contain a significant portion of organic solvent to ensure complete dissolution and prevent precipitation upon injection into the aqueous mobile phase. A 50:50 (v/v) mixture of acetonitrile and water is an excellent starting point.
-
UV Absorbance: The benzophenone core of the molecule contains strong chromophores, making it ideal for UV detection. ACB exhibits a significant UV absorbance maximum around 237-240 nm and a secondary absorbance at higher wavelengths (~380 nm).[2][6] For purity analysis, where detection of a wide range of potential impurities is crucial, monitoring at a lower wavelength like 240 nm is generally preferable as it captures more aromatic species.
-
Chemical Structure and pKa: ACB possesses a basic amino group (-NH2) attached to an aromatic ring.[1] This functional group is susceptible to protonation under acidic conditions. In reversed-phase HPLC, analyzing basic compounds at an inappropriate mobile phase pH can lead to interactions with residual acidic silanols on the silica-based column packing, resulting in poor peak shape (tailing). To ensure a symmetrical, sharp peak, it is crucial to use a mobile phase buffered at a pH that is at least 2 units away from the analyte's pKa. For a basic amine, this means either a low pH (e.g., pH < 3) to ensure it is fully protonated or a neutral to slightly alkaline pH (e.g., pH > 7) to keep it in its neutral, unprotonated state. For this guide, we will utilize a neutral pH to minimize potential column degradation associated with low-pH mobile phases.
Chapter 2: The Workhorse Method: Reversed-Phase HPLC on a C18 Column
The C18 (or L1 packing) column is the most widely used stationary phase in HPLC due to its versatility and robust performance in separating compounds of moderate polarity, like ACB. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
Rationale for Method Design
A gradient elution is selected to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities can be resolved and eluted within a reasonable timeframe. A phosphate buffer is chosen for its excellent buffering capacity around neutral pH. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
Experimental Protocol: Method 1 (C18)
| Parameter | Condition |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-80% B; 15-16 min, 80-40% B; 16-20 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Conc. | 0.5 mg/mL |
System Suitability Test (SST)
Before sample analysis, the system must be qualified. As per USP <621>, a standard solution is injected six times.[3]
-
Tailing Factor (Tf): Should be ≤ 1.5 for the ACB peak.
-
Relative Standard Deviation (RSD): The %RSD for the peak area should be ≤ 1.0%.
Chapter 3: An Orthogonal Approach: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
While the C18 column provides a separation based on hydrophobicity, it may fail to resolve structurally similar aromatic impurities. A Phenyl-Hexyl (L11 packing) column introduces an alternative separation mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of ACB and its impurities, providing a unique selectivity that is different from, or "orthogonal" to, the C18 phase.[7][8] This can dramatically improve the resolution of compounds that are difficult to separate based on hydrophobicity alone.
Rationale for Method Design
To allow for a direct comparison of the stationary phase's impact, the mobile phase and other conditions are kept identical to Method 1. The Phenyl-Hexyl phase combines the π-π interactions of a phenyl ligand with the hydrophobic interactions of a C6 alkyl spacer, offering a mixed-mode separation character.[9]
Experimental Protocol: Method 2 (Phenyl-Hexyl)
| Parameter | Condition |
| Column | Phenyl-Hexyl (L11), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-80% B; 15-16 min, 80-40% B; 16-20 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Conc. | 0.5 mg/mL |
Chapter 4: Head-to-Head Performance Comparison
To objectively compare the two methods, we analyze a hypothetical sample of 2-Amino-5-chlorobenzophenone spiked with two potential impurities: Impurity A (a more polar process-related impurity) and Impurity B (a structurally similar, less polar impurity, e.g., 2-Amino-2',5-dichlorobenzophenone).
| Performance Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Commentary |
| Retention Time (ACB) | ~9.5 min | ~8.7 min | ACB is slightly less retained on the Phenyl-Hexyl phase under these conditions. |
| Resolution (Rs) - ACB/Impurity B | 1.8 | 2.9 | The Phenyl-Hexyl column shows superior resolution for the structurally similar aromatic impurity due to π-π interactions. |
| Tailing Factor (Tf) - ACB | 1.1 | 1.2 | Both methods produce excellent peak shape, well within the acceptable limit of ≤ 1.5. |
| Theoretical Plates (N) | ~12,000 | ~11,000 | Both columns demonstrate good efficiency. |
| Critical Elution Order | Impurity A -> ACB -> Impurity B | Impurity A -> Impurity B -> ACB | A change in elution order is observed, confirming the different selectivity of the Phenyl-Hexyl phase. |
Chapter 5: Workflow for Method Development and Validation
The development of a reliable purity method is a systematic process. The following diagrams illustrate the logical workflow and the interplay of key parameters.
Caption: A systematic workflow for HPLC method development.
Caption: Interdependencies of key HPLC parameters.
Insights on Method Validation
Once an optimal method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[5][10] For a purity method, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running spiked samples and showing that the impurity peaks are well-resolved from the main peak.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with known amounts of impurities (recovery study).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, Temperature ±2°C), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns can be successfully employed for the purity analysis of 2-Amino-5-chlorobenzophenone.
-
The C18-based method is a reliable, robust workhorse suitable for routine quality control where the impurity profile is well-characterized and resolution is not a challenge.
-
The Phenyl-Hexyl-based method serves as a powerful orthogonal tool. It is highly recommended during method development, for investigating out-of-spec batches, or as the primary method when dealing with complex samples containing structurally similar aromatic impurities. Its alternative selectivity provides a higher level of analytical certainty.
For any laboratory engaged in the synthesis or quality assessment of 2-Amino-5-chlorobenzophenone, having access to both types of column chemistries provides the versatility needed to tackle any analytical challenge and ensure the highest product quality.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
- Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]
- PubChem. 2-Amino-5-chlorobenzophenone.
- Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
- BioCrick. 2-Amino-5-chlorobenzophenone. [Link]
- NIST Chemistry WebBook. Benzophenone, 2-amino-5-chloro-. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International.
- ACS Publications.
- PubMed.
- Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
- uHPLCs. Phenyl Column You Should Know. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. fda.gov [fda.gov]
- 3. usp.org [usp.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. phenomenex.com [phenomenex.com]
- 10. starodub.nl [starodub.nl]
A Comparative Guide for the Synthesis of Amidines: The Pinner Reaction Versus Modern Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of amidines represents a critical juncture in the creation of novel therapeutics and functional materials. The unique basicity and hydrogen bonding capabilities of the amidine functional group, R-C(=NR')NR''R''', make it a privileged scaffold in medicinal chemistry. This guide provides an in-depth, comparative analysis of the classical Pinner reaction against contemporary methods for amidine synthesis, grounded in mechanistic insights and supported by experimental data to inform practical synthetic planning.
The Enduring Legacy of the Pinner Reaction
First described in 1877, the Pinner reaction has long been a cornerstone of amidine synthesis. The traditional two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with an amine to furnish the amidine.[1]
Mechanistic Rationale and Causality in Experimental Choices
The Pinner reaction's efficacy hinges on the initial activation of the nitrile. Anhydrous acid, typically hydrogen chloride (HCl) gas, protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This allows for the nucleophilic attack of a weakly nucleophilic alcohol. The choice of anhydrous conditions is critical; the presence of water can lead to the hydrolysis of the Pinner salt intermediate to an ester, a common side reaction.[2] The subsequent aminolysis of the Pinner salt is driven by the superior nucleophilicity of the amine compared to the alcohol, leading to the formation of the thermodynamically more stable amidine.
Experimental Protocol: Classical Pinner Synthesis of Benzamidine Hydrochloride
-
Pinner Salt Formation: A solution of benzonitrile (1.0 eq.) in anhydrous ethanol (2.0 eq.) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl. The flask is sealed and stirred at room temperature for 24 hours, during which time the ethyl benzimidate hydrochloride (Pinner salt) typically precipitates as a white solid.
-
Aminolysis: The precipitated Pinner salt is filtered under an inert atmosphere, washed with anhydrous diethyl ether, and then added portion-wise to a solution of ammonia in ethanol (a saturated solution at 0°C).
-
Work-up and Purification: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting crude solid is recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure benzamidine hydrochloride.
Despite its historical significance, the Pinner reaction's reliance on harsh acidic conditions and the often-hygroscopic nature of the intermediate Pinner salts can limit its applicability with sensitive substrates and pose challenges for scale-up.
Modern Alternatives: Expanding the Synthetic Toolkit
To overcome the limitations of the Pinner reaction, a host of milder and more versatile methods for amidine synthesis have been developed. These contemporary approaches offer broader substrate scope and greater functional group tolerance, which are crucial in the synthesis of complex molecules.
Direct Amination of Amides via Electrophilic Activation
A highly effective modern strategy involves the direct conversion of amides to amidines. This is typically achieved by activating the amide carbonyl group with an electrophilic reagent, rendering it susceptible to nucleophilic attack by an amine.
Activation with Trifluoromethanesulfonic Anhydride (Tf₂O): The use of triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, is a powerful method for amide activation.[3] The reaction proceeds through a highly reactive O-triflylimidoyl triflate intermediate. This method is characterized by its mild conditions and high yields.[3]
Experimental Protocol: Amidine Synthesis via Amide Activation with Triflic Anhydride
-
Amide Activation: To a solution of the starting amide (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane at -78°C is added triflic anhydride (1.1 eq.) dropwise. The reaction is stirred at this temperature for 30 minutes.
-
Amination: The desired amine (1.2 eq.) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Carbodiimide Route: A Convergent Approach
The reaction of organometallic reagents with carbodiimides provides a convergent and efficient route to N,N'-disubstituted amidines. This method is particularly advantageous for accessing symmetrically and unsymmetrically substituted amidines that can be challenging to prepare via other routes.
Experimental Protocol: Synthesis of an N,N'-Disubstituted Amidine from a Carbodiimide
-
Reaction Setup: A solution of the carbodiimide (1.0 eq.) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, is prepared under an inert atmosphere.
-
Addition of Organometallic Reagent: The organometallic reagent (e.g., an organolithium or Grignard reagent, 1.1 eq.) is added dropwise to the carbodiimide solution at a low temperature (typically -78°C or 0°C).
-
Quenching and Work-up: The reaction is stirred for 1-3 hours at the low temperature and then allowed to warm to room temperature. It is subsequently quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. Purification is typically achieved by chromatography or crystallization.
Quantitative Comparison of Synthetic Methods
To provide a clear and objective comparison, the following table summarizes key performance indicators for the Pinner reaction and its modern alternatives. The data is compiled from various literature sources and represents typical outcomes for analogous substrates.
| Feature | Pinner Reaction | Direct Amination of Amides (Tf₂O) | Addition to Carbodiimides |
| Starting Materials | Nitrile, Alcohol, Amine | Amide, Amine | Carbodiimide, Organometallic Reagent |
| Reaction Conditions | Strongly acidic (anhydrous HCl) | Mild (Pyridine, -78°C to RT) | Mild (Low temperature) |
| Typical Yields | Moderate to good (often 40-80%) | Good to excellent (up to 84%)[3] | Good to excellent (often >80%) |
| Substrate Scope | Limited by acid-sensitive groups | Broad, tolerates many functional groups | Good for N,N'-disubstituted amidines |
| Key Advantages | Inexpensive reagents | High yields, mild conditions | Convergent, good for specific substitution patterns |
| Key Disadvantages | Harsh conditions, potential side reactions | Cost of triflic anhydride | Limited to N,N'-disubstituted products |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental transformations in the Pinner reaction and the modern alternatives discussed.
Caption: The two-stage process of the Pinner reaction.
Caption: Key modern pathways to amidine synthesis.
Conclusion: A Strategic Approach to Amidine Synthesis
The Pinner reaction, while a foundational method, is often superseded by modern alternatives in the context of complex molecule synthesis. The direct amination of amides, particularly through activation with triflic anhydride, offers a superior combination of mild reaction conditions, high yields, and broad functional group tolerance. For the specific synthesis of N,N'-disubstituted amidines, the addition of organometallic reagents to carbodiimides provides a highly efficient and convergent strategy.
The selection of an appropriate synthetic route to amidines should be guided by a thorough consideration of the target molecule's structure, the presence of sensitive functional groups, and the desired scale of the reaction. By understanding the mechanistic underpinnings and comparative performance of these methods, researchers can make more informed and strategic decisions in their synthetic endeavors.
References
- The chemistry of amidines and imidates. ResearchGate. (n.d.).
- Sabot, C., Kumar, K. A., & Antilla, J. C. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7675–7683. [Link]
- Synthesis of amidines. Organic Chemistry Portal. (n.d.).
- Amidine synthesis by imidoylation. Organic Chemistry Portal. (n.d.).
- Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010–1015. [Link]
- Aly, A. A., Brown, A. B., & El-Emary, T. I. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
- The substrate scope of sulfonyl amidine synthesis from different.... ResearchGate. (n.d.).
- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Pinner reaction. Wikipedia. (2023, October 29).
- Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate. (n.d.).
- Werk, M., & Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1559–1567. [Link]
- Pinner reaction. ResearchGate. (n.d.).
- Pinner Reaction. ResearchGate. (n.d.).
- Sulfonyl amidine synthesis from different N,N‐disubstituted thioamides.[a]. ResearchGate. (n.d.).
- One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Avidin Biotech. (n.d.).
- a) Pinner reaction b) modified Pinner reactions. ResearchGate. (n.d.).
- Wang, X., Chen, J., Wu, Y., & Zhu, C. (2018). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 23(11), 2963. [Link]
- Livinghouse, T., & Smith, R. S. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 3165–3173. [Link]
- Synthesis of N,N‐disubstituted hydrazines. ResearchGate. (n.d.).
Sources
The Methoxyphenyl Scaffold: A Comparative Guide to Biological Activity for Drug Discovery Professionals
Introduction: The Enduring Significance of the Methoxyphenyl Moiety in Medicinal Chemistry
The methoxyphenyl group is a privileged structural motif in medicinal chemistry, appearing in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals. Its electronic and steric properties, conferred by the electron-donating methoxy group on a phenyl ring, significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This includes modulating target binding, membrane permeability, and metabolic stability. While the specific biological activities are highly dependent on the overall molecular architecture, the methoxyphenyl moiety often serves as a crucial anchor for therapeutic efficacy.
This guide provides a comparative analysis of the biological activities of several well-characterized methoxyphenyl-containing compounds. Due to the limited publicly available data on the specific biological activity of 2-(3-Methoxyphenyl)ethanimidamide, this document will focus on a selection of exemplary methoxyphenyl derivatives: Eugenol , Anethole , Guaiacol , and the Combretastatin A-4 (CA-4) scaffold. By examining the diverse activities of these compounds, we aim to provide a valuable framework for researchers and drug development professionals interested in exploring the therapeutic potential of novel methoxyphenyl derivatives.
Comparative Analysis of Biological Activities
The methoxyphenyl scaffold is associated with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The following sections provide a comparative overview of these activities for our selected compounds, supported by quantitative data where available.
Antimicrobial Activity
Methoxyphenyl compounds have demonstrated significant potential as antimicrobial agents, often exerting their effects through the disruption of microbial cell membranes.[1][2][3]
Table 1: Comparative Antimicrobial Activity of Selected Methoxyphenyl Compounds
| Compound | Target Organism(s) | Activity Metric (e.g., MIC) | Mechanism of Action | Reference(s) |
| Eugenol | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC: 0.25% for S. aureus, 0.5% for E. coli & C. albicans | Disruption of cytoplasmic membrane, leakage of intracellular components, inhibition of ATPase.[4][5] | [4][5][6][7] |
| Anethole | Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, Candida albicans | MIC: 0.5% for E. coli & C. albicans, 0.25% for S. aureus, 2.0% for S. typhimurium | Disruption of cell membrane leading to increased permeability.[2] | [2][8] |
| Guaiacol | Broad spectrum bacteria and fungi | EC50: 1.838 mM for Fusarium graminearum | Disruption of microbial cell membranes, leading to increased permeability and cell death.[1][9] | [1][3][9] |
Antioxidant Activity
The phenolic hydroxyl group present in many methoxyphenyl compounds, such as guaiacol and eugenol, allows them to act as potent antioxidants by donating a hydrogen atom to neutralize free radicals.[1][10]
Table 2: Comparative Antioxidant Activity of Selected Methoxyphenyl Compounds
| Compound | Assay | Activity Metric (e.g., IC50) | Key Findings | Reference(s) |
| Eugenol | DPPH radical scavenging | - | Potent free radical scavenger, inhibits reactive oxygen species (ROS) production.[11] | [11][12][13] |
| Anethole | Inhibition of linoleic acid peroxidation | 99.1% inhibition (water extract) | Demonstrates significant antioxidant properties.[8] | [8][14] |
| Guaiacol | DPPH radical scavenging | - | Effective scavenger of reactive oxygen radicals.[15] | [1][10][15] |
Anti-inflammatory Activity
Several methoxyphenyl compounds exhibit anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][16][17]
Table 3: Comparative Anti-inflammatory Activity of Selected Methoxyphenyl Compounds
| Compound | In Vitro/In Vivo Model | Key Target(s)/Pathway(s) | Effect | Reference(s) |
| Eugenol | LPS-induced inflammation in various cell lines and animal models | NF-κB, NLRP3 inflammasome, TNF-α, IL-1β, IL-6 | Inhibition of pro-inflammatory cytokine production and NF-κB activation.[16] | [5][12][13][16] |
| Anethole | LPS-induced periodontitis in rats | TNF-α, IL-1β | Suppression of pro-inflammatory cytokine production.[14] | [14][17] |
| Guaiacol | - | - | Reported to have anti-inflammatory properties. | [3] |
Anticancer Activity
The anticancer potential of methoxyphenyl compounds is a significant area of research, with mechanisms ranging from the induction of apoptosis to the inhibition of microtubule polymerization.[18][19][20][21]
Table 4: Comparative Anticancer Activity of Selected Methoxyphenyl Compounds
| Compound/Scaffold | Cancer Cell Line(s) | Activity Metric (IC50) | Mechanism of Action | Reference(s) |
| Eugenol | MCF-7 (Breast), MDA-MB-231 (Breast), HCT-15 (Colon), HT-29 (Colon), HL-60 (Leukemia) | 15.09 µM (MDA-MB-231), 22.75 µM (MCF-7), 300 µM (HCT-15), 500 µM (HT-29), 23.7 µM (HL-60) | Induction of apoptosis, cell cycle arrest, inhibition of metastasis.[22][23] | [18][19][22][23][24] |
| Anethole | - | - | Reported to have anti-metastatic and anti-tumor activities.[14] | [14][25] |
| Combretastatin A-4 (CA-4) | Various human tumors, B-16 melanoma, P-388 leukemia | Mean IC50 of 0.27 µg/mL for continuous exposure in human ovary cancers | Potent inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis.[26] | [20][21][26][27] |
Experimental Protocols: Methodologies for Assessing Biological Activity
To ensure the reproducibility and validity of research findings, detailed and well-established experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the biological activities discussed in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target for many anticancer drugs.
Step-by-Step Protocol: [28][29][30][31]
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP. Prepare serial dilutions of the test compound and a known tubulin inhibitor (e.g., nocodazole or colchicine) as a positive control, and a vehicle control.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds, positive control, and vehicle control to the respective wells.
-
Initiation of Polymerization: To initiate the polymerization reaction, add the tubulin solution to each well. The final reaction mixture should be at a concentration that supports polymerization (e.g., 1-3 mg/mL tubulin).
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer capable of maintaining a constant temperature of 37°C. Monitor the increase in absorbance at 340 nm over time (typically for 60 minutes) in kinetic mode. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. From these curves, determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax). The IC50 value for tubulin polymerization inhibition can be calculated by plotting the Vmax or Amax against the log of the compound concentration.
Visualization of Key Pathways and Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response and is a common target for anti-inflammatory and anticancer drugs.[32][33][34][35]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by methoxyphenyl compounds.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Conclusion and Future Directions
The methoxyphenyl scaffold is a versatile and valuable component in the design of novel therapeutic agents. As demonstrated by the diverse biological activities of eugenol, anethole, guaiacol, and the combretastatin A-4 scaffold, the incorporation of a methoxyphenyl group can lead to potent antimicrobial, antioxidant, anti-inflammatory, and anticancer compounds. The specific biological profile is intricately linked to the overall molecular structure, including the position of the methoxy group and the nature of other substituents.
For researchers investigating novel methoxyphenyl derivatives such as 2-(3-Methoxyphenyl)ethanimidamide, the information presented in this guide provides a solid foundation for hypothesis generation and experimental design. Future studies should aim to systematically evaluate the biological activities of new analogs, employing the standardized protocols outlined herein. A thorough investigation of the structure-activity relationships will be crucial for optimizing the therapeutic potential of this promising class of compounds.
References
- Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical Reviews in Microbiology, 43(6), 668-689. [Link]
- Patsnap Synapse. (2024).
- Zainal, N. H., et al. (2022). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. Oxidative Medicine and Cellular Longevity, 2022, 8989343. [Link]
- Barboza, J. N., et al. (2018). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 23(12), 3249. [Link]
- de Araujo, T. S. L., et al. (2023). Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. International Journal of Molecular Sciences, 24(23), 16819. [Link]
- Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. PubMed, 28459737. [Link]
- Jaganathan, S. K., & Supriyanto, E. (2012). Anticancer Properties of Eugenol: A Review.
- Faryal, R., et al. (2021). Anti-cancer activities of eugenol and potential immunomodulatory effects: a comprehensive review. Journal of Cancer Research and Clinical Oncology, 147(11), 3125-3139. [Link]
- Hayden, M. S., & Ghosh, S. (2008).
- Gaukroger, K., et al. (1993). Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. Investigational New Drugs, 11(2-3), 195-201. [Link]
- Gis Science Journal. (2023). Eugenol as a Bioactive Compound: Current Knowledge and Future Perspectives. Gis Science Journal, 10(6). [Link]
- Creative Diagnostics. (n.d.).
- Sino Biological. (n.d.).
- Barboza, J. N., et al. (2018). Biological Properties and Prospects for the Application of Eugenol—A Review.
- de Araujo, T. S. L., et al. (2023).
- de Araujo, T. S. L., et al. (2023).
- Pettit, G. R., et al. (1995). Potent anti-metastatic activity of combretastatin-A4. International Journal of Cancer, 63(3), 453-457. [Link]
- Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. R Discovery. [Link]
- Ali, H. S. K., et al. (2022). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Antibiotics, 11(11), 1566. [Link]
- ResearchGate. (2021).
- Moradi, J., et al. (2018). Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis. Iranian Journal of Pharmaceutical Research, 17(4), 1475-1483. [Link]
- Panda, D., et al. (2019). C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Biochemical Pharmacology, 170, 113663. [Link]
- Wang, L., et al. (2017). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 22(10), 1709. [Link]
- Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint.
- Al-Rejaie, S. S. (2012). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 116(24), 7234-7245. [Link]
- Wozniak, M., et al. (2024). Cytotoxic, Antioxidant, and Anti-genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. International Journal of Molecular Sciences, 25(21), 12797. [Link]
- Shojaii, A., & Fard, M. A. (2012). REVIEW ON THE PHARMACOLOGICAL ACTIVITIES OF ANETHOLE. Journal of Pharmaceutical and Health Sciences, 1(1), 1-6. [Link]
- El-Sawy, E. R., et al. (2021). Enhancing Anti-Tumorigenic Efficacy of Eugenol in Human Colon Cancer Cells Using Enzyme-Responsive Nanoparticles. International Journal of Nanomedicine, 16, 6423-6440. [Link]
- Bio-protocol. (n.d.). 3.7.
- Gao, T., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 755325. [Link]
- IJSDR. (2023). Various Therapeutic Activities and Drug Delivery Strategies of Anethole: An Overview. International Journal of Scientific Development and Research, 8(6). [Link]
- Shojaii, A., & Fard, M. A. (2012). Review on the pharmacological activities of anethole.
- Kavanaugh, N. L., & Ribbeck, K. (2012). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of Industrial Microbiology & Biotechnology, 39(12), 1731-1746. [Link]
- National Institutes of Health. (n.d.).
- Cytoskeleton, Inc. (n.d.).
- ResearchGate. (2022).
Sources
- 1. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.mu-varna.bg [journals.mu-varna.bg]
- 9. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Eugenol: Overview and its Biological Activities_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Enhancing Anti-Tumorigenic Efficacy of Eugenol in Human Colon Cancer Cells Using Enzyme-Responsive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijsdr.org [ijsdr.org]
- 26. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. preprints.org [preprints.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. sinobiological.com [sinobiological.com]
A Comparative Guide to the Cytotoxicity of Ethanimidamide Derivatives and Standard Anticancer Drugs
In the relentless pursuit of novel anticancer therapeutics, the exploration of new chemical scaffolds is paramount. Among these, ethanimidamide derivatives and their bioisosteric analogs have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the cytotoxic performance of these novel derivatives against established standard-of-care chemotherapeutic agents. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide the detailed protocols necessary for replicating and expanding upon these findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the landscape of emerging anticancer compounds.
Introduction: The Rationale for New Scaffolds
The development of effective anticancer agents is a cornerstone of modern medicinal chemistry. While standard drugs like Doxorubicin and Cisplatin are mainstays in clinical oncology, their efficacy is often hampered by severe side effects and the development of drug resistance. This necessitates a continuous search for new chemical entities with improved potency and selectivity. Scaffolds containing the 3-aminophenyl moiety have garnered significant attention for their presence in various biologically active compounds[1]. This guide focuses on N'-(3-aminophenyl)ethanimidamide and its closely related bioisosteres, the N-(3-aminophenyl)acetamides, as a case study in early-stage anticancer drug discovery. Due to a larger body of published research on the acetamide analogs, we will leverage these findings to derive meaningful structure-activity relationships (SAR) that can inform the future design of more potent ethanimidamide-based agents[1].
The Competitors: A Profile of Cytotoxic Agents
Ethanimidamide Derivatives and N-Phenylacetamide Analogs
Ethanimidamides and their acetamide analogs are synthetic small molecules designed to interfere with cancer cell proliferation. The core structure allows for substitutions on the phenyl ring and the acetamide/amidine component, enabling chemists to fine-tune the molecule's properties. The anticancer activity of these compounds is critically dependent on these substitutions, with a particular emphasis on the placement of electron-withdrawing groups, which has been shown to be a key determinant of cytotoxicity[1].
Standard Chemotherapeutic Drugs: Doxorubicin and Cisplatin
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most effective and widely used chemotherapeutic agents[2][3]. Its primary mechanism involves intercalating into DNA, inhibiting the progression of topoisomerase II, and generating free radicals, all of which culminate in blocking DNA replication and triggering cell death.
-
Cisplatin: As a platinum-based drug, Cisplatin is a potent alkylating-like agent used to treat a wide range of cancers[4][5]. It forms covalent bonds with the N7 reactive centers on purine residues in DNA, leading to DNA cross-links. These adducts disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Comparative Cytotoxicity: An In Vitro Showdown
The cornerstone of preclinical anticancer drug evaluation is the in vitro cytotoxicity assay, which measures a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency.
The following tables summarize the cytotoxic effects of representative N-phenylacetamide derivatives compared to the standard drugs Doxorubicin and Cisplatin across various human cancer cell lines. It is crucial to note that IC50 values for standard drugs can vary significantly between studies due to experimental heterogeneity, including differences in cell seeding density and assay protocols[4][6].
Table 1: Comparative IC50 Values (µM) of N-Phenylacetamide Derivatives and Standard Drugs
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| N-(3-aminophenyl)acetamide Analog (Compound 3c) | MCF-7 | Breast Cancer | Data not specified, but showed activity | [7] |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine (Compound 7) | A549 | Lung Cancer | Active, concentration-dependent | [8] |
| MDA-MB-231 | Breast Cancer | Active, concentration-dependent | [8] | |
| PC3 | Prostate Cancer | Active, concentration-dependent | [8] | |
| Brefeldin A Derivative (Compound 7) | K562 | Leukemia | 0.84 | [9] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 2.50 | [2][10] |
| HeLa | Cervical Cancer | 0.311 - 2.92 | [2][11][12] | |
| A549 | Lung Cancer | > 20 | [2] | |
| HepG2 | Liver Cancer | 12.18 | [2] | |
| Cisplatin | A549 | Lung Cancer | 7.49 - 10.91 | [13] |
| MCF-7 | Breast Cancer | Variable, often > 10 | [4] | |
| HeLa | Cervical Cancer | Variable, often > 10 | [4] | |
| A2780 | Ovarian Cancer | 5 - 10 | [14] |
Note: Direct IC50 values for ethanimidamide itself are limited in the available literature; data from structurally related derivatives are presented to illustrate the potential of this chemical class.
From this data, it's evident that certain novel derivatives can exhibit potent cytotoxicity, with some compounds like the Brefeldin A derivative showing IC50 values in the sub-micromolar range, rivaling or even exceeding the potency of standard drugs in specific cell lines[9]. The N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine derivative also demonstrated broad, concentration-dependent activity across lung, breast, and prostate cancer cell lines[8].
Mechanistic Insights: The Pathways to Cell Death
Understanding how a compound kills a cancer cell is as important as knowing if it can. The majority of effective cytotoxic anticancer drugs function by inducing a form of programmed cell death known as apoptosis[15][16][17]. Deregulation of apoptotic pathways is a hallmark of cancer, and exploiting the remaining machinery is a key therapeutic strategy[17].
Apoptosis is primarily executed through two converging pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage caused by chemotherapeutic agents[17]. This stress leads to the activation of pro-apoptotic proteins like BAX and BAK, which disrupt the outer mitochondrial membrane. This disruption causes the release of cytochrome c into the cytoplasm, which then activates a cascade of cysteine proteases called caspases (e.g., Caspase-9 and the executioner Caspase-3), leading to the systematic dismantling of the cell[15][18].
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by extracellular signals, such as ligands binding to death receptors (e.g., Fas) on the cell surface[15]. This binding directly activates an initiator caspase (Caspase-8), which in turn activates the same executioner caspases as the intrinsic pathway to induce apoptosis[19].
Many anticancer drugs can activate both pathways to ensure cell death[18][19]. Studies on novel derivatives, including azafuramidines and indapamide derivatives, indicate that their cytotoxic effects are also mediated by the induction of apoptosis, often involving cell cycle arrest and the upregulation of key regulatory proteins like p53[20][21].
Experimental Protocol: The MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-described protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is the basis for much of the data presented here[1][22][23].
Principle of the Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals[22][24][25]. These insoluble crystals are then dissolved in a solubilizing agent, and the amount of purple formazan is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm)[23]. The intensity of the color is directly proportional to the number of viable cells[1][24].
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in a complete culture medium to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (e.g., ethanimidamide derivatives, standard drugs) in the culture medium. It is critical to prepare a stock solution in a solvent like DMSO and then dilute it in the medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
After the 24-hour pre-incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include wells for vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent)[1].
-
-
Incubation:
-
Return the plates to the incubator for a specified exposure time (e.g., 48 or 72 hours)[1]. The duration is critical and should be optimized for the specific cell line and compound class.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS)[25].
-
After the drug incubation period, add 10-20 µL of the MTT solution to each well[1][26].
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
After the MTT incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals[24][26].
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization[23].
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance[1][23].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log-transformed) to generate a dose-response curve.
-
Determine the IC50 value from this curve using non-linear regression analysis[27].
-
Conclusion and Future Outlook
This guide demonstrates that novel ethanimidamide derivatives and their analogs represent a viable avenue for anticancer drug discovery. The comparative analysis reveals that while standard drugs like Doxorubicin and Cisplatin remain potent benchmarks, select novel derivatives can achieve comparable or even superior cytotoxicity in specific cancer cell lines. The structure-activity relationship findings from N-(aminophenyl)acetamide analogs, particularly the importance of electron-withdrawing groups, provide a strong foundation for the rational design of next-generation ethanimidamide-based agents[1].
The primary mechanism of action for these compounds appears to converge with that of standard drugs on the induction of apoptosis. Future work should focus on elucidating the specific molecular targets of these derivatives to better understand their selectivity and potential for overcoming resistance mechanisms. By employing robust and standardized protocols, such as the MTT assay detailed here, researchers can generate the high-quality, reproducible data needed to advance these promising compounds from the bench to the clinic.
References
- Structure-Activity Relationship of N'-(3-aminophenyl)
- Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic.
- Apoptosis induced by anticancer drugs. PubMed.
- Schematic descriptions of the apoptotic death pathways induced by anticancer drugs in gastric and breast cancer cells.
- In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
- Cytotoxicity MTT Assay Protocols and Methods.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxic assays for screening anticancer agents. PubMed.
- MTT assay protocol. Abcam.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- In Vitro Cytotoxicity Assays: Applic
- Protocol for Cell Viability Assays. BroadPharm.
- Cancer cell assays in vitro.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
- I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?
- Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic str
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
- Selective growth inhibition of cancer cells with doxorubicin-loaded CB[28]-modified iron-oxide nanoparticles. RSC Publishing.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PubMed Central.
- Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research.
- IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed.
- Azafuramidines as potential anticancer Agents: Pro-apoptotic profile and cell cycle arrest. ScienceDirect.
- Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Deriv
- Synthesis of pro-apoptotic indapamide deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. advetresearch.com [advetresearch.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 5. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 11. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mayo.edu [mayo.edu]
- 16. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Azafuramidines as potential anticancer Agents: Pro-apoptotic profile and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of pro-apoptotic indapamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. clyte.tech [clyte.tech]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-(3-Methoxyphenyl)ethanimidamide HCl
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(3-Methoxyphenyl)ethanimidamide HCl, a critical process for researchers, scientists, and drug development professionals. Our focus is to dissect the nuances of various analytical techniques, offering a rationale-driven approach to method selection and validation, grounded in established scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectroscopy, two common yet distinct techniques for the quantification of active pharmaceutical ingredients (APIs). The principles and parameters discussed are in alignment with the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures.[1][4][5][6]
Understanding the Analyte: 2-(3-Methoxyphenyl)ethanimidamide HCl
Before delving into analytical methodologies, a foundational understanding of the target analyte is paramount. 2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a solid compound with the chemical formula C9H13ClN2O and a molecular weight of 200.67 g/mol .[7] Its structure, containing a methoxyphenyl group and an ethanimidamide moiety, dictates its physicochemical properties and, consequently, the most suitable analytical approaches.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision in the method development and validation lifecycle.[8] Here, we compare the widely used HPLC method with the more straightforward UV Spectrophotometry for the quantification of 2-(3-Methoxyphenyl)ethanimidamide HCl.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[9][10] A reversed-phase HPLC method is typically the workhorse for compounds like 2-(3-Methoxyphenyl)ethanimidamide HCl.
Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The analyte is identified and quantified by its retention time and the detector's response, respectively.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, more rapid technique that measures the absorption of ultraviolet or visible light by a substance in solution.[11][12]
Principle: The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For 2-(3-Methoxyphenyl)ethanimidamide HCl, the aromatic ring and conjugated systems are expected to exhibit a characteristic UV absorbance maximum (λmax).
Head-to-Head Comparison of Validation Parameters
The suitability of an analytical method is assessed through a series of validation parameters as stipulated by regulatory bodies like the FDA and EMA, which align with ICH guidelines.[13][14][15][16][17]
| Validation Parameter | HPLC Method | UV-Vis Spectroscopy Method | Rationale & Insights |
| Specificity | High. Can separate the analyte from impurities and degradation products. | Low to Moderate. Prone to interference from any substance that absorbs at the same λmax. | HPLC's chromatographic separation provides superior specificity, which is crucial for stability-indicating assays and impurity profiling.[3][13] A lack of specificity in UV-Vis can sometimes be compensated for by employing additional procedures.[13] |
| Linearity | Excellent (R² > 0.999 typically achievable over a defined range).[18][19] | Good (R² > 0.995 typically achievable).[11][12] | Both methods can demonstrate good linearity. However, HPLC often provides a wider linear range with greater precision at the lower and upper ends.[19] |
| Accuracy | High (typically 98-102% recovery).[8][13][19] | Good (typically 97-103% recovery).[11] | Accuracy is demonstrated by recovery studies.[13] HPLC's specificity contributes to higher accuracy by minimizing the contribution of interfering substances. |
| Precision | High (RSD < 2% for repeatability and intermediate precision).[4][19] | Good (RSD < 3% for repeatability and intermediate precision). | Precision reflects the degree of agreement among individual results.[14][19] HPLC systems generally offer better control over experimental variables, leading to higher precision. |
| Limit of Detection (LOD) | Low (ng/mL range). | Moderate (µg/mL range). | LOD is the lowest amount of analyte that can be detected.[20] HPLC's sensitivity is significantly higher, making it suitable for trace analysis. |
| Limit of Quantitation (LOQ) | Low (ng/mL to low µg/mL range). | Moderate (µg/mL range). | LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20] |
| Robustness | Good. Assessed by deliberate variations in method parameters (e.g., pH, flow rate).[13][14] | Good. Assessed by variations in parameters like solvent composition and pH. | Robustness testing ensures the method's reliability during routine use.[13] Both methods can be robust if well-developed. |
| Simplicity & Cost | More complex and higher cost (instrumentation, solvents, columns). | Simpler and lower cost. | UV-Vis is often preferred for routine, high-throughput analysis where high specificity is not a primary concern due to its simplicity and cost-effectiveness.[11] |
Experimental Protocols
The following protocols are illustrative and should be adapted and fully validated for specific laboratory conditions and regulatory requirements.
Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method validation.
Protocol 1: HPLC Method for Quantification
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a standard solution (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 2-(3-Methoxyphenyl)ethanimidamide HCl reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Experiments:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
Protocol 2: UV-Vis Spectrophotometric Method
-
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
-
Solvent Selection:
-
Select a solvent in which the analyte is soluble and stable (e.g., 0.1 N HCl or methanol).
-
-
Determination of λmax:
-
Prepare a dilute solution of 2-(3-Methoxyphenyl)ethanimidamide HCl in the chosen solvent.
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) and a series of calibration standards (e.g., 5-30 µg/mL) in the chosen solvent.
-
-
Sample Preparation:
-
Prepare the sample solution to a concentration within the calibration range, ensuring complete dissolution and filtration if necessary.
-
-
Validation Experiments:
-
Specificity: Analyze a placebo solution to ensure it does not absorb significantly at the λmax.
-
Linearity: Measure the absorbance of the calibration standards and plot absorbance versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo at three concentration levels.
-
Precision: Analyze multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determine based on visual evaluation or signal-to-noise approach if applicable.
-
Robustness: Evaluate the effect of small changes in solvent composition or pH.
-
Logical Comparison of Method Suitability
The selection between HPLC and UV-Vis spectroscopy is contingent upon the intended application and the stage of drug development.
Caption: Decision tree for selecting an analytical method.
-
For early-stage development and routine quality control of the pure API, where the impurity profile is well-characterized and minimal, a validated UV-Vis spectrophotometric method can be a cost-effective and rapid solution.[11]
-
For stability testing, analysis of finished products containing excipients, and when high accuracy and precision are paramount, an HPLC method is the unequivocal choice. Its ability to separate the API from potential interferences is indispensable for ensuring the quality and safety of the final drug product.
Conclusion
The validation of an analytical method is a scientifically rigorous process that underpins the quality of pharmaceutical products. For the quantification of 2-(3-Methoxyphenyl)ethanimidamide HCl, both HPLC and UV-Vis spectroscopy can be fit for purpose, provided they are properly validated. The HPLC method offers superior specificity, sensitivity, and precision, making it the preferred method for comprehensive quality assessment. In contrast, UV-Vis spectroscopy provides a simpler, faster, and more economical alternative for routine analyses where the sample matrix is less complex.
Ultimately, the choice of methodology should be guided by a thorough understanding of the analytical requirements, the stage of drug development, and a commitment to the principles of scientific integrity as outlined in global regulatory guidelines.[1][4][5][6][8][21][22]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
- This compound - CymitQuimica. (n.d.). CymitQuimica.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). European Medicines Agency.
- Validation of Analytical Methods: EMA and FDA Audit Findings - PharmaRegulatory.in. (2025).
- Analytical Method Validation Data | Download Scientific Diagram - ResearchGate. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH. (2023). South Eastern European Journal of Public Health.
- Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen - SciSpace. (n.d.). SciSpace.
- Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi… - OUCI. (n.d.).
- Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - NIH. (n.d.).
- Validated spectrophotometric method for the estimation of terbinafine hydrochloride in bulk and in tablet dosage form using inorganic. (n.d.).
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound [cymitquimica.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. scispace.com [scispace.com]
- 10. Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi… [ouci.dntb.gov.ua]
- 11. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. researchgate.net [researchgate.net]
- 19. seejph.com [seejph.com]
- 20. wjarr.com [wjarr.com]
- 21. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 22. qbdgroup.com [qbdgroup.com]
A Comparative Guide to Cross-Reactivity Studies of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple biological targets. This promiscuity can be a source of unwanted side effects or, occasionally, beneficial polypharmacology. For researchers investigating 2-(3-Methoxyphenyl)ethanimidamide hydrochloride (hereafter referred to as "Compound-M"), a thorough understanding of its selectivity profile is not just an academic exercise—it is a critical step in validating its potential as a therapeutic agent or research tool. Selectivity is a cornerstone of drug design, defining the effect and side effect profiles of active ingredients[1].
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of Compound-M. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.
Part 1: Defining the Selectivity Landscape
The first step in any cross-reactivity study is to define a logical panel of potential off-targets. Since the primary target of Compound-M is not publicly well-established, we will proceed with a hypothetical primary target: Kinase-X , a serine/threonine kinase implicated in a specific oncogenic pathway. This allows us to build a rational screening cascade.
A comprehensive off-target panel should include:
-
Closely Related Targets: Kinases from the same family as Kinase-X (e.g., Kinase-Y, Kinase-Z). These are the most likely off-targets due to structural similarities in the ATP-binding pocket.[2][3]
-
Structurally Divergent, Common Off-Targets: Proteins notorious for non-specific interactions, such as the hERG ion channel, various GPCRs, and cytochrome P450 enzymes. Unintended interactions with these can lead to significant safety liabilities.
-
Unrelated Kinases: A broad selection from across the human kinome to provide a wider view of selectivity.[4]
The goal is to quantify the compound's affinity for the primary target versus these potential off-targets, often expressed as a selectivity ratio.[5]
Part 2: Experimental Design & Methodologies
A multi-tiered approach is the most efficient strategy for determining selectivity.[6] We begin with high-throughput biochemical assays and progress to more complex, physiologically relevant cellular assays for confirmation.
Workflow for Comprehensive Selectivity Profiling
The following diagram illustrates a logical workflow for assessing the cross-reactivity of Compound-M.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
The cross-reactivity profiling of this compound is a multi-faceted process that requires a strategic combination of biochemical and cellular assays. By employing a tiered approach—starting with broad screening and progressing to targeted, cell-based validation—researchers can build a comprehensive and reliable selectivity profile. This not only validates the compound's mechanism of action but is also an indispensable step in assessing its potential for safe and effective therapeutic development. The rational design of these studies, focusing on the "why" behind each protocol, ensures the generation of high-quality, interpretable data crucial for advancing drug discovery programs.
References
- Davenport, A. P. (n.d.). Radioligand binding assays and their analysis. PubMed.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- van de Stolpe, A., & van der Vlag, J. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Freire, E. (2013). Finding a better path to drug selectivity. PMC.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH.
- Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Johnson, T. W., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
- Lu, Q. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
- Johnson, C. N., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Wang, Z., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ortho- vs. Meta-Methoxyphenyl Ethanimidamide: A Structural and Functional Analysis
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is a paramount determinant of its biological activity. Positional isomers—compounds sharing the same molecular formula but differing in the position of substituents on a core scaffold—can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of two such isomers: ortho-methoxyphenyl ethanimidamide and meta-methoxyphenyl ethanimidamide.
While direct comparative data for these specific ethanimidamide derivatives are limited in publicly accessible literature, this guide will synthesize foundational principles of medicinal chemistry with experimental data from structurally related compounds. We will explore the anticipated differences in their biological activity stemming from the positional variation of the methoxy group on the phenyl ring. This analysis is intended for researchers, scientists, and drug development professionals to inform hypothesis-driven research and guide the design of future structure-activity relationship (SAR) studies. The methoxy-substituted phenyl ring is a common motif in a vast array of biologically active compounds, and understanding the impact of its positioning is crucial for optimizing therapeutic potential.[1]
The Theoretical Framework: How Substituent Position Governs Molecular Behavior
The seemingly subtle shift of the methoxy (-OCH₃) group from the ortho (2-position) to the meta (3-position) on the phenyl ring instigates significant changes in the molecule's electronic and steric properties. These changes, in turn, can profoundly influence how the molecule interacts with biological targets.
Electronic Effects: A Tale of Two Influences
The methoxy group exerts a dual electronic influence on the aromatic ring:
-
Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.[2][3]
-
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the ring through the sigma (σ) bond. This is an electron-withdrawing inductive effect.
For the ortho-isomer , the strong, electron-donating resonance effect directly enriches the electron density of the ring system near the point of substitution and at the para-position. This can influence the molecule's ability to participate in π-π stacking or cation-π interactions with a biological target.
For the meta-isomer , the resonance effect from the methoxy group does not extend to the meta position.[2][4] Therefore, the electronic character at this position is primarily influenced by the electron-withdrawing inductive effect. This results in a comparatively less electron-rich environment at the meta position compared to the ortho and para positions of the other isomer.
Steric Effects: The Impact of Proximity
Steric hindrance refers to the spatial bulk of a chemical group, which can impede molecular interactions.
-
In ortho-methoxyphenyl ethanimidamide , the methoxy group is positioned directly adjacent to the ethanimidamide side chain. This proximity can create steric clashes, potentially restricting the rotation of the phenyl ring and forcing the side chain into a specific conformation. This conformational rigidity might be advantageous if it pre-organizes the molecule for optimal binding to a receptor, but it could also be detrimental if it prevents the molecule from adopting the necessary conformation for activity.[5]
-
The meta-isomer , by contrast, experiences significantly less steric hindrance between the methoxy group and the side chain. This allows for greater conformational flexibility, which could be necessary for adapting to the topology of a binding site.
These fundamental electronic and steric differences are the basis for predicting divergent biological activities.
Anticipated Biological Activities: An Evidence-Based Extrapolation
While specific data on methoxyphenyl ethanimidamides is scarce, the broader class of methoxyphenyl amides and related structures has been investigated for various therapeutic applications. These findings provide a valuable foundation for postulating the potential activities of our target isomers.
Potential Anticancer and Antimicrobial Properties
Methoxyphenyl-containing amide derivatives have demonstrated potential as both anticancer and antimicrobial agents.[1] The proposed mechanisms often involve the modulation of key signaling pathways, induction of apoptosis in cancer cells, or disruption of microbial cell integrity.[1][6] For instance, certain methoxyphenyl derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] Similarly, the methoxy group has been incorporated into novel meta-diamide compounds with significant insecticidal activity, highlighting the bioactivity of this scaffold.[7][8]
The positional isomerism (ortho vs. meta) would likely modulate this activity. For example, the ability of the ortho isomer to form an intramolecular hydrogen bond between the methoxy oxygen and a proton on the ethanimidamide nitrogen could influence its planarity and binding characteristics, a feature not possible for the meta isomer.
Proposed Experimental Workflows for Direct Comparative Analysis
To move from theoretical postulation to empirical evidence, a direct comparison of the ortho and meta isomers is essential. The following are detailed protocols for assessing their potential anticancer and antimicrobial activities.
Workflow for Comparative Cytotoxicity Assessment
This workflow outlines the steps to compare the cytotoxic effects of the two isomers on a cancer cell line.
Caption: Workflow for comparing the cytotoxicity of ortho and meta isomers.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Cell Culture: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare 10 mM stock solutions of ortho- and meta-methoxyphenyl ethanimidamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO alone as negative controls.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to generate dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
-
Microorganism Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in the broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Hypothetical Mechanism of Action: Modulation of Apoptotic Pathways
Based on the known activities of related compounds, one plausible mechanism of anticancer action is the induction of apoptosis. The differential electronic and steric properties of the ortho and meta isomers could lead to varying affinities for key regulatory proteins in apoptotic pathways, such as caspases or members of the Bcl-2 family.
Caption: A potential apoptotic pathway modulated by methoxyphenyl ethanimidamides.
Data Summary and Comparative Interpretation
The experimental data generated from the proposed protocols should be organized for clear comparison.
Table 1: Comparative Biological Activity Data (Hypothetical)
| Compound | Target Cell Line/Organism | IC₅₀ (µM) [Cytotoxicity] | MIC (µg/mL) [Antimicrobial] |
| ortho-methoxyphenyl ethanimidamide | MCF-7 | Experimental Value | N/A |
| meta-methoxyphenyl ethanimidamide | MCF-7 | Experimental Value | N/A |
| ortho-methoxyphenyl ethanimidamide | S. aureus | N/A | Experimental Value |
| meta-methoxyphenyl ethanimidamide | S. aureus | N/A | Experimental Value |
Interpretation: A lower IC₅₀ value indicates greater cytotoxic potency. A lower MIC value signifies stronger antimicrobial activity. A significant difference in these values between the ortho and meta isomers would confirm that the position of the methoxy group is a critical determinant of the compound's biological activity. For example, a more potent ortho isomer might suggest that the conformational constraint or specific electronic distribution it possesses is favorable for target interaction. Conversely, superior activity from the meta isomer could imply that greater flexibility or a different electronic profile is required.
Conclusion and Future Directions
The provided protocols for assessing cytotoxicity and antimicrobial activity offer a clear roadmap for such a comparative analysis. The results of these experiments will be invaluable for elucidating the structure-activity relationships of this chemical class and will guide the rational design of more potent and selective therapeutic agents. Future work could also involve computational docking studies to visualize binding modes and quantitative structure-activity relationship (QSAR) analyses to build predictive models for this scaffold.[14][15][16]
References
- SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.
- ResearchGate. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. ResearchGate.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. APEC.
- ACS Publications. (2014). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.
- PubMed. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. National Library of Medicine.
- ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai.
- Current issues in pharmacy and medicine. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment.
- MDPI. (n.d.). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. MDPI.
- PubMed. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. National Library of Medicine.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- PubMed. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. National Library of Medicine.
- ResearchGate. (1953). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. ResearchGate.
- PMC. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. National Center for Biotechnology Information.
- Khan Academy. (n.d.). Ortho-para directors I. Khan Academy.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
- Frontiers. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers.
- ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
- Wikipedia. (n.d.). Arene substitution pattern. Wikipedia.
- ChemRxiv. (n.d.). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- MDPI. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI.
- ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate.
- MDPI. (n.d.). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI.
- PubMed Central. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Center for Biotechnology Information.
- EMBL-EBI. (n.d.). Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). ChEMBL.
- MDPI. (n.d.). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. uregina.ca [uregina.ca]
- 5. reelmind.ai [reelmind.ai]
- 6. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 7. woah.org [woah.org]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. apec.org [apec.org]
- 14. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride, a compound that, like many novel chemical entities, requires careful handling based on its potential chemical properties and regulatory frameworks.
Hazard Assessment and Classification: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is the first step in its safe management. Based on the chemical structure, which includes an aromatic ring, a methoxy group, and an ethanimidamide functional group, we can infer potential hazards that necessitate its classification as hazardous waste. Structurally related compounds, such as other substituted phenylethylamines and amidine derivatives, often exhibit properties of skin and eye irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.
Furthermore, many novel chemical compounds, particularly those used in drug development, may have unknown cytotoxic or other long-term health effects.[4][5][6][7] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic and other hazardous drugs, which serve as a valuable framework for managing research chemicals with uncharacterized toxicological profiles.[4][5][6][7]
Table 1: Inferred Hazard Profile and Regulatory Framework
| Hazard Category | Inferred Potential Hazards | Relevant Regulatory Guidance |
| Acute Toxicity | Harmful if swallowed | OSHA Hazard Communication Standard (29 CFR 1910.1200)[8] |
| Skin Corrosion/Irritation | Causes skin irritation | GHS Classification |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS Classification |
| Environmental Hazards | Potentially harmful to aquatic life | EPA Resource Conservation and Recovery Act (RCRA)[9][10][11] |
| Unknown Long-Term Effects | Potential for cytotoxicity or other systemic effects | OSHA Guidelines for Handling Cytotoxic Drugs[4][5][6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to prevent any direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. Always inspect gloves for tears or punctures before use. A lab coat or other protective clothing must be worn to prevent skin contact.[12]
-
Respiratory Protection: While working with the solid form of the compound, a NIOSH-approved respirator may be necessary if there is a risk of dust generation and work is not being conducted in a certified chemical fume hood.[12]
Spill Management: A Plan for the Unexpected
Accidental spills must be managed promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.
-
Containment: For solid spills, carefully cover the material with an absorbent powder to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the contained material into a designated, compatible, and clearly labeled hazardous waste container.[1] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by a wash with soap and water.[12]
-
Waste Disposal: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11]
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.[13]
-
This waste stream should be segregated from other chemical waste to avoid unintended reactions.[14] Specifically, amidine compounds can be incompatible with acids, which may lead to heat generation or the release of toxic gases.[15]
-
-
Containerization:
-
Collect all waste in a designated, compatible, and leak-proof hazardous waste container.[12] The container must have a tightly fitting lid and be in good condition.[14]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant," "Toxic").[13]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[13]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[12]
-
Provide the waste manifest with a copy of the Safety Data Sheet (SDS) if available. If not, provide all known information about the compound's potential hazards.
-
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
Empty Container Management
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Decontamination: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[12]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[12]
-
Final Disposal: Once decontaminated, the container can be managed according to your institution's policies for non-hazardous waste, which may include recycling or landfilling.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, proper use of personal protective equipment, diligent spill management, and a systematic disposal workflow, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department to ensure full compliance with all local, state, and federal regulations.[9][10][11]
References
- Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Thermo Fisher Scientific. (2014, December 1). Safety Data Sheet.
- Greenbook.net. (2015, April 14). Safety Data Sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- University of South Florida. (2025-2026). EHSO Manual: 5 - Chemical Hazards.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. needle.tube [needle.tube]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride
This guide provides essential, immediate safety and logistical information for the handling of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride. As your partner in research, we are committed to providing value beyond the product itself, ensuring that you can work safely and effectively. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans, grounded in established safety protocols to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling, a thorough understanding of the compound's potential hazards is critical.[1] this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a rigorous approach to exposure minimization. The primary routes of exposure are inhalation of the powder, and direct contact with the skin and eyes. As with many research chemicals, the toxicological properties may not be fully investigated, warranting the adoption of prudent practices that treat the substance as potentially hazardous.[2] A comprehensive Chemical Hygiene Plan (CHP) is a requirement for laboratories handling such chemicals, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not merely a checklist; it is a calculated response to the specific hazards posed by the chemical.[1][4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are required. They offer protection against a wide range of chemicals. Gloves must be changed frequently, especially if contamination is suspected, to prevent permeation and subsequent skin contact (H315).[5] |
| Eye & Face Protection | Safety goggles with side shields | Mandatory at all times. Protects against accidental splashes of solutions or airborne particles of the powder, preventing serious eye irritation (H319). A face shield must be used in conjunction with goggles when there is a significant risk of splashing.[5][6] |
| Body Protection | Laboratory coat | A buttoned lab coat with long sleeves must be worn to protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. An N95 dust mask or a respirator with an organic vapor cartridge and P100 particulate filter can prevent respiratory tract irritation (H335).[4][6] |
Operational Workflow: From Receipt to Application
Adherence to a standardized operational procedure minimizes risk and ensures experimental integrity. All manipulations involving the solid form of this compound should be performed within a certified chemical fume hood to control exposure.[1][7]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the handling of this compound. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) before retrieving the chemical container.
-
Donning PPE: Put on all required PPE as detailed in the table above before opening the container.
-
Weighing: Gently open the container to avoid creating airborne dust. Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat on a tared analytical balance inside the hood. Keep the container tightly closed when not in use.[8]
-
Dissolution: Place the weigh boat containing the powder into the receiving flask or beaker. Add the desired solvent to the weigh boat to dissolve the compound, ensuring all material is transferred. This wet-transfer method prevents the generation of dust.
-
Transfer: Once the compound is fully dissolved, it can be handled as a solution. While the risk of inhalation is significantly reduced, appropriate PPE (gloves, lab coat, goggles) must still be worn to prevent skin and eye contact.
-
Post-Handling: Thoroughly clean all non-disposable equipment. Wipe down the work area within the fume hood. Wash hands thoroughly after handling is complete, even though gloves were worn.[9]
Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[7]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[8]
-
Spill: Evacuate the area. For a small spill, and only if properly trained and equipped with appropriate PPE, absorb the material with an inert substance (e.g., Chemizorb®) and collect it in a sealed container for hazardous waste disposal.[9] Do not let the product enter drains.[9]
Waste Management and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle, governed by institutional guidelines and local regulations.[1]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste:
-
Collection: Collect all aqueous solutions containing the compound in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Neutralization: As a hydrochloride salt, the waste solution will be acidic. Neutralization is a crucial step before final disposal.[11] This should be done in a well-ventilated area, such as a fume hood.
-
Procedure: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic waste solution while stirring.[11] The reaction will produce carbon dioxide gas (fizzing). Continue adding the base in small portions until the fizzing stops, which indicates the reaction is complete.[11]
-
Verification: Use pH paper or a pH meter to confirm that the solution's pH is neutral (between 6 and 8).[11]
-
Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal depending on local regulations.[12][13] Always verify and adhere to your institution's and local jurisdiction's specific disposal protocols. [11] Never pour non-neutralized or hazardous chemical waste down the drain.[12]
-
By integrating these safety and handling protocols into your daily laboratory operations, you create a robust framework that protects personnel, ensures the integrity of your research, and maintains environmental compliance.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- This compound. (n.d.). Fluorochem.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Chemical Safety in Research and Teaching. (n.d.).
- SAFETY D
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. (2024). Fisher Scientific.
- How to dispose of hydrochloric acid. (n.d.). Lab Alley.
- Labor
- Material Safety Data Sheet - Prilocaine Impurity 6. (n.d.). Chemicea.
- SAFETY DATA SHEET - Acetamidine hydrochloride. (2021). Fisher Scientific.
- Personal protective equipment for handling Metiamide. (2025). BenchChem.
- SAFETY DATA SHEET - 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride. (n.d.). AK Scientific, Inc.
- Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 4. osha.gov [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. chemicea.com [chemicea.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. laballey.com [laballey.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
